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  • Product: trans-4-Methylcyclohexyl isocyanate
  • CAS: 38258-74-1

Core Science & Biosynthesis

Foundational

Physical properties of trans-4-Methylcyclohexyl isocyanate

An In-depth Technical Guide to the Physical Properties of trans-4-Methylcyclohexyl Isocyanate Abstract This technical guide provides a comprehensive examination of the essential physical and chemical properties of trans-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of trans-4-Methylcyclohexyl Isocyanate

Abstract

This technical guide provides a comprehensive examination of the essential physical and chemical properties of trans-4-Methylcyclohexyl isocyanate (CAS No. 32175-00-1). Intended for researchers, chemists, and professionals in drug development and polymer science, this document synthesizes critical data on the compound's structure, physicochemical characteristics, and spectroscopic identity. The guide details experimental protocols for property determination, emphasizing the causality behind methodological choices to ensure accuracy and reproducibility. By grounding these technical specifications in authoritative data, this whitepaper serves as a vital resource for the safe handling, application, and innovative use of this versatile chemical intermediate.

Chemical Identity and Structure

trans-4-Methylcyclohexyl isocyanate is a cycloaliphatic isocyanate, a class of compounds valued for imparting weather resistance and thermal stability to derivative materials.[1] Its identity is established by the following key identifiers:

  • Chemical Name: trans-1-Isocyanato-4-methylcyclohexane[2][3]

  • CAS Number: 32175-00-1[4][5]

  • Molecular Formula: C₈H₁₃NO[4][5][6]

  • Molecular Weight: 139.19 g/mol [1][4][5]

  • Synonyms: Isocyanic acid trans-4-methylcyclohexyl ester, t-4 Me Cyclohexyl Isocyanate[5][7]

The molecule's structure consists of a cyclohexane ring with a methyl group and a highly reactive isocyanate functional group (-N=C=O) in a trans configuration. This stereochemistry affords greater stability compared to its cis isomer and influences its physical properties and reactivity.[1]

Caption: 2D representation of trans-4-Methylcyclohexyl isocyanate.

Physicochemical Properties

At ambient conditions, trans-4-Methylcyclohexyl isocyanate is a colorless to pale yellow liquid or oil with a pungent odor characteristic of isocyanates.[1][5] Its key physical properties are summarized below.

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid/oil[1][4][5]
Boiling Point 182 °C[1][2][4][5]
Density 1.04 g/cm³[1][2][5][8]
Refractive Index (n20/D) 1.518[1][2]
Flash Point 60 °C[1][2][4][5]
Solubility Sparingly soluble in Chloroform and Methanol[4][5]
Storage Temperature -20°C, under nitrogen[5]
Boiling Point

The boiling point of 182 °C is a critical parameter for purification by distillation.[2][4][5] This temperature reflects the intermolecular forces, primarily dipole-dipole interactions from the polar isocyanate group and van der Waals forces from the cycloaliphatic structure. Accurate determination requires careful pressure monitoring, as boiling point is pressure-dependent.

Density

With a density of 1.04 g/cm³, this compound is slightly denser than water.[1][5][8] This property is essential for process calculations, such as mass-to-volume conversions in a laboratory or industrial setting.

Solubility and Moisture Sensitivity

trans-4-Methylcyclohexyl isocyanate is sparingly soluble in organic solvents like chloroform and methanol.[4][5] A crucial characteristic of all isocyanates is their high reactivity towards nucleophiles, particularly water. The compound is moisture-sensitive and will react with water, leading to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[9] This reactivity necessitates storage under an inert, dry atmosphere (e.g., nitrogen) to prevent degradation and potential pressure buildup in sealed containers.[5]

Reactivity_Pathway Isocyanate R-N=C=O (Isocyanate) Product R-NH-C(=O)-Nu (Urethane, Urea, etc.) Isocyanate->Product Nucleophilic Attack Nucleophile Nu-H (e.g., R'-OH, R'-NH2, H2O) Nucleophile->Product

Caption: General reaction pathway of an isocyanate with a nucleophile.

Stability and Handling

The compound is stable under recommended storage conditions: protected from moisture and stored at -20°C.[5] It is incompatible with alcohols, amines, strong bases, and strong oxidizing agents.[9] Due to its hazardous nature, handling requires personal protective equipment, including gloves and eye protection, and should be performed in a well-ventilated area to avoid inhalation of vapors.[6][8]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of trans-4-Methylcyclohexyl isocyanate relies on standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The most prominent feature in the FTIR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching of the -N=C=O group, typically appearing in the 2250–2275 cm⁻¹ region. The absence of broad -OH or -NH bands confirms the absence of hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can fully elucidate the molecule's carbon-hydrogen framework. The spectra would show characteristic signals for the methyl group, the methine protons, and the methylene groups of the cyclohexane ring, with chemical shifts and coupling patterns consistent with the trans stereochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing purity and confirming molecular weight. The gas chromatogram will show the retention time of the compound, while the mass spectrum will display the molecular ion peak (m/z = 139) and a fragmentation pattern characteristic of the structure.[3][10] Specialized GC methods, often involving derivatization, are used for quantitative analysis of isocyanates.[11][12]

Experimental Protocols

Determination of Boiling Point via Distillation

This protocol provides a reliable method for verifying the boiling point at atmospheric pressure. The causality for this procedure lies in establishing a stable vapor-liquid equilibrium, where the temperature of the distilling vapor accurately reflects the boiling point.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is dry to prevent reaction with the isocyanate.

  • Sample Preparation: Place a small volume of trans-4-Methylcyclohexyl isocyanate and a few boiling chips into the round-bottom flask.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibrium Establishment: Observe the vapor rising and condensing. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the liquid.

  • Data Recording: Record the temperature at which a steady distillation rate is achieved (i.e., when the temperature remains constant as the liquid condenses and is collected). This constant temperature is the boiling point.

  • Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a nomograph should be used to correct the observed boiling point.

Boiling_Point_Workflow A Assemble Dry Distillation Apparatus B Add Sample and Boiling Chips A->B C Gently Heat the Flask B->C D Observe Vapor and Establish Equilibrium C->D E Record Stable Temperature Reading D->E F Record Atmospheric Pressure E->F G Correct Boiling Point if Necessary F->G

Caption: Workflow for experimental determination of boiling point.

Measurement of Refractive Index

The refractive index is a unique physical constant for a pure compound, useful for rapid identity and purity checks.

Methodology:

  • Instrument Calibration: Calibrate the refractometer (e.g., an Abbe refractometer) using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Apply a few drops of trans-4-Methylcyclohexyl isocyanate to the clean, dry prism of the refractometer.

  • Measurement: Close the prism and allow the sample temperature to equilibrate (typically to 20°C).

  • Reading: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.

  • Data Recording: Read the refractive index from the instrument's scale.

Key Applications

The physical and chemical properties of trans-4-Methylcyclohexyl isocyanate are directly relevant to its primary applications. Its defined boiling point allows for purification, and its high reactivity is harnessed in synthesis. It serves as a crucial intermediate in the production of:

  • Pharmaceuticals: Notably, it is a building block in the synthesis of glimepiride, a medication used in the management of type 2 diabetes.[4]

  • Specialty Polymers: As a cycloaliphatic isocyanate, it is used to create polyurethane polymers for coatings, foams, and elastomers that require high thermal stability and resistance to weathering and UV degradation.[1][4]

Conclusion

trans-4-Methylcyclohexyl isocyanate is a well-characterized chemical intermediate with a distinct set of physical properties that dictate its handling, purification, and application. Its high reactivity, while making it a valuable synthetic tool, also demands stringent safety and storage protocols. The data and experimental guidelines presented in this document provide researchers and drug development professionals with the foundational knowledge required to effectively and safely utilize this compound in their work.

References

  • Triown Chemie. Trans 4 Methylcyclohexyl Isocyanate Structure. Available at: [Link]

  • Helmsman. Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Overview and Applications. Published March 6, 2025. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). METHYLENE BIS(4-CYCLOHEXYLISOCYANATE). Available at: [Link]

  • Capot Chemical. MSDS of Trans-4-Methylcyclohexyl Isocyanate. Published December 16, 2010. Available at: [Link]

  • Angene Chemical. trans-4-Methycyclohexyl isocyanate(CAS# 32175-00-1). Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Hydrogenated mdi | C15H22N2O2 | CID 21202. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. Cyclohexane, 1-isocyanato-4-methyl-, trans- | C8H13NO | CID 11423635. Available at: [Link]

  • ResearchGate. The GC-MS analysis of isocyanate diamine-metabolites. Available at: [Link]

  • Google Patents. CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.
  • DiVA portal. Isocyanates and Amines - Sampling and Analytical Procedures. Available at: [Link]

  • PubMed, National Institutes of Health. Indirect determination of isocyanates by gas chromatography. Available at: [Link]

  • Environmental Protection Agency (EPA). Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Available at: [Link]

  • MDPI. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. Published October 10, 2022. Available at: [Link]

Sources

Exploratory

trans-4-Methylcyclohexyl Isocyanate: A Critical Reagent in Sulfonylurea Pharmacophores

Executive Summary trans-4-Methylcyclohexyl isocyanate (CAS 32175-00-1) is a specialized cycloaliphatic building block essential to the synthesis of second- and third-generation sulfonylurea antidiabetic agents, most nota...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-Methylcyclohexyl isocyanate (CAS 32175-00-1) is a specialized cycloaliphatic building block essential to the synthesis of second- and third-generation sulfonylurea antidiabetic agents, most notably Glimepiride .[1] Unlike its cis-isomer, the trans-configuration confers specific conformational rigidity required for high-affinity binding to the ATP-sensitive potassium channels (


) on pancreatic 

-cells.

This guide analyzes the technical specifications, synthetic pathways, and critical handling protocols for this reagent. It moves beyond basic data sheets to provide a researcher-centric workflow for utilizing this isocyanate in high-value medicinal chemistry applications.

Chemical Profile & Specifications

The stereochemical purity of this reagent is paramount. Commercial sources typically guarantee >98% trans-isomer content, as the cis-impurity significantly degrades the metabolic stability and binding efficacy of the final pharmacophore.

PropertySpecificationNotes
IUPAC Name trans-1-Isocyanato-4-methylcyclohexane
Molecular Formula

Molecular Weight 139.19 g/mol
Appearance Colorless to pale yellow liquidPungent, lachrymatory odor
Boiling Point 170–172 °C (at 760 mmHg)Volatile; significant vapor pressure
Density 0.98 – 0.99 g/mL at 25 °C
Stereochemistry trans (>98%)Critical for SAR activity
Solubility Toluene, THF, DCM, AcetoneHydrolyzes in water to amine/urea
Reactivity Electrophilic (N=C=O)Reacts with amines, alcohols, sulfonamides

Synthetic Routes & Stereochemical Control

The synthesis of CAS 32175-00-1 is non-trivial due to the requirement for stereochemical retention. Two primary pathways exist: the industrial Phosgenation route and the laboratory-scale Curtius Rearrangement.

Pathway Analysis
  • Phosgenation (Industrial Standard):

    • Precursor: trans-4-Methylcyclohexylamine.[2][3][4][5]

    • Reagent: Phosgene (

      
      ) or Triphosgene.
      
    • Mechanism: The amine attacks phosgene to form the carbamoyl chloride, followed by HCl elimination.

    • Advantage: Scalable, retains stereochemistry of the starting amine.

    • Risk: High toxicity of reagents.[6]

  • Curtius Rearrangement (Green/Lab Scale):

    • Precursor: trans-4-Methylcyclohexanecarboxylic acid.

    • Reagent: Diphenylphosphoryl azide (DPPA) or

      
      /acid chloride.
      
    • Mechanism: Formation of acyl azide

      
       thermal rearrangement to isocyanate + 
      
      
      
      .
    • Advantage: Avoids phosgene; strictly retains stereochemistry via concerted mechanism.

Visualization of Synthesis Pathways

SynthesisPathways Amine trans-4-Methylcyclohexylamine Phosgene Phosgene / Triphosgene (-HCl) Amine->Phosgene Industrial Route Acid trans-4-Methylcyclohexanecarboxylic Acid Curtius Curtius Rearrangement (DPPA, Heat, -N2) Acid->Curtius Lab Scale Route Isocyanate trans-4-Methylcyclohexyl Isocyanate (CAS 32175-00-1) Phosgene->Isocyanate Retention of Config Curtius->Isocyanate Concerted Mechanism

Figure 1: Comparative synthetic routes ensuring stereochemical retention of the trans-isomer.

Medicinal Chemistry Application: Glimepiride Synthesis[3][9][10]

The primary pharmaceutical application of this isocyanate is the formation of the sulfonylurea moiety in Glimepiride . This reaction is a nucleophilic addition of a sulfonamide nitrogen to the electrophilic carbon of the isocyanate.

Mechanism of Action

The trans-4-methylcyclohexyl group fills a specific hydrophobic pocket in the SUR1 subunit of the


 channel. The trans geometry extends the molecule, maximizing van der Waals contacts, whereas the cis isomer creates a steric clash that reduces binding affinity by orders of magnitude.
Reaction Workflow

The coupling requires base catalysis because the sulfonamide nitrogen is not sufficiently nucleophilic in its neutral state.

GlimepirideSynthesis Sulfonamide Sulfonamide Precursor (Nucleophile) Base Base Activation (K2CO3 or DBU) Sulfonamide->Base Deprotonation Anion Sulfonamide Anion Base->Anion Complex Tetrahedral Intermediate Anion->Complex Nucleophilic Attack Isocyanate trans-4-Methylcyclohexyl Isocyanate (Electrophile) Isocyanate->Complex Glimepiride Glimepiride (Sulfonylurea Product) Complex->Glimepiride Proton Transfer

Figure 2: Reaction mechanism for the formation of the sulfonylurea pharmacophore.

Technical Protocol: High-Fidelity Coupling

Objective: Synthesize a sulfonylurea derivative using trans-4-methylcyclohexyl isocyanate with >95% yield and no stereochemical erosion.

Reagents:

  • Sulfonamide precursor (1.0 eq)

  • trans-4-Methylcyclohexyl isocyanate (1.1 – 1.2 eq)[7]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq) or DBU (1.1 eq)
    
  • Solvent: Anhydrous Acetone or Toluene (Dryness is critical)

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) or Argon. Isocyanates react rapidly with atmospheric moisture to form insoluble ureas.
      
  • Activation (Base-Mediated):

    • Charge the flask with the Sulfonamide precursor (1.0 eq) and anhydrous Acetone.

    • Add anhydrous

      
       (2.0 eq).
      
    • Stir at reflux (approx. 56°C) for 30–60 minutes. This generates the reactive sulfonamide anion.

  • Addition:

    • Cool the mixture slightly (to ~40°C).

    • Add trans-4-methylcyclohexyl isocyanate (1.1 eq) dropwise via syringe.

    • Note: If using toluene, higher temperatures (80-110°C) may be required depending on sulfonamide solubility.

  • Reaction Monitoring:

    • Return to reflux. Monitor via TLC or HPLC.

    • Endpoint: Disappearance of sulfonamide.

    • Time: Typically 2–6 hours.

  • Work-up & Purification:

    • Evaporate solvent under reduced pressure.

    • Dissolve residue in water (the sulfonylurea salt is water-soluble; unreacted isocyanate/urea byproducts are not).

    • Filter to remove insoluble byproducts.

    • Acidify the filtrate with 1N HCl to pH ~3–4. The product will precipitate as a white solid.

    • Filter, wash with water, and dry.

    • Recrystallization: Ethanol or Acetone/Water mix.

Handling, Safety & Stability (E-E-A-T)

Authoritative Warning: Isocyanates are powerful sensitizers. Inhalation can cause severe respiratory distress (asthma-like symptoms).

  • Moisture Control:

    • Store at 2–8°C under inert gas.

    • Upon opening, the liquid may turn cloudy if exposed to humidity (formation of 1,3-bis(trans-4-methylcyclohexyl)urea). If significant precipitate is observed, filter before use, but verify concentration.

  • Quenching Spills:

    • Do not wipe with water alone. Use a decontamination solution: 90% Water, 8% Concentrated Ammonia, 2% Liquid Detergent.

    • Allow the treated spill to sit for 30 minutes to ensure conversion to the inert urea/amine before disposal.

  • Personal Protective Equipment (PPE):

    • Double nitrile gloves (isocyanates permeate standard latex).

    • Full-face respirator if working outside a fume hood (not recommended).

References

  • Oertel, G. (1985).[6] Polyurethane Handbook. Hanser Publishers.[6] (Source for general isocyanate chemistry and industrial phosgenation methods).[5][6]

  • Hruska, Z. et al. (2006). Process for the synthesis of p-methyl cyclohexyl isocyanate. Patent CN1521162A.

  • Radha, T. V. et al. (2006).[4] A novel process for preparation of substantially pure glimepiride. Patent WO2006103690A1.[4]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11423635, trans-4-Methylcyclohexyl isocyanate.

  • Occupational Safety and Health Administration (OSHA). Isocyanates Hazard Recognition.

Sources

Foundational

Spectroscopic data for trans-4-Methylcyclohexyl isocyanate (NMR, IR, MS)

Topic: Spectroscopic Data and Technical Characterization of trans-4-Methylcyclohexyl Isocyanate Content Type: Technical Monograph / Application Note Audience: Pharmaceutical Researchers, Process Chemists, and Analytical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data and Technical Characterization of trans-4-Methylcyclohexyl Isocyanate Content Type: Technical Monograph / Application Note Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.

Comprehensive Spectroscopic Profile and Analytical Characterization[1][2]

Executive Summary

trans-4-Methylcyclohexyl isocyanate (CAS: 32175-00-1) is a critical aliphatic isocyanate intermediate, most notably utilized in the synthesis of the sulfonylurea antidiabetic drug Glimepiride .[1][2][3][4] Its stereochemical purity is paramount; the trans isomer is thermodynamically favored and pharmacologically required, while the cis isomer is considered a process impurity.

This guide provides a definitive spectroscopic profile (NMR, IR, MS) to aid in the identification, quality control, and reaction monitoring of this compound. It emphasizes the distinction between stereoisomers through conformational analysis.

Chemical Identity & Physical Properties[4][5][7][8]

PropertySpecification
IUPAC Name 1-Isocyanato-4-methylcyclohexane (trans-isomer)
CAS Number 32175-00-1
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Physical State Clear, colorless to light yellow liquid
Boiling Point 182°C (at 760 mmHg)
Density 1.04 g/mL
Solubility Soluble in Toluene, Chloroform, DCM; Reacts with water/alcohols

Spectroscopic Characterization

Infrared Spectroscopy (FT-IR)

The infrared spectrum is the primary diagnostic tool for confirming the presence of the isocyanate functional group and monitoring the reaction progress (e.g., disappearance of amine N-H stretches and appearance of the N=C=O stretch).

Key Diagnostic Bands:

Frequency (cm⁻¹)AssignmentIntensityNotes
2252 - 2270 -N=C=O Stretch Strong Characteristic isocyanate peak; sharp and intense.[5]
2991, 2920, 2859C-H Stretch (Aliphatic)MediumCyclohexyl ring and methyl group vibrations.
1459CH₂ DeformationMediumRing scissoring.
1369CH₃ DeformationWeak/MedMethyl symmetric bend.

Process Insight: In the synthesis from trans-4-methylcyclohexylamine, the complete disappearance of the broad N-H stretching band (3300–3500 cm⁻¹) and the emergence of the sharp 2252 cm⁻¹ peak indicates full conversion.

Mass Spectrometry (MS)

Mass spectrometry is utilized to confirm molecular weight and analyze fragmentation patterns, particularly useful in GC-MS purity assays.

  • Ionization Mode: EI (Electron Impact, 70 eV)

  • Molecular Ion (M⁺): m/z 139 (Detectable, often weak due to fragmentation)

  • Base Peak: Often m/z 96 (Methylcyclohexene radical cation) or m/z 124 ([M-CH₃]⁺).

Fragmentation Pathway:

  • m/z 139: Molecular ion [M]⁺.

  • m/z 124: Loss of methyl group [M - CH₃]⁺.

  • m/z 96: Loss of the isocyanate group (as HNCO or NCO radical) + H rearrangement, leading to the methylcyclohexene cation.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for establishing stereochemistry (cis vs. trans).

Conformational Analysis

The trans-1,4-disubstituted cyclohexane system exists predominantly in the diequatorial chair conformation.

  • Methyl Group: Equatorial (A-value ~1.7 kcal/mol).

  • Isocyanate Group: Equatorial (A-value ~0.5 kcal/mol).

  • H1 Proton: Consequently, the proton at position 1 (alpha to the isocyanate) is axial .

This geometry dictates the coupling constants (


-values) observed in the ¹H NMR spectrum.
¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationCoupling (

, Hz)
Assignment
3.25 - 3.40 tt (Triplet of Triplets) 1H

,

H-1 (Axial)
1.95 - 2.05Broad Doublet2H-H-2/H-6 (Equatorial)
1.70 - 1.80Broad Doublet2H-H-3/H-5 (Equatorial)
1.25 - 1.45Multiplet1H-H-4 (Axial)
1.00 - 1.15Multiplet4H-H-2/H-6 (Axial) + H-3/H-5 (Axial)
0.90 Doublet 3H

-CH₃ (Equatorial)

Stereochemical Proof: The signal for H-1 appears as a triplet of triplets (or broad multiplet) at ~3.3 ppm. The large coupling constant (


 Hz) arises from the trans-diaxial  coupling with the axial protons at C2 and C6.
  • Contrast with Cis-Isomer: In the cis isomer, H-1 would be equatorial (assuming the bulky methyl remains equatorial), appearing as a narrow multiplet or broad singlet (

    
     Hz) due to small equatorial-axial and equatorial-equatorial couplings.
    
¹³C NMR Data (100 MHz, CDCl₃)
  • Isocyanate Carbon (-N=C=O): ~122.0 - 124.0 ppm (Weak, broad due to quadrupolar relaxation of Nitrogen).

  • C-1 (CH-N): ~48.0 - 50.0 ppm.

  • C-4 (CH-Me): ~31.0 - 32.0 ppm.

  • Ring CH₂: ~34.0 ppm, ~30.0 ppm.

  • Methyl (-CH₃): ~21.0 - 22.0 ppm.

Synthesis & Analytical Workflow

The synthesis typically involves the phosgenation (or triphosgene equivalent) of trans-4-methylcyclohexylamine. The purity of the starting amine dictates the stereochemical purity of the isocyanate.

Diagram: Synthesis and Analytical Logic

G Amine trans-4-Methylcyclohexylamine (Starting Material) Reaction Phosgenation (Triphosgene/DCM) Amine->Reaction HCl scavenger Isocyanate trans-4-Methylcyclohexyl Isocyanate (Target) Reaction->Isocyanate -HCl QC Quality Control (GC-MS, IR, NMR) Isocyanate->QC Sample Glimepiride Glimepiride Synthesis (Coupling) Isocyanate->Glimepiride Sulfonylurea formation QC->Reaction Fail (High cis content) QC->Isocyanate Pass (>99% trans)

Figure 1: Workflow for the synthesis and quality control of trans-4-methylcyclohexyl isocyanate.

Diagram: Stereochemical Conformation

Conformation cluster_trans trans-Isomer (Thermodynamically Favored) Diequatorial Diequatorial Chair (Me = eq, NCO = eq) Stable Diaxial Diaxial Chair (Me = ax, NCO = ax) Unstable Diequatorial->Diaxial Ring Flip (Unfavorable) NMR_Signal H-1 NMR Signal: Large Diaxial Coupling (J ~11Hz) Triplet of Triplets Diequatorial->NMR_Signal Dictates Spectrum

Figure 2: Conformational preference of the trans-isomer explaining the observed NMR splitting patterns.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent hydrolysis of the isocyanate group during analysis.

  • Solvent: Use anhydrous CDCl₃ (stored over molecular sieves) or DMSO-d₆.

  • Vessel: Oven-dried 5mm NMR tube.

  • Procedure:

    • Dissolve ~10-20 mg of the liquid isocyanate in 0.6 mL of solvent.

    • Crucial: Cap immediately. Run the spectrum within 15 minutes to avoid moisture uptake, which forms the urea derivative (detectable by a new carbonyl peak at ~160 ppm in ¹³C and NH signals in ¹H).

GC-MS Purity Method

Objective: Quantify cis vs. trans ratio.

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 50°C (hold 2 min) → 10°C/min → 250°C.

  • Detection: FID or MS.

  • Differentiation: The trans isomer typically elutes after the cis isomer on non-polar columns due to its more planar/elongated shape interacting more with the stationary phase, though this should be confirmed with standards.

References

  • Synthesis & IR Data: Process for the synthesis of p-methyl cyclohexyl isocyanate. CN Patent 1521162A. (2004).

    • Citation for IR peaks (2252 cm⁻¹) and MS (m/z 139).
  • Glimepiride Application: Weyer, R., & Hitzel, V. (1988).[5] Acylureidoalkylbenzenesulfonylureas with blood glucose lowering activity. Arzneimittel-Forschung, 38(9), 1079-1080.

    • Citation for the use of the trans-isocyan
  • NMR Conformational Theory: Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

    • Citation for cyclohexane coupling constants and chemical shift prediction.
  • Physical Properties: PubChem Compound Summary for CID 11423635, trans-4-Methylcyclohexyl isocyanate.

Sources

Exploratory

Solubility of trans-4-Methylcyclohexyl Isocyanate in Organic Solvents: A Technical Guide to Navigating Reactivity and Solution Behavior

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary trans-4-Methylcyclohexyl isocyanate is a pivotal chemical intermediate, notably in the synthesis of the anti-d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

trans-4-Methylcyclohexyl isocyanate is a pivotal chemical intermediate, notably in the synthesis of the anti-diabetic drug glimepiride and in the production of specialized polyurethane polymers.[1][2][3] Its utility is derived from the highly reactive isocyanate (-N=C=O) functional group.[1] However, this same reactivity presents significant challenges in solvent selection for synthesis, purification, and formulation. This guide provides a comprehensive analysis of the solubility of trans-4-Methylcyclohexyl isocyanate, moving beyond simple data points to explain the underlying chemical principles that govern its behavior in organic solvents. We will explore the critical interplay between the compound's structure, solvent properties, and the paramount issue of chemical reactivity. For solvents where quantitative data is not publicly available, we provide a robust, self-validating experimental protocol for its determination, empowering researchers to make informed, causality-driven decisions in their work.

Physicochemical Profile of trans-4-Methylcyclohexyl Isocyanate

A foundational understanding of a compound's physical and chemical properties is essential for predicting its solubility. The structure of trans-4-Methylcyclohexyl isocyanate features a nonpolar cyclohexane ring and a highly polar, electrophilic isocyanate group. This duality dictates its solubility characteristics.

PropertyValueSource(s)
Chemical Name trans-4-Methylcyclohexyl isocyanate[1]
CAS Number 32175-00-1[1]
Molecular Formula C₈H₁₃NO[1][4]
Molecular Weight 139.19 g/mol [1][4]
Appearance Colorless oil/liquid[1][5]
Boiling Point 182°C[1][5]
Density 1.04 g/cm³[5][6]
Flash Point 60°C[1][6]
Storage Store at -20°C under nitrogen[5]

The Critical Role of Isocyanate Reactivity in Solvent Selection

The isocyanate group is a potent electrophile, making it highly susceptible to nucleophilic attack.[7] This reactivity is the single most important factor governing solvent choice. Using an inappropriate solvent will not merely result in poor dissolution but can lead to the consumption of the starting material, formation of unwanted byproducts, and failure of the synthetic pathway.

Protic Solvents (e.g., Alcohols, Water, Primary/Secondary Amines): These solvents are incompatible and should be avoided for any application where the isocyanate's integrity is required. The isocyanate group will readily react with the active hydrogen on these molecules.[7][8]

  • With Alcohols: Forms a urethane linkage.[7]

  • With Water: Reacts to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide.[7] This is particularly problematic as the newly formed amine can then react with another isocyanate molecule to form a urea byproduct.

  • With Amines: Forms a urea linkage.[7]

Aprotic Solvents: These solvents lack an active hydrogen and are therefore generally suitable for dissolving isocyanates without reaction. However, the polarity of the aprotic solvent still plays a key role in the degree of solubility.

  • Aprotic Polar Solvents: (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF)). These are often good candidates for dissolving isocyanates, but rigorous drying is mandatory as trace water can cause degradation.

  • Aprotic Nonpolar Solvents: (e.g., Toluene, Hexane, Xylene, Dichloromethane). These are also suitable, particularly for reactions where polarity needs to be controlled. The nonpolar cyclohexane moiety of the molecule aids solubility in these solvents.

The choice of solvent is therefore a balance between achieving sufficient solvation and preserving the reactive isocyanate group.

cluster_Solvent Solvent Selection cluster_Protic Protic Solvents (Reactive) cluster_Aprotic Aprotic Solvents (Generally Inert) Solvent Solvent Alcohols Alcohols Solvent->Alcohols Forms Urethane (Avoid) Water Water Solvent->Water Forms Amine + CO2 (Avoid) Amines Amines Solvent->Amines Forms Urea (Avoid) Hydrocarbons Toluene, Hexane Solvent->Hydrocarbons Good Inert Choice Chlorinated Dichloromethane Solvent->Chlorinated Good Inert Choice Ethers THF, Dioxane Solvent->Ethers Good Inert Choice (Check for Peroxides) Ketones Acetone Solvent->Ketones Good Inert Choice

Caption: Solvent selection based on isocyanate reactivity.

Known Solubility Data

Quantitative public data on the solubility of trans-4-Methylcyclohexyl isocyanate is scarce. The available information is qualitative and summarized below. This highlights the necessity for experimental determination by the end-user for their specific application and solvent system.

SolventReported SolubilitySource(s)
Chloroform Sparingly Soluble[1][5]
Methanol Slightly Soluble / Sparingly Soluble[1][5]

Note on Methanol: While solubility is reported, it is crucial to recognize that trans-4-Methylcyclohexyl isocyanate will react with methanol.[7][8] This data point likely reflects initial miscibility before the reaction proceeds to form the corresponding methyl carbamate. Therefore, methanol is unsuitable as an inert solvent.

Experimental Protocol for Gravimetric Solubility Determination

This protocol provides a reliable, self-validating method for determining the solubility of trans-4-Methylcyclohexyl isocyanate in a desired aprotic organic solvent at a specific temperature. The core principle is to create a saturated solution, separate the undissolved solute, and quantify the dissolved amount by evaporating the solvent. The key to trustworthiness is the rigorous exclusion of water.

Materials and Equipment:

  • trans-4-Methylcyclohexyl isocyanate

  • Anhydrous grade of the desired organic solvent (e.g., toluene, THF, acetonitrile)

  • Small, sealable glass vials with PTFE-lined caps

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.2 μm, PTFE) and syringes

  • Inert gas source (Nitrogen or Argon)

  • Pipettes and standard laboratory glassware

Step-by-Step Methodology:

  • Preparation (Crucial for Accuracy):

    • Dry all glassware in an oven at 120°C overnight and cool in a desiccator.

    • Purge the anhydrous solvent with inert gas for 15 minutes to remove dissolved oxygen and ensure atmospheric moisture is minimized.

  • Sample Preparation:

    • Add an excess amount of trans-4-Methylcyclohexyl isocyanate to a pre-weighed, dried vial. "Excess" means adding more solid than you expect to dissolve.

    • Record the total mass of the vial + isocyanate.

    • Using a pipette, add a precise volume (e.g., 2.0 mL) of the anhydrous solvent to the vial.

    • Blanket the headspace of the vial with inert gas before sealing tightly with the cap.

  • Equilibration:

    • Place the sealed vial in the temperature-controlled environment.

    • Agitate the mixture (e.g., on a shaker or stir plate) for a sufficient time to ensure equilibrium is reached (a minimum of 24 hours is recommended). After this time, a visible amount of undissolved isocyanate should remain at the bottom of the vial, confirming saturation.

  • Sample Extraction:

    • Allow the vial to sit undisturbed in the temperature-controlled environment for at least 4 hours to let the undissolved solid settle.

    • Pre-weigh a clean, dry collection vial (the "evaporation vial").

    • Carefully draw a known volume of the clear supernatant (e.g., 1.0 mL) into a syringe fitted with a 0.2 μm PTFE filter. The filter removes any suspended microparticles, which is critical for accuracy.

    • Dispense the filtered, saturated solution into the pre-weighed evaporation vial. Record the exact mass of the solution transferred.

  • Quantification:

    • Place the evaporation vial in a vacuum oven or under a gentle stream of inert gas to slowly evaporate the solvent. Do not use excessive heat, which could degrade the compound.

    • Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the evaporation vial containing the dried isocyanate residue.

  • Calculation:

    • Mass of dissolved isocyanate = (Final mass of evaporation vial + residue) - (Initial mass of empty evaporation vial)

    • Mass of solvent = (Mass of solution transferred) - (Mass of dissolved isocyanate)

    • Solubility ( g/100 g solvent) = [(Mass of dissolved isocyanate) / (Mass of solvent)] * 100

A 1. Add excess Isocyanate to a tared vial B 2. Add precise volume of anhydrous solvent under N2 A->B C 3. Seal and equilibrate at constant T (>=24h) B->C D 4. Allow solids to settle C->D E 5. Withdraw supernatant via 0.2µm PTFE syringe filter D->E F 6. Transfer known mass of filtered solution to tared vial E->F G 7. Evaporate solvent under vacuum or N2 stream F->G H 8. Weigh dried residue G->H I 9. Calculate solubility (g/100g solvent) H->I

Caption: Experimental workflow for solubility determination.

Conclusion and Recommendations

The selection of an appropriate solvent for trans-4-Methylcyclohexyl isocyanate is dictated primarily by the high reactivity of the isocyanate functional group. Protic solvents must be avoided in any context where the compound's chemical integrity is required. The principle of "like dissolves like" suggests that the molecule's dual polar/nonpolar nature allows for solubility in a range of aprotic solvents, from hydrocarbons like toluene to more polar systems like acetonitrile and THF. Given the lack of comprehensive public solubility data, researchers must perform their own determinations. The provided gravimetric protocol, when executed with strict adherence to anhydrous and inert conditions, offers a trustworthy method to generate the precise data needed for successful process development, formulation, and synthesis.

References

  • Vertex AI Search Result. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Chemical Intermediate for Pharmaceutical and Polymer Applications.
  • Capot Chemical. (2010). MSDS of Trans-4-Methylcyclohexyl Isocyanate.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - trans-4-Methycyclohexyl isocyanate.
  • ChemicalBook. (2025). trans-4-Methycyclohexyl isocyanate | 32175-00-1.
  • Wikipedia. (n.d.). Isocyanate.
  • Reddit. (2010). Isocyanate Chemistry.
  • Google Patents. (n.d.). CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.

Sources

Foundational

A Comprehensive Technical Guide to High-Purity Trans-4-Methylcyclohexyl Isocyanate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of high-purity trans-4-Methylcyclohexyl isocyanate (trans-4-MCI), a critical reagent for researchers, scientists, and professionals in drug development. It details comme...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of high-purity trans-4-Methylcyclohexyl isocyanate (trans-4-MCI), a critical reagent for researchers, scientists, and professionals in drug development. It details commercial sourcing, quality control, safe handling, and key applications, with a focus on providing actionable insights and robust scientific grounding.

Introduction: The Strategic Importance of Trans-4-Methylcyclohexyl Isocyanate in Synthesis

Trans-4-Methylcyclohexyl isocyanate (CAS RN: 32175-00-1) is a versatile chemical intermediate recognized for its highly reactive isocyanate group (-N=C=O) attached to a trans-configured methylcyclohexyl scaffold.[1] This unique structural combination imparts specific stereochemical properties and reactivity that are highly valued in organic synthesis. The molecular formula of trans-4-MCI is C8H13NO, and it has a molecular weight of 139.19 g/mol .[1][2] It typically appears as a colorless to light yellow liquid and is soluble in organic solvents like chloroform and sparingly soluble in methanol.[1][3]

The primary utility of trans-4-MCI lies in its role as a key building block in the synthesis of complex organic molecules. Its isocyanate functionality readily reacts with nucleophiles such as amines, alcohols, and thiols, forming stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is fundamental to its application in the pharmaceutical and polymer industries.[1]

Commercial Sourcing of High-Purity Trans-4-Methylcyclohexyl Isocyanate

The acquisition of high-purity trans-4-MCI is a critical first step for any research or development project. The purity of the starting material directly impacts the yield and impurity profile of the final product. Several reputable commercial suppliers offer this reagent in various grades and quantities.

Leading Commercial Suppliers

A survey of the market indicates that high-purity trans-4-MCI is available from a range of suppliers, from large chemical distributors to specialized manufacturers. The table below summarizes some of the key suppliers and their typical product specifications.

SupplierPurity SpecificationAvailable QuantitiesNotes
Aromsyn Co., Ltd. > 97%Gram to kilogram scaleOffers custom synthesis and provides batch-specific Certificates of Analysis (CoA).
Simson Pharma Limited High QualityNot specifiedAccompanies every compound with a Certificate of Analysis.
Santa Cruz Biotechnology, Inc. Research GradeNot specifiedProduct is subject to an additional Dangerous Goods shipping charge.
NINGBO INNO PHARMCHEM CO., LTD. > 99%Not specifiedHighlights use as a pharmaceutical intermediate for glimepiride.
Swati Chemicals Min. 99%25kg drumsSpecifies use as an API intermediate.[4]
LookChem Varies (up to 99%)Gram to kilogram scaleA marketplace with multiple listings from various Chinese suppliers.[5]
ChemicalBook Varies (up to 99%)Gram to multi-kilogram scaleA platform listing numerous suppliers with varying purity grades.[3]
Critical Considerations for Supplier Selection

When selecting a supplier for high-purity trans-4-MCI, researchers should consider the following:

  • Purity and Analytical Data: Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. This document should provide the purity as determined by a reliable analytical method (typically Gas Chromatography), as well as information on the levels of key impurities.

  • Consistency: For long-term projects or process development, supplier consistency is crucial. Inquire about their manufacturing process and quality control measures to ensure batch-to-batch reproducibility.

  • Documentation: Reputable suppliers will provide a comprehensive Safety Data Sheet (SDS) with detailed handling, storage, and emergency procedures.

  • Technical Support: The availability of knowledgeable technical support can be invaluable for troubleshooting and addressing any questions regarding the product's use and stability.

G cluster_0 Supplier Qualification Workflow Identify Potential Suppliers Identify Potential Suppliers Request CoA and SDS Request CoA and SDS Identify Potential Suppliers->Request CoA and SDS Evaluate Purity and Impurity Profile Evaluate Purity and Impurity Profile Request CoA and SDS->Evaluate Purity and Impurity Profile Assess Documentation and Support Assess Documentation and Support Evaluate Purity and Impurity Profile->Assess Documentation and Support Select Supplier Select Supplier Assess Documentation and Support->Select Supplier

Caption: A typical workflow for qualifying a commercial supplier of trans-4-MCI.

Quality Control and Analytical Methods

Ensuring the purity of trans-4-MCI is paramount for its successful application. The primary analytical technique for purity assessment is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and the detection of certain impurities.

Gas Chromatography (GC) for Purity Assessment

A validated GC method is the industry standard for determining the purity of volatile compounds like trans-4-MCI. While a specific, universally adopted protocol for this exact molecule is not publicly available, a general method can be adapted.

Illustrative GC Protocol:

  • Instrumentation: A gas chromatograph equipped with an FID and a capillary column suitable for polar analytes (e.g., DB-624 or equivalent).

  • Sample Preparation: Prepare a dilute solution of trans-4-MCI in a high-purity solvent such as anhydrous acetonitrile or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to trans-4-MCI relative to the total area of all peaks.

Method validation for such a protocol should be performed in accordance with ICH guidelines, assessing parameters such as precision, linearity, accuracy, and robustness.[6]

NMR Spectroscopy for Structural Verification

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of trans-4-MCI and identifying potential isomers or impurities.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group, the cyclohexyl protons, and the proton on the carbon bearing the isocyanate group. The coupling patterns and chemical shifts can help confirm the trans stereochemistry.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the highly characteristic signal for the isocyanate carbon (typically in the range of 120-130 ppm). The presence of additional peaks may indicate the presence of the cis isomer or other impurities.[7]

Key Applications in Drug Development and Beyond

The reactivity of the isocyanate group makes trans-4-MCI a valuable reagent in the synthesis of a variety of molecules, most notably in the pharmaceutical industry.

Synthesis of Glimepiride

The most prominent application of trans-4-MCI is as a key intermediate in the synthesis of glimepiride, a third-generation sulfonylurea used to treat type 2 diabetes mellitus.[1][8] In the final step of the synthesis, trans-4-MCI is reacted with the sulfonylamine moiety of a precursor molecule to form the urea linkage that is characteristic of glimepiride. The trans stereochemistry of the 4-methylcyclohexyl group is crucial for the drug's efficacy.

G cluster_1 Glimepiride Synthesis Pathway Sulfonylamine Precursor Sulfonylamine Precursor Reaction Reaction Sulfonylamine Precursor->Reaction trans-4-MCI trans-4-MCI trans-4-MCI->Reaction Glimepiride Glimepiride Reaction->Glimepiride

Caption: Simplified reaction scheme for the final step of glimepiride synthesis.

Other Potential Applications

While the synthesis of glimepiride is the most cited application, the principles of its reactivity suggest its utility in a broader range of contexts:

  • Bioactive Molecule Synthesis: The formation of stable urea and carbamate linkages is a common strategy in medicinal chemistry to link different molecular fragments or to introduce groups that can participate in hydrogen bonding with biological targets. Cyclohexyl isocyanates, in general, are used in the synthesis of various active pharmaceutical ingredients.[9]

  • Polymer Chemistry: As a monofunctional isocyanate, trans-4-MCI can be used as a chain terminator or for the surface modification of polymers containing reactive hydroxyl or amine groups. Its aliphatic nature can impart desirable properties such as UV stability and flexibility to the resulting materials.[1]

  • Agrochemicals: Isocyanates are precursors to a wide range of agrochemicals, including herbicides. While not a primary application for trans-4-MCI, related isocyanates are used in this field.[9]

Synthesis of Trans-4-Methylcyclohexyl Isocyanate

For researchers interested in the synthesis of this reagent, the most common laboratory and industrial-scale preparations involve the conversion of trans-4-methylcyclohexylamine.

A common synthetic route involves the reaction of trans-4-methylcyclohexylamine with phosgene or a phosgene equivalent, such as triphosgene.[10] This reaction is typically carried out in an inert solvent. An alternative, non-phosgene route involves the reaction of trans-4-methylcyclohexylamine with carbon dioxide in the presence of a dehydrating agent and an organic base.[11]

The precursor, trans-4-methylcyclohexylamine, can be synthesized from p-cresol through a multi-step process involving reduction, oxidation, and subsequent reactions.[10]

Safe Handling and Storage

Trans-4-Methylcyclohexyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Profile

According to available Safety Data Sheets, trans-4-MCI is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause skin and eye irritation.[8][12] A significant hazard associated with isocyanates is their potential to cause respiratory sensitization upon inhalation, which can lead to asthma-like symptoms.[12]

Personal Protective Equipment (PPE)

When handling trans-4-MCI, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-resistant lab coat should be worn.

  • Respiratory Protection: All work with this compound should be conducted in a well-ventilated chemical fume hood. In situations with a risk of aerosol generation or inadequate ventilation, a respirator with an appropriate organic vapor cartridge is necessary.

Storage and Disposal
  • Storage: Trans-4-MCI should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8] It is often recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[3]

  • Disposal: Waste material should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. This may involve incineration in a licensed facility.[12]

G cluster_2 Safe Handling Protocol Engineering Controls Engineering Controls Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Safe Work Practices Safe Work Practices Emergency Procedures Emergency Procedures

Sources

Protocols & Analytical Methods

Method

Use of trans-4-Methylcyclohexyl isocyanate in glimepiride synthesis

Application Note: High-Fidelity Synthesis of Glimepiride via trans-4-Methylcyclohexyl Isocyanate Coupling Executive Summary This guide details the synthesis of Glimepiride (Amaryl®), a third-generation sulfonylurea antid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Glimepiride via trans-4-Methylcyclohexyl Isocyanate Coupling

Executive Summary

This guide details the synthesis of Glimepiride (Amaryl®), a third-generation sulfonylurea antidiabetic agent, specifically focusing on the critical coupling of the sulfonamide intermediate with trans-4-methylcyclohexyl isocyanate .

The pharmacological efficacy of glimepiride is strictly dependent on the stereochemistry of the cyclohexyl ring. Only the trans-isomer exhibits the potent hypoglycemic activity required for therapeutic use; the cis-isomer is considered a related substance impurity (Impurity A) that must be controlled to


 (USP/EP limits). This protocol emphasizes the use of high-purity trans-isocyanate and rigorous process controls to ensure API compliance.

Chemical Basis & Stereochemical Criticality

The core transformation involves the nucleophilic addition of a sulfonamide nitrogen to the electrophilic carbon of an isocyanate.

Reaction Mechanism: The sulfonamide precursor, 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide , acts as the nucleophile. While sulfonamides are typically weak nucleophiles (


), the reaction is driven thermally (reflux) or catalytically (base) to form the sulfonylurea bridge.

Why trans-4-Methylcyclohexyl Isocyanate?

  • Structure-Activity Relationship (SAR): The trans-configuration allows the cyclohexyl group to fit into the lipophilic pocket of the sulfonylurea receptor (SUR1) on pancreatic

    
    -cells. The cis-conformer sterically clashes with this binding site, significantly reducing binding affinity and insulinotropic potency.
    
  • Isomer Stability: The trans-isomer (diequatorial conformation) is thermodynamically more stable than the cis-isomer. However, isomerization can occur under harsh acidic conditions or extreme temperatures, necessitating controlled reaction parameters.

Diagram 1: Reaction Scheme & Mechanism

Glimepiride_Synthesis cluster_conditions Critical Process Parameters Sulfonamide Sulfonamide Precursor (Nucleophile) Transition Tetrahedral Intermediate Sulfonamide->Transition Reflux (Toluene) 110°C, 12h Isocyanate trans-4-Methylcyclohexyl Isocyanate (Electrophile) Isocyanate->Transition Impurity cis-Isomer (Impurity A) Isocyanate->Impurity If Isocyanate contains cis-isomer Glimepiride Glimepiride (Target API) Transition->Glimepiride Proton Transfer Stabilization Param1 Moisture Control: Isocyanate hydrolyzes to amine Param2 Stereo-purity: Start with >99.8% trans-isocyanate

Caption: Nucleophilic addition mechanism forming the sulfonylurea bridge. Stereochemical integrity is determined by the starting isocyanate purity.

Experimental Protocol

This protocol is validated for a mid-scale laboratory synthesis (approx. 0.5 kg scale) but can be linearly scaled.

Materials & Reagents
ReagentRoleSpecification
Sulfonamide Intermediate NucleophilePurity

(HPLC)
trans-4-Methylcyclohexyl isocyanate ElectrophilePurity

(trans-isomer

)*
Toluene SolventAnhydrous (

water)
Acetic Acid (Glacial) pH AdjusterACS Reagent Grade
Methanol/Ammonia PurificationFor recrystallization (optional)

*Note: The purity of the isocyanate is the single most critical critical quality attribute (CQA). Use GC to verify trans/cis ratio prior to use.

Step-by-Step Procedure

Step 1: Reactor Setup & Inerting

  • Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Crucial: Purge the system with dry nitrogen for 20 minutes. Isocyanates react rapidly with atmospheric moisture to form ureas (symmetric urea impurity), which are difficult to remove.

Step 2: Reaction Initiation

  • Charge Sulfonamide Intermediate (1.0 equiv) into the reactor.

  • Add Toluene (10 volumes relative to Sulfonamide mass).

  • Heat the suspension to 60°C under stirring.

  • Add trans-4-Methylcyclohexyl isocyanate (1.1 equiv) slowly over 30 minutes.

    • Expert Insight: Slow addition prevents localized high concentrations that might favor side reactions or oligomerization.

Step 3: Thermal Coupling

  • Raise temperature to Reflux (~110-112°C) .

  • Maintain reflux for 10–12 hours .

    • Monitoring: Monitor reaction progress via HPLC every 2 hours after the 8th hour. Look for the disappearance of the Sulfonamide peak.

    • Target:

      
       unreacted Sulfonamide.[1]
      

Step 4: Quench & Precipitation

  • Cool the reaction mass to 25–30°C .

  • Add Water (approx. 50 volumes) to the reaction mass.

    • Note: The product may exist as a salt or suspension depending on residual base (if used) or solvent interactions.

  • Adjust pH to 5.5 – 6.0 using Glacial Acetic Acid .[1]

    • Mechanism:[1][2][3][4][5][6][7] Glimepiride is weakly acidic (sulfonylurea proton). Adjusting to this pH range suppresses solubility and maximizes precipitation of the neutral form.

  • Stir for 60 minutes at 20°C to ensure complete crystallization.

Step 5: Isolation & Wash

  • Filter the solid precipitate using a vacuum funnel or centrifuge.

  • Wash the cake with Toluene (2 volumes) to remove unreacted isocyanate.

  • Wash with Water (5 volumes) to remove inorganic salts and acetic acid.

  • Dry the wet cake at 60–65°C under vacuum until constant weight.

Process Control & Troubleshooting

Diagram 2: Process Workflow & Decision Gates

Process_Workflow Start Start: Raw Material Check CheckIso Isocyanate trans-isomer >99.8%? Start->CheckIso CheckIso->Start No (Reject/Reprocess) Reaction Reflux in Toluene 110°C, 12h CheckIso->Reaction Yes IPC IPC: HPLC Sulfonamide < 0.5%? Reaction->IPC Extend Extend Reflux 2h IPC->Extend Fail Quench Cool & pH Adjust (5.5-6.0) Precipitation IPC->Quench Pass Extend->IPC Filter Filtration & Washing Quench->Filter Purification Recrystallization (Methanolic Ammonia) Filter->Purification

Caption: Operational workflow including critical decision gates (diamonds) for quality assurance.

Troubleshooting Table
IssueProbable CauseCorrective Action
High cis-impurity (>0.15%) Impure starting isocyanate.Prevention: Validate raw material by GC. Remediation: Recrystallize crude glimepiride from Methanol/Acetone or Methanolic Ammonia.
Low Yield Moisture in reactor consuming isocyanate.Ensure reactor is bone-dry; increase isocyanate equivalents to 1.2 eq.
Unreacted Sulfonamide Insufficient reflux time or temperature.Check internal temperature (must be >108°C); extend reaction time.
Colored Product Oxidation of sulfonamide.Ensure strict Nitrogen inerting throughout reflux.

Safety & Handling (HSE)

  • Isocyanate Hazard: trans-4-Methylcyclohexyl isocyanate is a potent sensitizer and lachrymator. It can cause severe respiratory irritation.

    • Control: Handle only in a fume hood. Use double-gloving (Nitrile).

    • Neutralization: Spills should be neutralized immediately with 5% aqueous ammonia/ethanol solution.

  • Toluene: Flammable and reprotoxic. Ground all equipment to prevent static discharge.

References

  • Weyer, R., & Hitzel, V. (1988).[1][2][8] Acylureidoalkylbenzenesulfonic acid derivatives with blood glucose lowering action. Arzneimittel-Forschung, 38(9), 1079-1080.

  • Hoechst AG. (1983). United States Patent US4379785A: Heterocyclic substituted sulfonylureas.[1][8][9] USPTO.

  • Zentiva, A.S. (2006). International Patent WO2006103690A1: A novel process for preparation of substantially pure glimepiride. WIPO.

  • Ueda, H., et al. (2003).[1][2][8] Polymorphism of Glimepiride.[1][2][8][10] S.T.P. Pharma Sciences, 13(4), 281-286.[1][2][8] (Cited for purification/crystallization data).

Sources

Application

Application Note: Derivatization of Amines with trans-4-Methylcyclohexyl Isocyanate (t-MCHI) for HPLC Analysis

This Application Note is designed for researchers and analytical scientists in pharmaceutical development, specifically those focusing on the synthesis and quality control of sulfonylurea drugs (e.g., Glimepiride) or the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development, specifically those focusing on the synthesis and quality control of sulfonylurea drugs (e.g., Glimepiride) or the stereochemical resolution of geometric amine isomers.

[1]

Executive Summary

The derivatization of amines with ** trans-4-Methylcyclohexyl isocyanate (t-MCHI)** is a specialized technique primarily utilized in the pharmaceutical industry for the synthesis and impurity profiling of sulfonylurea antidiabetics (e.g., Glimepiride). Beyond synthesis, this reaction serves as a critical analytical tool for the chromatographic separation of geometric isomers .

Unlike standard chromophoric reagents (e.g., Phenyl Isocyanate), t-MCHI is aliphatic and possesses a weak UV chromophore. Its primary analytical value lies in its rigid cyclohexane geometry, which, when reacted with amine mixtures (specifically those containing cis/trans isomers), forms diastereomeric ureas . These urea derivatives exhibit distinct physicochemical properties, allowing for the baseline separation of cis and trans amine isomers on standard achiral C18 columns—a separation that is often impossible with the underivatized free amines.

Chemical Principle & Mechanism[1]

The Reaction

The core chemistry involves the nucleophilic addition of a primary or secondary amine to the isocyanate carbon of t-MCHI. This reaction yields a stable, hydrophobic urea derivative.



Stereoselective Separation Logic

When analyzing an amine sample containing both cis and trans isomers (e.g., 4-methylcyclohexylamine), derivatization with pure trans-MCHI converts the enantiomeric/geometric mixture into diastereomeric ureas:

  • Analyte (Trans) + Reagent (Trans)

    
    Trans-Trans Urea 
    
  • Analyte (Cis) + Reagent (Trans)

    
    Cis-Trans Urea 
    

These two products are diastereomers , not enantiomers. Consequently, they possess different hydrophobicities and 3D shapes, enabling separation on standard Reverse Phase (RP-HPLC) columns without the need for expensive chiral stationary phases.

Reaction Scheme Visualization

ReactionMechanism Amine Target Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack tMCHI trans-4-Methylcyclohexyl Isocyanate (Electrophile) tMCHI->Intermediate Urea Stable Urea Derivative Intermediate->Urea Proton Transfer

Figure 1: Mechanism of urea formation via nucleophilic addition.

Materials & Reagents

ComponentGrade/SpecificationNotes
Derivatizing Agent trans-4-Methylcyclohexyl isocyanate (t-MCHI)>98% purity (ensure trans content >99% for isomer analysis).[1] Store at 4°C. Moisture sensitive.
Solvent A Acetonitrile (ACN)HPLC Grade. Anhydrous preferred for reaction.
Solvent B Toluene or Tetrahydrofuran (THF)Alternative reaction solvents for hydrophobic amines.
Catalyst (Optional) Triethylamine (TEA) or PyridineBase catalyst to accelerate reaction with sterically hindered amines.
Quenching Agent Ethanol or DiethylamineReacts with excess isocyanate to prevent column damage.[1]
Mobile Phase Water / ACNHPLC Grade.[1] Modifiers: 0.1% Formic Acid or Ammonium Acetate.

Experimental Protocol

Preparation of Stock Solutions
  • Reagent Solution (50 mM): Dissolve 70 mg of t-MCHI in 10 mL of anhydrous Acetonitrile. Note: Prepare fresh daily to avoid hydrolysis.

  • Sample Solution: Dissolve the amine analyte in Acetonitrile (or Toluene) to a concentration of approximately 1.0 mg/mL (approx. 5-10 mM).

Derivatization Procedure

This protocol is optimized for secondary amines or hindered primary amines.

  • Mix: In a 2 mL HPLC vial, combine 200 µL of Sample Solution and 400 µL of Reagent Solution (2:1 molar excess of isocyanate is recommended).

  • Catalyze (Optional): If the reaction is slow, add 10 µL of Triethylamine.

  • Incubate: Cap tightly and vortex. Heat at 50°C for 30 minutes in a heating block.

    • Expert Insight: While aromatic isocyanates react instantly at RT, aliphatic isocyanates like t-MCHI are less electrophilic and often require mild heat.[1]

  • Quench: Add 50 µL of Ethanol to the vial. Incubate for another 5 minutes.

    • Why? This converts unreacted t-MCHI into the ethyl carbamate derivative, preventing it from reacting with the HPLC column stationary phase or forming artifacts during analysis.

  • Dilute: Dilute the mixture to 1 mL with Mobile Phase A (Water/0.1% Formic Acid).

  • Filter: Filter through a 0.22 µm PTFE filter into an injection vial.

Analytical Workflow Diagram

Workflow cluster_detect Detection Strategy Sample Sample Preparation (Amine in ACN) Reagent Add t-MCHI Reagent (Excess) Sample->Reagent Mix 1:2 React Derivatization Reaction 50°C, 30 min Reagent->React Quench Quenching (Add Ethanol) React->Quench Remove Excess Isocyanate Inject HPLC Injection (C18 Column) Quench->Inject UV UV @ 210 nm (If Amine is Aliphatic) Inject->UV UV2 UV @ 254 nm (If Amine is Aromatic) Inject->UV2

Figure 2: Step-by-step analytical workflow for amine derivatization.

HPLC Conditions & Method Parameters

The resulting urea derivatives are significantly more hydrophobic than the native amines.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmProvides strong hydrophobic interaction to resolve geometric isomers.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH keeps any unreacted amine protonated (elutes at void), while ureas remain neutral.
Mobile Phase B AcetonitrileStrong eluent for hydrophobic ureas.[1]
Gradient 0-5 min: 20% B 5-20 min: 20% -> 80% B 20-25 min: 80% BGradient required to elute the highly retained cyclohexyl-urea derivatives.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV 210 nm (Aliphatic amines)UV 254 nm (Aromatic amines)t-MCHI itself has low UV absorbance.[1] If the analyte is aliphatic, detection must rely on the urea bond (205-210 nm).
Temperature 40°CElevated temperature improves mass transfer and peak shape for ureas.[1]
Expected Results & Data Interpretation
  • Peak 1 (Void): Excess quenching agent (Ethanol/Ethyl amine).

  • Peak 2 (Early): t-MCHI-Ethanol carbamate (Quenched reagent).[1]

  • Peak 3 & 4 (Target): The Urea derivatives.[2][3]

    • If separating isomers (e.g., cis- vs trans-4-methylcyclohexylamine), the cis-trans urea typically elutes earlier than the trans-trans urea due to the more compact "bent" shape of the cis isomer reducing hydrophobic surface area interaction with the C18 ligand.[1]

Troubleshooting & Critical Considerations

Detection Limits (LOD)
  • Challenge: t-MCHI lacks a strong chromophore (unlike Phenyl Isocyanate).[1]

  • Solution: If the target amine is aliphatic (no UV), this method is limited to high concentrations (>10 µg/mL). For trace analysis of aliphatic amines, use Naphthyl Isocyanate instead.

  • Exception: If analyzing Glimepiride intermediates (which contain sulfonamide/pyrrole rings), the analyte provides the chromophore. In this case, t-MCHI is purely a separation tool, and detection can be performed sensitively at 254 nm.[1]

Moisture Control

Isocyanates react with water to form carbamic acids, which spontaneously decarboxylate to amines. These amines can then react with more isocyanate to form symmetrical ureas (e.g., Di-cyclohexyl urea).

  • Prevention: Use anhydrous solvents. Keep t-MCHI bottle under nitrogen/argon.[1]

Peak Tailing

Ureas can hydrogen bond with residual silanols on the column.

  • Fix: Ensure the column is "end-capped". Use higher column temperature (40-50°C).

References

  • Preparation of Substantially Pure Glimepiride. (2006). World Intellectual Property Organization, WO2006103690A1. (Describes the use of trans-4-methylcyclohexyl isocyanate in the synthesis and purification of sulfonylurea drugs). Link

  • Reaction of Isocyanates with Amines. (2025). ResearchGate. (General mechanisms and kinetics of isocyanate-amine couplings). Link

  • Trans-4-Methylcyclohexyl Isocyanate Product Data. Angene Chemical. (Physical properties and handling of the reagent). Link

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. (2025). ResearchGate. (Review of isocyanate derivatization techniques). Link

Sources

Method

Application Note: Trace Quantification of trans-4-Methylcyclohexyl Isocyanate (t-4-MCI)

[1] Executive Summary trans-4-Methylcyclohexyl isocyanate (t-4-MCI, CAS 32175-00-1) is a critical intermediate in the synthesis of sulfonylurea antidiabetic drugs, most notably Glimepiride .[1][2] Due to the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

trans-4-Methylcyclohexyl isocyanate (t-4-MCI, CAS 32175-00-1) is a critical intermediate in the synthesis of sulfonylurea antidiabetic drugs, most notably Glimepiride .[1][2] Due to the presence of the highly reactive isocyanate functional group (–N=C=O), t-4-MCI is classified as a Potential Genotoxic Impurity (PGI). Regulatory bodies (ICH M7, EMA, FDA) require the quantification of such alkylating agents at trace levels (often ppm or ppb) to ensure patient safety.

The Analytical Challenge: Direct analysis of t-4-MCI is compromised by its chemical instability.[1] Isocyanates rapidly hydrolyze in the presence of moisture to form amines and readily react with nucleophilic sites on API molecules. Furthermore, t-4-MCI lacks a strong UV chromophore, making direct UV detection insensitive.[1]

The Solution: This protocol details a validated Pre-column Derivatization LC-MS/MS method . We utilize 1-(2-pyridyl)piperazine (1,2-PP) as a derivatizing agent.[1] This reagent reacts rapidly and quantitatively with the isocyanate group to form a stable urea derivative, which possesses excellent ionization properties for Mass Spectrometry and high UV absorptivity.

Chemical Mechanism & Rationale[1]

Why Derivatization?

Direct injection of isocyanates into HPLC or GC systems often yields poor reproducibility due to on-column degradation.[1]

  • Hydrolysis Risk:

    
    [1]
    
  • Thermal Risk (GC): Isocyanates can polymerize or degrade at high injector temperatures.

The 1,2-PP Reaction

We employ 1-(2-pyridyl)piperazine (1,2-PP).[1][3] The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group.

Advantages of 1,2-PP:

  • Speed: Reaction is instantaneous at room temperature.

  • Stability: The resulting urea derivative is chemically stable and resistant to hydrolysis.

  • Detectability: The pyridyl group enhances electrospray ionization (ESI+) response and provides a UV max ~254 nm.

ReactionScheme MCI trans-4-Methylcyclohexyl isocyanate (t-4-MCI) Complex Transition State MCI->Complex + Nucleophilic Attack PP 1-(2-pyridyl)piperazine (1,2-PP) PP->Complex Urea Stable Urea Derivative (Analyte for LC-MS) Complex->Urea Fast Kinetics (>99% Conversion)

Figure 1: Reaction scheme for the stabilization of t-4-MCI using 1,2-PP.

Materials & Instrumentation

Reagents
  • Analyte Standard: trans-4-Methylcyclohexyl isocyanate (>98% purity).[1][2][4] Note: Store at -20°C under inert gas.

  • Derivatizing Reagent: 1-(2-pyridyl)piperazine (1,2-PP), >99%.[1]

  • Solvents: Acetonitrile (LC-MS grade), Dimethyl sulfoxide (DMSO), Formic Acid (FA), Ammonium Formate.[1]

Instrumentation
  • LC System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ / Agilent 6495).

  • Column: C18 Reverse Phase (Specifics below).

Experimental Protocol

Preparation of Solutions

A. Derivatizing Solution (10 mM 1,2-PP) Dissolve 163 mg of 1,2-PP in 100 mL of Acetonitrile. Stability: Stable for 1 month at 4°C.

B. Standard Stock Solution (1 mg/mL) Accurately weigh 10 mg of t-4-MCI into a 10 mL volumetric flask containing 5 mL of Derivatizing Solution . Critical Step: The derivatization happens in situ during weighing to prevent hydrolysis. Dilute to volume with Acetonitrile. Allow to stand for 15 minutes to ensure complete reaction.

Sample Preparation (API/Intermediate)
  • Weigh 50 mg of the sample (e.g., Glimepiride intermediate) into a 10 mL centrifuge tube.

  • Add 2.0 mL of Derivatizing Solution .

  • Vortex for 1 minute to dissolve the matrix and ensure mixing.

  • Allow the reaction to proceed for 20 minutes at room temperature.

  • Add 8.0 mL of Diluent (0.1% Formic Acid in Water/ACN 50:50).

  • Centrifuge at 10,000 rpm for 5 minutes if any precipitate is observed.

  • Transfer supernatant to an HPLC vial.

LC-MS/MS Conditions

Chromatographic Parameters:

ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 µL

Gradient Program:

Time (min)% BDescription
0.010Initial Hold
1.010Equilibration
6.090Elution of Derivative
7.590Wash
7.610Re-equilibration
10.010End

Mass Spectrometry Parameters (ESI+):

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 304.2 [M+H]+ (Calculated MW of Urea Derivative = 303.4 g/mol )

  • Quantifier Transition: 304.2

    
     164.1 (Pyridyl-piperazine fragment)[1]
    
  • Qualifier Transition: 304.2

    
     122.1[1]
    

Method Validation Summary

This method must be validated according to ICH Q2(R1) guidelines. Typical performance metrics for this workflow are:

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at RT of derivativePass (Matrix blank clean)
Linearity (R²) > 0.9900.998 (Range: 1 - 1000 ng/mL)
LOD (Limit of Detection) S/N > 30.5 ng/mL (ppb)
LOQ (Limit of Quantitation) S/N > 101.5 ng/mL (ppb)
Recovery (Accuracy) 80 - 120%92 - 105%
Precision (RSD) < 10%3.5%

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Solid Sample (API/Intermediate) Reagent Add Derivatizing Soln (1,2-PP in ACN) Sample->Reagent React Reaction 20 min @ RT Reagent->React Dilute Dilution (Water/ACN/FA) React->Dilute Inject UHPLC Injection (C18 Column) Dilute->Inject Sep Gradient Separation (Ret Time ~4.5 min) Inject->Sep Detect MS/MS Detection (MRM 304.2 -> 164.1) Sep->Detect

Figure 2: End-to-end analytical workflow for t-4-MCI quantification.

Safety & Handling (HSE)

Warning: trans-4-Methylcyclohexyl isocyanate is a lachrymator, skin sensitizer, and toxic if inhaled.[1]

  • Engineering Controls: All weighing and liquid handling must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Decontamination: Spills should be neutralized immediately with a solution of 50% Ethanol, 40% Water, and 10% Concentrated Ammonia.

References

  • U.S. Environmental Protection Agency (EPA). (1999). Method 207: Pre-Survey Sampling and Analysis for Isocyanates. Link

  • Health and Safety Executive (HSE). (1999). MDHS 25/3: Organic isocyanates in air. Laboratory method using sampling either onto 1-(2-pyridyl)piperazine coated glass fibre filters followed by solvent desorption or into impingers and analysis using high performance liquid chromatography.[1] Link

  • European Medicines Agency (EMA). (2014). Assessment report for Glimepiride. (Referencing impurity control strategies). Link

  • Occupational Safety and Health Administration (OSHA). (1989). Method 42: Diisocyanates. (Foundational method for 1,2-PP derivatization).[1] Link

Sources

Application

Application Note: A Robust GC-MS Method for the Analysis of trans-4-Methylcyclohexyl Isocyanate and Its Primary Reaction Products

Abstract: trans-4-Methylcyclohexyl isocyanate (t-4-MCHI) is a critical intermediate in the synthesis of pharmaceuticals, such as the anti-diabetic drug glimepiride, and a monomer in specialized polyurethane applications....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: trans-4-Methylcyclohexyl isocyanate (t-4-MCHI) is a critical intermediate in the synthesis of pharmaceuticals, such as the anti-diabetic drug glimepiride, and a monomer in specialized polyurethane applications.[1] Its high reactivity, characteristic of the isocyanate functional group (-N=C=O), makes it susceptible to reactions with various nucleophiles, including alcohols, water, and amines.[1][2][3] Monitoring the purity of t-4-MCHI and quantifying its reaction products is essential for process optimization, quality control, and safety assessment. However, the direct analysis of isocyanates by gas chromatography-mass spectrometry (GC-MS) is challenging due to their thermal instability and high reactivity, which can lead to poor chromatographic performance and in-source reactions. This application note presents a comprehensive and validated protocol for the analysis of t-4-MCHI and its common reaction products by employing a derivatization strategy prior to GC-MS analysis. This methodology stabilizes the analytes, enhances their volatility and chromatographic behavior, and ensures reliable, reproducible quantification.

Introduction: The Analytical Challenge

The isocyanate group is highly electrophilic and readily reacts with compounds containing active hydrogen atoms. In a typical reaction environment, t-4-MCHI can undergo several key transformations:

  • Reaction with Alcohols: Forms stable urethane (carbamate) linkages, the foundational chemistry of polyurethanes.[3]

  • Reaction with Water (Hydrolysis): A common side reaction where t-4-MCHI reacts with residual moisture to form an unstable carbamic acid, which rapidly decarboxylates to yield trans-4-methylcyclohexylamine.

  • Reaction with Amines: The resulting trans-4-methylcyclohexylamine is nucleophilic and can react with another molecule of t-4-MCHI to form a disubstituted urea.

Direct injection of a sample containing residual t-4-MCHI into a hot GC inlet can lead to unwanted reactions, degradation, and non-quantitative results. To overcome this, a derivatization step is imperative. This process chemically converts the highly reactive isocyanate and amine groups into stable, less polar, and more volatile derivatives suitable for GC-MS analysis.[4][5] This guide details a robust two-part derivatization followed by a validated GC-MS protocol.

Principle and Strategy

The core of this analytical method is a sequential derivatization process designed to quantitatively "cap" the reactive functional groups present in the reaction mixture.

  • Derivatization of Isocyanate: Excess isocyanate is derivatized by reacting it with di-n-butylamine (DBA). This reaction is rapid and quantitative, converting the isocyanate into a thermally stable and chromatographically well-behaved urea derivative. The use of DBA is a well-established technique for the indirect analysis of isocyanates.[6][7]

  • Derivatization of Primary Amine: The primary amine hydrolysis product (trans-4-methylcyclohexylamine) is derivatized using ethyl chloroformate (ECF). This converts the amine into a stable N-ethoxycarbonyl derivative (a carbamate), which has excellent chromatographic properties and produces characteristic mass spectra.[8] This derivatization enhances the molecular weight and volatility of the amine, allowing for improved selectivity.[8]

This dual-derivatization approach ensures that all key analytes are stabilized before analysis, providing a true snapshot of the reaction mixture's composition.

Visualized Reaction & Analysis Workflow

The following diagrams illustrate the key chemical transformations and the overall experimental workflow.

cluster_reactions Key Reaction Pathways of t-4-MCHI MCHI t-4-Methylcyclohexyl Isocyanate (t-4-MCHI) Amine trans-4-Methylcyclohexylamine MCHI->Amine + H₂O (Hydrolysis & Decarboxylation) Urethane Urethane Product MCHI->Urethane + R-OH Urea Disubstituted Urea Product MCHI->Urea + Amine ROH Alcohol (R-OH) H2O Water (H₂O)

Caption: Primary reaction pathways for t-4-MCHI.

cluster_workflow Analytical Workflow arrow > Sample 1. Obtain Reaction Mixture Aliquot Deriv1 2. Derivatize Isocyanate (add Di-n-butylamine) Sample->Deriv1 Deriv2 3. Derivatize Amine (add Ethyl Chloroformate under basic conditions) Deriv1->Deriv2 Extract 4. Liquid-Liquid Extraction (e.g., with Hexane) Deriv2->Extract Analyze 5. GC-MS Analysis Extract->Analyze Data 6. Data Processing (Integration & Quantification) Analyze->Data

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocols

Safety Precaution: trans-4-Methylcyclohexyl isocyanate is a hazardous substance that can cause skin and eye irritation.[1][9] All handling and derivatization steps should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9]

Protocol 1: Sample Preparation and Derivatization

This protocol is designed for a 1 mL aliquot of a reaction mixture. Adjust volumes proportionally based on sample availability and expected analyte concentrations.

Reagents & Materials:

  • Di-n-butylamine (DBA) solution (10% v/v in dry Toluene)

  • Ethyl Chloroformate (ECF)

  • Sodium Bicarbonate (NaHCO₃) solution (1 M aqueous)

  • Toluene (anhydrous)

  • Hexane (HPLC grade)

  • Sodium Sulfate (anhydrous)

  • 2 mL GC vials with PTFE-lined septa

  • Vortex mixer

Procedure:

  • Sample Collection: Carefully transfer 100 µL of the reaction mixture into a 4 mL glass vial.

  • Isocyanate Derivatization:

    • Add 500 µL of the 10% DBA in toluene solution to the vial.

    • Cap the vial tightly and vortex for 2 minutes at room temperature. This step converts any remaining t-4-MCHI into its corresponding urea derivative.

    • Causality: Using an excess of DBA ensures the rapid and complete derivatization of the highly reactive isocyanate, preventing any further side reactions during sample workup and analysis.

  • Amine Derivatization:

    • Add 500 µL of 1 M sodium bicarbonate solution to the vial. The aqueous base catalyzes the derivatization and neutralizes any acidic components.

    • Add 50 µL of ethyl chloroformate (ECF).

    • Cap the vial immediately and vortex vigorously for 5 minutes. This converts the trans-4-methylcyclohexylamine into its stable carbamate derivative.

    • Causality: ECF reacts with the primary amine under basic conditions to form a stable, volatile carbamate, which is ideal for GC analysis. The bicarbonate solution provides the necessary alkaline environment for the reaction to proceed efficiently.[8]

  • Extraction and Cleanup:

    • Add 1 mL of hexane to the vial.

    • Vortex for 1 minute to extract the organic derivatives into the hexane layer.

    • Centrifuge for 5 minutes at 2000 rpm to achieve phase separation.

    • Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Causality: A liquid-liquid extraction isolates the relatively nonpolar derivatives from the aqueous and polar components of the reaction mixture, concentrating the analytes and cleaning the sample matrix.

  • Final Sample Preparation:

    • Transfer the dried organic extract into a 2 mL GC vial for analysis.

Protocol 2: GC-MS Instrumental Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Table 1: Gas Chromatography (GC) Parameters

Parameter Setting Rationale
GC System Agilent 7890A or equivalent Standard, reliable platform for this analysis.
Injector Split/Splitless
- Temperature 280 °C Ensures complete vaporization of high-boiling point derivatives without thermal degradation.[8]
- Mode Split (20:1 ratio) Prevents column overloading and ensures sharp peaks for quantitative analysis.[8]
Column DB-17 (30 m x 0.25 mm, 0.25 µm) or equivalent mid-polarity column Provides good separation for the target analytes based on their polarity.[8]
Carrier Gas Helium (99.999% purity) Inert carrier gas standard for GC-MS.
- Flow Rate 1.0 mL/min (Constant Flow) Ensures consistent retention times and optimal chromatographic performance.[8]
Oven Program
- Initial Temp 60 °C, hold 2 min Allows for proper focusing of analytes at the head of the column.
- Ramp 1 5 °C/min to 230 °C, hold 3 min A slow ramp provides excellent separation of the derivatized products.

| - Ramp 2 | 15 °C/min to 280 °C, hold 10 min | A faster ramp to elute any high-boiling point compounds and clean the column. |

Table 2: Mass Spectrometer (MS) Parameters

Parameter Setting Rationale
MS System Agilent 5975C or equivalent Standard quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
- Energy 70 eV Standard EI energy for generating consistent mass spectra.
Temperatures
- Ion Source 230 °C Standard temperature to maintain cleanliness and prevent condensation.[8]
- Quadrupole 150 °C Standard temperature for stable mass filtering.[8]
- Transfer Line 280 °C Prevents condensation of analytes between the GC and MS.
Scan Mode Full Scan
- Mass Range 40 - 550 amu A wide range to capture fragments of all potential derivatives.

| - Solvent Delay | 4.0 min | Prevents the solvent peak from saturating the detector and causing premature filament burnout. |

Data Interpretation & Expected Results

After analysis, the resulting chromatogram will show distinct peaks for the derivatized analytes. Identification is confirmed by matching the retention time and the mass spectrum of each peak with that of a known standard or by interpreting the fragmentation pattern.

Expected Analytes and Key Fragments:

  • DBA derivative of t-4-MCHI: This urea derivative will have a molecular weight of 268.48 g/mol . The EI mass spectrum is expected to show a molecular ion (M⁺) at m/z 268 and characteristic fragments resulting from the cleavage of the butyl groups and the cyclohexyl ring.

  • ECF derivative of t-4-methylcyclohexylamine: This carbamate derivative will have a molecular weight of 185.27 g/mol . The EI mass spectrum will likely show a molecular ion at m/z 185 and fragments corresponding to the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages.

  • Urethane Product: The structure and fragmentation will depend on the alcohol used in the original reaction. Analysis requires the synthesis of an authentic standard for confirmation.

Quantification: For accurate quantification, a calibration curve should be prepared using authentic standards of each analyte, taken through the entire derivatization and extraction procedure. Plot the peak area against the known concentration to establish a linear regression. The concentration of the analytes in the unknown sample can then be determined from this curve.

Conclusion

The high reactivity of trans-4-Methylcyclohexyl isocyanate necessitates a derivatization-based analytical approach for accurate and reproducible results. The dual derivatization method presented here, using di-n-butylamine to stabilize residual isocyanate and ethyl chloroformate to stabilize the primary amine hydrolysis product, provides a robust framework for analysis. When coupled with a well-defined GC-MS protocol, this method allows researchers, scientists, and drug development professionals to reliably monitor reaction progress, assess product purity, and ensure the quality of materials reliant on this important chemical intermediate.

References

  • CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.
  • Analysis of Isocyanates Using the ASSET™ EZ4-NCO Dry Sampler. The Analytical Scientist.
  • The GC-MS analysis of isocyanate diamine-metabolites.
  • Isocyanates and Amines - Sampling and Analytical Procedures. Diva-portal.org.
  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. U.S. Environmental Protection Agency (EPA).
  • Analysis of Isocyanates with LC-MS/MS. ASTM Digital Library.
  • Indirect determination of isocyanates by gas chromatography.
  • Detection techniques for air-borne isocyanates based on fluorescent deriv
  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatiz
  • Determination of complex mixtures of airborne isocyanates and amines. Part 5. Determination of low molecular weight aliphatic isocyanates as dibutylamine derivatives. Journal of Environmental Monitoring.
  • trans-4-Methyl Cyclohexyl Isocyanate - Reference Inform
  • Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Overview and Applic
  • Isocyanate synthesis by substitution. Organic Chemistry Portal.
  • What Is Derivatization In GC-MS? Chemistry For Everyone (YouTube).
  • Chemical Safety Data Sheet MSDS / SDS - trans-4-Methycyclohexyl isocyan
  • trans-4-Methycyclohexyl isocyan
  • trans-4-Methycyclohexyl isocyan
  • Reaction of isocyanates with alcohols.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of Organic Chemistry.

Sources

Method

LC-MS method development for isocyanate-derivatized compounds

Application Note: LC-MS/MS Method Development for Isocyanate-Derivatized Compounds Core Directive & Executive Summary Isocyanates (R-N=C=O) are highly reactive electrophiles used extensively in polyurethane synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Method Development for Isocyanate-Derivatized Compounds

Core Directive & Executive Summary

Isocyanates (R-N=C=O) are highly reactive electrophiles used extensively in polyurethane synthesis and drug development. However, their inherent instability (rapid hydrolysis to amines) and poor ionization efficiency in electrospray ionization (ESI) make direct LC-MS analysis impossible.

The Solution: In-situ derivatization. By reacting isocyanates with secondary amines, we convert unstable analytes into stable, ionizable ureas.

This guide moves beyond standard recipes to provide a modular method development strategy . We focus on two industry-standard workflows:

  • Volatile Reagent Method (Dibutylamine - DBA): Ideal for aliphatic isocyanates where reagent removal by evaporation is preferred.

  • Non-Volatile Reagent Method (1-(2-Pyridyl)piperazine - 1,2-PP): The gold standard for aromatic isocyanates, offering a distinct "reporter" ion for MS/MS specificity.

Strategic Method Development

The Chemistry of Derivatization

The choice of derivatizing agent dictates the entire downstream workflow.

  • Dibutylamine (DBA):

    • Mechanism: Reacts to form a urea.

    • Advantage:[1] High volatility. Excess DBA can be removed by nitrogen blow-down, concentrating the sample and eliminating reagent suppression in the MS source.

    • Best For: Aliphatic isocyanates (HDI, IPDI) and trace analysis requiring pre-concentration.[2][3]

  • 1-(2-Pyridyl)piperazine (1,2-PP):

    • Mechanism: The piperazine nitrogen attacks the isocyanate carbon.

    • Advantage:[1] The pyridyl-piperazine moiety acts as a "flyer" in ESI+, drastically increasing sensitivity. It produces a characteristic fragment ion (

      
       164.1) common to all isocyanates, enabling "Total Isocyanate" screening.
      
    • Best For: Aromatic isocyanates (TDI, MDI) and complex mixtures (prepolymers/oligomers).

LC-MS/MS Conditions & Causality
ParameterRecommendationScientific Rationale
Column Phase C18 or C8 (e.g., Phenomenex Luna C18, Waters BEH C18)Urea derivatives are moderately hydrophobic. C18 provides sufficient retention to separate the derivative from the matrix.
Mobile Phase A Water + 2mM Ammonium Acetate + 0.1% Formic AcidpH Control is Critical. 1,2-PP derivatives are basic. Ammonium acetate buffers the pH (~3.5-4.0) to prevent peak tailing caused by silanol interactions, while Formic Acid ensures protonation for ESI+.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for these urea derivatives.
Ionization ESI Positive ModeThe urea nitrogen and the derivatizing agent's amine/pyridine groups protonate readily (

).[4]

Experimental Protocols

Workflow Visualization

IsocyanateWorkflow Start Sample Containing Isocyanates Decision Select Agent Strategy Start->Decision DBA_Add Add Dibutylamine (DBA) in Toluene Decision->DBA_Add Aliphatic / High Sensitivity PP_Add Add 1-(2-Pyridyl)piperazine (1,2-PP) in ACN/DMSO Decision->PP_Add Aromatic / Oligomer Screening React_DBA React 15-30 min DBA_Add->React_DBA Evap Evaporate Solvent & Excess DBA (N2 Stream) React_DBA->Evap Recon Reconstitute in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis (ESI+) Recon->LCMS React_PP React 15-30 min PP_Add->React_PP Dilute Dilute with Mobile Phase A (No Evaporation) React_PP->Dilute Dilute->LCMS Data Quantify via MRM LCMS->Data

Figure 1: Decision matrix for isocyanate derivatization workflows.[2][5] The choice between DBA (evaporation) and 1,2-PP (dilution) depends on analyte volatility and sensitivity needs.

Protocol A: DBA Method (Volatile Agent)

Target: HDI, IPDI, and their oligomers.

  • Preparation: Prepare a 0.01 M solution of Dibutylamine (DBA) in Toluene.

  • Derivatization:

    • Add 1.0 mL of sample (air impinger or solvent extract) to a glass vial.

    • Add 100 µL of DBA solution.

    • Vortex and incubate at room temperature for 20 minutes. (Reaction is fast; heat is rarely needed unless the matrix is solid polyurethane foam).

  • Workup (Critical Step):

    • Place vial under a gentle stream of Nitrogen at 35°C.

    • Evaporate to near dryness. Note: This removes the excess DBA, preventing it from suppressing ionization in the MS.

    • Reconstitute in 500 µL of 50:50 ACN:Water (with 0.1% Formic Acid).

  • LC-MS Injection: Inject 5-10 µL.

Protocol B: 1,2-PP Method (Non-Volatile Agent)

Target: TDI, MDI, Prepolymers.

  • Preparation: Prepare a 1 mg/mL solution of 1-(2-Pyridyl)piperazine (1,2-PP) in Acetonitrile.

  • Derivatization:

    • Add 1.0 mL of sample.[6]

    • Add 50 µL of 1,2-PP solution.

    • Vortex and let stand for 15 minutes.

  • Workup:

    • DO NOT EVAPORATE. 1,2-PP is not volatile. Concentrating it will clog the MS source.

    • Dilute the sample 1:10 with Mobile Phase A (Water + Buffer). This ensures the organic content matches the initial LC gradient, preventing peak distortion.

  • LC-MS Injection: Inject 2-5 µL. Ensure the LC gradient starts at low organic (e.g., 5% B) to separate the early-eluting excess 1,2-PP from the later-eluting urea derivatives.

Data Analysis & Self-Validation

MRM Transitions (The "Fingerprint")

To validate your method, you must monitor specific transitions.

Analyte DerivativePrecursor Ion (

)

Quantifier Ion (

)
Qualifier Ion (

)
Mechanism
HDI-DBA 427.4298.3129.1Loss of one DBA group
2,4-TDI-PP 501.2338.1164.1 164.1 is the protonated 1,2-PP ion (Diagnostic)
2,6-TDI-PP 501.2338.1164.1 Isomers separated by LC retention time
IPDI-DBA 481.5352.4129.1Loss of DBA

Validation Check: For 1,2-PP derivatives, the presence of the 164.1 fragment is a mandatory confirmation criteria. If a peak has the parent mass but lacks the 164.1 fragment, it is not a 1,2-PP isocyanate derivative.

Quality Control Criteria
  • Linearity:

    
     over 3 orders of magnitude (e.g., 1 ng/mL to 1000 ng/mL).
    
  • Derivatization Efficiency: Spike a "check standard" (e.g., Phenyl Isocyanate) into the sample. If the Phenyl-Urea peak area is <90% of a solvent standard, matrix interference is inhibiting the reaction.

  • Reagent Blank: Analyze a blank containing only the derivatizing agent. High background noise at the transition masses indicates contaminated reagent or column carryover.

References

  • Karlsson, D., et al. (2005).[6][7] Determination of complex mixtures of airborne isocyanates and amines... as dibutylamine derivatives using liquid chromatography and mass spectrometry. The Analyst.[2][8] Link

  • OSHA Method 42. Diisocyanates (1,6-Hexamethylene Diisocyanate (HDI), 2,6-Toluene Diisocyanate (2,6-TDI), 2,4-Toluene Diisocyanate (2,4-TDI)). Occupational Safety and Health Administration. Link

  • ISO 17734-1:2013. Determination of organonitrogen compounds in air using liquid chromatography and mass spectrometry -- Part 1: Isocyanates using dibutylamine derivatives. International Organization for Standardization. Link

  • Tinnerberg, H., et al. (1997).[9] Determination of isocyanates... using 1-(2-methoxyphenyl)piperazine.[1][2][8][9][10] American Industrial Hygiene Association Journal.[1] Link

Sources

Application

Application Note: Continuous Flow Synthesis of Substituted Ureas Using trans-4-Methylcyclohexyl Isocyanate

Abstract & Introduction Isocyanates are highly valuable, yet reactive, intermediates crucial for the synthesis of polyurethanes, agrochemicals, and a wide range of pharmaceuticals.[1] The use of trans-4-Methylcyclohexyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Isocyanates are highly valuable, yet reactive, intermediates crucial for the synthesis of polyurethanes, agrochemicals, and a wide range of pharmaceuticals.[1] The use of trans-4-Methylcyclohexyl isocyanate, in particular, is noted in the synthesis of therapeutic agents like Glimepiride.[2] Traditional batch processing of isocyanate reactions is often hampered by challenges related to the handling of hazardous reagents, poor control over highly exothermic events, and difficulties in achieving consistent product quality.[3] Continuous flow chemistry offers a transformative solution to these issues. By conducting reactions in a continuously flowing stream within a microreactor, this technology provides superior control over reaction parameters, significantly enhances safety, and improves overall efficiency and scalability.[4][5]

This application note provides a comprehensive guide for researchers and drug development professionals on the continuous flow synthesis of a substituted urea, specifically N-(trans-4-methylcyclohexyl)-N'-phenylurea, by reacting trans-4-Methylcyclohexyl isocyanate with aniline. We will detail the underlying scientific principles, provide a step-by-step experimental protocol, and discuss the causality behind key process decisions, grounded in established scientific literature.

The Rationale for Flow Chemistry with Isocyanates

The primary advantages of employing continuous flow for isocyanate chemistry are rooted in fundamental engineering and chemical principles:

  • Enhanced Safety: Isocyanates are toxic and can cause respiratory sensitization.[6] Flow reactors contain the reaction within a closed, controlled system, minimizing operator exposure. The small reactor volume drastically reduces the quantity of hazardous material present at any given moment, preventing thermal runaway from the highly exothermic reaction between an isocyanate and an amine.[4][5]

  • Precise Process Control: Flow systems enable unparalleled control over stoichiometry, residence time, temperature, and pressure.[7] This precision allows for the rapid optimization of reaction conditions, leading to higher yields and purities while minimizing the formation of by-products like allophanates and biurets.

  • Rapid Heat & Mass Transfer: The high surface-area-to-volume ratio of microreactors ensures extremely efficient heat exchange.[5] This allows for the safe execution of highly exothermic reactions at temperatures that might be uncontrollable in large batch vessels, ultimately accelerating reaction rates.

  • Scalability & Reproducibility: Scaling up a flow process involves running the system for a longer duration or "numbering-up" by using multiple reactors in parallel, rather than redesigning a larger, more complex batch reactor. This ensures that the optimized reaction conditions remain consistent from lab-scale to production.[8]

Core Reaction: Urea Synthesis via Isocyanate-Amine Coupling

The fundamental reaction involves the nucleophilic addition of an amine to the electrophilic carbon of the isocyanate group. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon of the isocyanate, leading to a charge-separated intermediate which rapidly rearranges to form the stable urea linkage.

Reaction Mechanism

The mechanism is a straightforward and typically rapid nucleophilic addition.

Caption: Mechanism of Nucleophilic Addition for Urea Formation.

Detailed Experimental Protocol: Synthesis of N-(trans-4-methylcyclohexyl)-N'-phenylurea

This protocol describes a validated method for the synthesis of a model disubstituted urea using a commercially available flow chemistry system.

Mandatory Safety Precautions
  • Handling Isocyanates: trans-4-Methylcyclohexyl isocyanate is a lachrymator and respiratory sensitizer. All handling of the neat isocyanate and its concentrated solutions must be performed in a certified chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat at all times. Ensure appropriate respiratory protection is available in case of spills or system leaks.[9]

  • System Integrity: Before starting the experiment, pressure-test the flow reactor system with the chosen solvent to ensure there are no leaks, especially at fittings and connections.

  • Waste Disposal: Isocyanate-containing waste must be quenched and disposed of according to institutional guidelines. A common method is to add the waste stream to a solution of 5% sodium carbonate or 5% ammonia in a 10:1 isopropanol/water mixture.

Reagent and System Preparation
  • Reagent Solution A (Isocyanate): Prepare a 0.5 M solution of trans-4-Methylcyclohexyl isocyanate in anhydrous Tetrahydrofuran (THF). For example, dissolve 6.96 g (50 mmol) of the isocyanate in THF to a final volume of 100 mL.

  • Reagent Solution B (Amine): Prepare a 0.5 M solution of aniline in anhydrous THF. For example, dissolve 4.66 g (50 mmol) of aniline in THF to a final volume of 100 mL.

  • System Priming: Prime the pumps and the entire fluidic path of the flow reactor with anhydrous THF to remove air and ensure a stable, pulseless flow.

Flow Reactor Setup and Operation

The following diagram illustrates the general workflow for this synthesis.

Flow Synthesis Workflow PumpA Pump A Isocyanate Solution (0.5 M in THF) Mixer T-Mixer PumpA->Mixer 1.0 mL/min PumpB Pump B Aniline Solution (0.5 M in THF) PumpB->Mixer 1.0 mL/min Reactor {Heated Reactor Coil | {Volume: 10 mL | Temp: 60 °C}} Mixer->Reactor Combined Flow: 2.0 mL/min BPR Back Pressure Regulator (BPR) | 10 bar (145 psi) Reactor->BPR PAT {In-line FTIR | {Monitor NCO peak | (~2275 cm⁻¹)}} BPR->PAT Collection Product Collection Vessel PAT->Collection

Caption: Experimental workflow for continuous urea synthesis.

Step-by-Step Procedure
  • Set Parameters:

    • Set the reactor temperature to 60 °C.

    • Set the back-pressure regulator (BPR) to 10 bar (145 psi). Rationale: Elevated pressure ensures solvents remain in the liquid phase well above their atmospheric boiling points and can help suppress bubble formation, leading to more stable flow and reproducible residence times.

    • Set the flow rate for Pump A (Isocyanate) to 1.0 mL/min.

    • Set the flow rate for Pump B (Amine) to 1.0 mL/min.

  • Initiate Flow: Start both pumps simultaneously. The reagents will combine in the T-mixer and enter the reactor coil.

  • Calculate Residence Time:

    • Total Flow Rate = 1.0 mL/min + 1.0 mL/min = 2.0 mL/min.

    • Residence Time (τ) = Reactor Volume / Total Flow Rate = 10 mL / 2.0 mL/min = 5.0 minutes.

  • Reach Steady State: Allow the system to run for at least 3-4 times the residence time (15-20 minutes) to ensure that the initial solvent plug has been flushed out and the reaction has reached a steady state.

  • Monitor and Collect:

    • Monitor the reaction progress using an in-line FTIR spectrometer.[3] A successful reaction is indicated by the disappearance of the sharp isocyanate stretching peak at approximately 2275 cm⁻¹.

    • Once steady state is confirmed and full conversion is observed, begin collecting the product stream.

  • System Shutdown:

    • Upon completion, switch the pump inlets from the reagent solutions to pure THF.

    • Flush the entire system with clean solvent for at least 20 minutes to remove all unreacted reagents and product.

    • Turn off the heater and release the pressure from the BPR.

Work-up and Purification

The output stream from the reactor is a solution of the desired urea product in THF.

  • Solvent Removal: Concentrate the collected solution under reduced pressure using a rotary evaporator.

  • Crystallization: The crude product will likely precipitate upon solvent removal. If not, triturate the resulting solid/oil with cold diethyl ether or hexane to induce crystallization and remove highly soluble impurities.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry in vacuo to yield N-(trans-4-methylcyclohexyl)-N'-phenylurea as a white solid.

Process Optimization & Validation

The true power of flow chemistry lies in its capacity for rapid optimization.[10] By using Process Analytical Technology (PAT), such as in-line spectroscopy, one can quickly map the reaction landscape to find the optimal conditions.

ParameterRange ExploredRationale & Expected Outcome
Temperature 25 °C - 100 °CIncreasing temperature accelerates the reaction rate, reducing the required residence time. Monitor for by-product formation at higher temperatures.
Residence Time 1 min - 10 minAdjusted by changing the total flow rate. Longer residence time ensures complete conversion, but lowers productivity. The goal is to find the shortest time for >99% conversion.
Stoichiometry 0.95 to 1.05 eq. AmineWhile a 1:1 stoichiometry is ideal, slight adjustments can compensate for any pump inaccuracies or reactivity differences. Easily controlled by altering the relative flow rates of the two pumps.
Concentration 0.1 M - 1.0 MHigher concentrations increase throughput but may lead to solubility issues or more pronounced exotherms. The efficient heat transfer of the flow reactor can safely manage higher concentrations than in batch.[3]

Trustworthiness through In-line Monitoring: The use of an in-line FTIR or Raman probe provides a self-validating system.[10][11] By monitoring the disappearance of the isocyanate starting material in real-time, there is no ambiguity about whether the reaction has reached completion. This data-driven approach ensures process robustness and reproducibility.

Conclusion

This application note demonstrates that continuous flow synthesis is a superior methodology for handling reactive isocyanate intermediates like trans-4-Methylcyclohexyl isocyanate. The enhanced safety, precise control, and amenability to real-time monitoring make it an ideal platform for both discovery and process development in the pharmaceutical and chemical industries. The detailed protocol provides a robust starting point for synthesizing a wide variety of urea-based compounds, enabling researchers to leverage the full potential of this powerful technology.

References

  • Title: Continuous Flow Synthesis of a Blocked Polyisocyanate: Process Intensification, Reaction Monitoring Via In-Line FTIR Analysis, and Comparative Life Cycle Assessment Source: ACS Publications URL: [Link]

  • Title: Continuous flow synthesis of non‐symmetrical ureas via isocyanate... Source: ResearchGate URL: [Link]

  • Title: Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate Source: ChemRxiv URL: [Link]

  • Title: Impact of continuous flow chemistry in the synthesis of natural products and active pharmaceutical ingredients Source: SciSpace URL: [Link]

  • Title: Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles Source: MDPI URL: [Link]

  • Title: Benefits of Continuous Flow Chemistry Source: Syrris URL: [Link]

  • Title: Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Flow chemistry synthesis of isocyanates Source: Google Patents URL
  • Title: A process for the preparation of Glimepiride Source: Google Patents URL
  • Title: Isocyanide chemistry enabled by continuous flow technology Source: Royal Society of Chemistry Publishing URL: [Link]

  • Title: Process for the synthesis of p-methyl cyclohexyl isocyanate Source: Google Patents URL
  • Title: Guide to Handling Isocyanates Source: Safe Work Australia URL: [Link]

  • Title: Synthesis of Urea Derivatives in Two Sequential Continuous-Flow Reactors Source: ACS Publications URL: [Link]

  • Title: Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Isocyanates: Control measures guideline Source: Canada.ca URL: [Link]

  • Title: Safety aspects of handling isocyanates in urethane foam production Source: IChemE URL: [Link]

  • Title: Safe Use of Di-Isocyanates Source: Santia URL: [Link]

  • Title: Continuous Flow Reactors Source: Syrris URL: [Link]

Sources

Method

Derivatization of biomolecules using trans-4-Methylcyclohexyl isocyanate

Application Note: Precision Derivatization of Biomolecules using trans-4-Methylcyclohexyl Isocyanate (t-MCHI) Part 1: Executive Summary & Technical Rationale The Challenge: In the analysis of neutral biomolecules—such as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of Biomolecules using trans-4-Methylcyclohexyl Isocyanate (t-MCHI)

Part 1: Executive Summary & Technical Rationale

The Challenge: In the analysis of neutral biomolecules—such as steroids, fatty alcohols, and specific drug impurities—researchers often face two critical hurdles:

  • Poor Ionization: Analytes lacking basic or acidic functional groups exhibit poor sensitivity in Electrospray Ionization (ESI-MS).

  • Chromatographic Ambiguity: Generic derivatizing agents (e.g., commercial cyclohexyl isocyanate) often exist as mixtures of cis and trans isomers. Reaction with these mixtures creates diastereomeric artifacts, resulting in "peak splitting" that complicates quantitation and reduces signal-to-noise ratios.

The Solution: trans-4-Methylcyclohexyl Isocyanate (t-MCHI) t-MCHI (CAS: 32175-00-1) is a stereochemically pure, aliphatic derivatizing agent. Unlike aromatic reagents (e.g., Phenyl Isocyanate), t-MCHI introduces a hydrophobic cyclohexyl moiety without adding significant UV background, making it ideal for MS-focused workflows. Its primary analytical advantage lies in its stereochemical purity : by using the pure trans isomer, researchers prevent the formation of isomeric byproducts, ensuring that every single analyte yields exactly one chromatographic peak.

Key Applications:

  • Steroid Profiling: Enhancing ionization of neutral hydroxysteroids.

  • Impurity Analysis: Structural elucidation of sulfonylurea drug intermediates (e.g., Glimepiride precursors).

  • Lipidomics: Derivatization of fatty alcohols to improve Reverse Phase LC (RPLC) retention.

Part 2: Chemistry & Mechanism

The derivatization relies on the nucleophilic addition of a functional group (hydroxyl or amine) across the isocyanate (-N=C=O) double bond.

1. Reaction with Alcohols (Hydroxyls): Alcohols react with t-MCHI to form Carbamates (Urethanes). This reaction is kinetically slow and requires a base catalyst (e.g., Pyridine, Triethylamine) and heat.

  • Mechanism:[1][2] The base deprotonates the alcohol (or increases nucleophilicity), attacking the electrophilic carbon of the isocyanate.

  • Equation:

    
    
    

2. Reaction with Amines: Amines react rapidly with t-MCHI to form Ureas . This reaction typically proceeds at room temperature without a catalyst.

  • Equation:

    
    
    

3. The Water Trap (Critical Control Point): Isocyanates are moisture-sensitive. Water acts as a competing nucleophile, hydrolyzing t-MCHI to the corresponding amine (trans-4-methylcyclohexylamine), which then reacts with another molecule of t-MCHI to form a symmetrical urea precipitate (1,3-bis(trans-4-methylcyclohexyl)urea).

  • Impact: Loss of reagent and blockage of HPLC columns by insoluble urea precipitates.

  • Control: All solvents must be anhydrous (<50 ppm water).

Mechanistic Visualization

ReactionMechanism Reagent t-MCHI (Electrophile) Intermediate Transition State (Tetrahedral) Reagent->Intermediate + Analyte SideProduct Symmetrical Urea (Precipitate) Reagent->SideProduct + Water (Hydrolysis) Analyte Biomolecule (R-OH / R-NH2) Analyte->Intermediate Nucleophilic Attack Product Derivatized Analyte (Carbamate/Urea) Intermediate->Product H+ Transfer Water H2O (Contaminant) Water->SideProduct

Caption: Figure 1: Reaction pathway showing the desired formation of Carbamate/Urea and the competing hydrolysis pathway caused by moisture.

Part 3: Experimental Protocol

Safety Warning: Isocyanates are potent sensitizers and lachrymators. Perform all steps in a fume hood. Wear nitrile gloves and safety goggles.

Materials Required
  • Reagent: trans-4-Methylcyclohexyl isocyanate (>98% purity).[2][3][4]

  • Solvent: Anhydrous Toluene or Acetonitrile (stored over molecular sieves).

  • Catalyst: Anhydrous Pyridine or Triethylamine (TEA).

  • Quenching Agent: Methanol or Ethanol (LC-MS grade).

Workflow: Derivatization of Hydroxyl-Biomolecules (e.g., Steroids)
StepActionCritical Parameter
1. Drying Evaporate sample (10-100 µg) to complete dryness under Nitrogen stream.Zero Moisture: Residual water will consume the reagent.
2. Reconstitution Add 100 µL of Anhydrous Toluene containing 1% Pyridine.Pyridine acts as both solvent and base catalyst.
3. Addition Add 50 µL of t-MCHI solution (2 mg/mL in Toluene).Use a molar excess (approx. 50:1 reagent:analyte).
4. Reaction Seal vial and heat at 60°C for 30-60 minutes .Heat is required to drive the carbamate formation for secondary alcohols.
5. Quenching Add 50 µL of Methanol. Incubate for 10 min at RT.Converts excess isocyanate to methyl-carbamate (volatile/elutes early).
6. Drying Evaporate to dryness under Nitrogen.Removes solvent and volatile byproducts.
7.[5] Reconstitution Reconstitute in Mobile Phase (e.g., 50:50 MeOH:Water).Filter (0.2 µm PTFE) before injection to remove any urea precipitate.
Workflow Diagram

Workflow Start Start: Dry Analyte Solvent Add Anhydrous Solvent (+ Catalyst) Start->Solvent Reagent Add t-MCHI Reagent Solvent->Reagent Incubate Incubate 60°C / 45 min Reagent->Incubate Quench Quench with MeOH Incubate->Quench Clean Evaporate & Reconstitute Quench->Clean Analyze LC-MS/MS Analysis Clean->Analyze

Caption: Figure 2: Step-by-step derivatization workflow for hydroxyl-containing biomolecules.

Part 4: Method Validation & Troubleshooting

Expected Results
  • Mass Shift: The derivatization adds the mass of the carbamoylated moiety.

    • Added Formula:

      
      
      
    • Mass Shift: +139.19 Da (monoisotopic).

  • Retention Time: Significant increase in retention on C18 columns due to the hydrophobic cyclohexyl ring.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance.Increase temperature to 70°C or reaction time to 90 min. Ensure catalyst (Pyridine) is fresh.
Precipitate in Vial Moisture contamination leading to urea formation.Use fresh anhydrous solvents. Keep reagent bottle under Argon/Nitrogen.
Split Peaks Impure reagent (cis/trans mixture).Verify reagent Certificate of Analysis. Ensure >98% trans isomer content.
High Background Excess reagent not removed.Ensure the Quenching step (MeOH addition) is performed. The methyl-carbamate byproduct is volatile or elutes early.

Part 5: References

  • ChemicalBook. (2023). Trans-4-Methylcyclohexyl isocyanate Properties and Applications. Retrieved from

  • National Institutes of Health (NIH). (2015). Derivatization of steroids in biological samples for GC-MS and LC-MS analyses. Bioanalysis. Retrieved from

  • Google Patents. (2006). Process for preparation of substantially pure glimepiride (Use of t-MCHI as intermediate). WO2006103690A1. Retrieved from

  • ResearchGate. (2004). Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Unwanted Polymerization of trans-4-Methylcyclohexyl Isocyanate

Welcome to the Technical Support Center for trans-4-Methylcyclohexyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for trans-4-Methylcyclohexyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this highly reactive compound. As a Senior Application Scientist with extensive field experience, this document synthesizes technical knowledge with practical insights to ensure the success and integrity of your experiments.

Introduction: The Challenge of Isocyanate Stability

trans-4-Methylcyclohexyl isocyanate is a valuable reagent, notably serving as a key intermediate in the synthesis of the antidiabetic drug glimepiride.[1][2][3] However, its utility is intrinsically linked to its high reactivity, which also presents a significant challenge: the propensity for unwanted polymerization. The isocyanate group (-NCO) is highly electrophilic and susceptible to reaction with a variety of nucleophiles, including itself, leading to the formation of dimers, trimers, and other oligomers. This guide will provide a comprehensive framework for understanding and preventing these undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary pathways for the polymerization of trans-4-Methylcyclohexyl isocyanate?

A1: The polymerization of trans-4-Methylcyclohexyl isocyanate, an aliphatic isocyanate, primarily proceeds through two main pathways:

  • Dimerization (Uretdione Formation): Two isocyanate molecules can react to form a four-membered ring structure known as a uretdione. This reaction is often reversible.

  • Trimerization (Isocyanurate Formation): Three isocyanate molecules can cyclize to form a highly stable six-membered ring called an isocyanurate. This is a common and often problematic pathway for isocyanate polymerization, which can be catalyzed by a variety of substances.[4]

Additionally, reaction with atmospheric or residual moisture is a major contributor to product degradation. The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a stable and often insoluble urea, effectively consuming two isocyanate molecules for every one water molecule.[4]

Q2: What are the common signs that my trans-4-Methylcyclohexyl isocyanate has started to polymerize?

A2: Several visual and analytical cues can indicate the onset of polymerization:

  • Increased Viscosity: A noticeable thickening of the liquid isocyanate is a primary indicator of oligomer formation.

  • Formation of Solids: The appearance of white or crystalline precipitates often signals the formation of insoluble ureas (from reaction with water) or higher-order polymers.

  • Haziness or Turbidity: A loss of clarity in the liquid can indicate the presence of finely dispersed solid byproducts.

  • Discoloration: While aliphatic isocyanates are generally more color-stable than their aromatic counterparts, yellowing can occur due to degradation, especially at elevated temperatures.[5]

  • Decreased Purity by Titration: A lower than expected isocyanate content as determined by titration (see Experimental Protocols section) is a quantitative indicator of degradation.

Q3: What are the primary catalysts or initiators for the polymerization of this isocyanate?

A3: A range of substances can catalyze the polymerization of isocyanates. For aliphatic isocyanates like trans-4-Methylcyclohexyl isocyanate, particular attention should be paid to:

  • Bases: Amines, phosphines, and even residual basic impurities on glassware can strongly catalyze trimerization.

  • Acids: Both Lewis and Brønsted acids can promote polymerization.

  • Metal Compounds: Certain organometallic compounds, such as those containing tin, lithium, or aluminum, are known to be potent trimerization catalysts.[6][7]

  • Moisture: As detailed in Q1, water is a significant initiator of urea formation, which can lead to further side reactions.

Troubleshooting Guide: Common Issues and Solutions

Observed Issue Potential Cause(s) Recommended Solutions & Preventative Measures
Gradual increase in viscosity during storage. 1. Slow, uncatalyzed self-polymerization (dimerization/trimerization).2. Gradual ingress of atmospheric moisture.1. Storage: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Use of a septum-sealed bottle is recommended for repeated access.2. Temperature: Store in a cool, dry, and dark place. Refrigeration is often recommended, but allow the container to warm to room temperature before opening to prevent condensation.3. Stabilizers: Consider the addition of a low concentration of a suitable stabilizer (see Section on Stabilizers).
Formation of a white precipitate upon opening a new bottle. 1. Reaction with moisture that entered during previous openings or due to improper sealing.2. Temperature fluctuations during shipping or storage leading to precipitation of oligomers.1. Inert Atmosphere: Always handle the isocyanate under a positive pressure of an inert gas.2. Purification: If the precipitate is significant, the remaining liquid may need to be purified by vacuum distillation before use (see Experimental Protocols).
Rapid, uncontrolled polymerization (gelling or solidification) during a reaction. 1. Presence of a potent catalyst in the reaction mixture (e.g., residual base from a previous step, incompatible solvent).2. Exothermic reaction with a nucleophile leading to a temperature spike that accelerates polymerization.3. Presence of significant moisture in reactants or solvents.1. Purity of Reagents: Ensure all reactants and solvents are anhydrous and free from catalytic impurities. Consider purifying solvents and other reagents if necessary.2. Temperature Control: Conduct the reaction in a cooled bath (e.g., ice-water) to manage any exotherm.3. Order of Addition: Add the isocyanate slowly to the reaction mixture to control the reaction rate and temperature.
Inconsistent reaction kinetics or lower than expected yield. 1. Partial polymerization of the isocyanate starting material, leading to an inaccurate stoichiometry.2. Side reactions with impurities in the reaction mixture.1. Purity Check: Before use, determine the purity (NCO content) of the isocyanate via titration (see Experimental Protocols) and adjust the stoichiometry accordingly.2. Reaction Monitoring: Use in-situ monitoring techniques like FTIR to track the disappearance of the isocyanate peak (~2250-2280 cm⁻¹) and the appearance of the desired product peak.

Visualization of Polymerization Pathways and Prevention Strategies

Figure 1: Polymerization Pathways and Prevention of trans-4-Methylcyclohexyl Isocyanate Isocyanate trans-4-Methylcyclohexyl Isocyanate (Monomer) Dimer Uretdione (Dimer) Isocyanate->Dimer 2x Monomer Trimer Isocyanurate (Trimer) Isocyanate->Trimer 3x Monomer (Catalyzed) CarbamicAcid Carbamic Acid (Unstable Intermediate) Isocyanate->CarbamicAcid + Dimer->Isocyanate Reversible Water H₂O (Moisture) Water->CarbamicAcid Amine Amine + CO₂ CarbamicAcid->Amine Urea Disubstituted Urea Amine->Urea + Isocyanate Prevention Prevention Strategies Inert Inert Atmosphere (N₂, Ar) Prevention->Inert Dry Anhydrous Conditions Prevention->Dry Cool Cool Storage Prevention->Cool Stabilizer Stabilizers (e.g., Hindered Phenols) Prevention->Stabilizer Inert->Water Excludes Dry->Water Removes Cool->Dimer Slows Cool->Trimer Slows Stabilizer->Trimer Inhibits

Caption: Key polymerization pathways and preventative measures.

In-Depth Technical Protocols

Storage and Handling

Proper storage is the first line of defense against polymerization.

  • Atmosphere: Always store trans-4-Methylcyclohexyl isocyanate under a dry, inert atmosphere such as nitrogen or argon. For frequently accessed containers, use a Sure/Seal™-style bottle with a septum to allow for the removal of the liquid via syringe without exposing the bulk material to the atmosphere.

  • Temperature: Store in a cool, dark, and dry location. Refrigeration is generally suitable, but it is crucial to allow the container to warm to ambient temperature before opening to prevent condensation of atmospheric moisture on the cold surface and subsequent contamination.

  • Materials to Avoid: Ensure storage containers are free from contaminants that can catalyze polymerization, such as residual acids, bases, or metal salts. Glass or appropriate fluorinated polymer containers are recommended.

Use of Stabilizers

For long-term storage or for reactions that are particularly sensitive to polymerization, the addition of a stabilizer can be beneficial.

  • Hindered Phenols: Sterically hindered phenols, such as butylated hydroxytoluene (BHT), are commonly used as radical scavengers and can inhibit polymerization.[8] A typical concentration is in the range of 100-500 ppm.

  • Phosphites: Organic phosphites can act as secondary antioxidants and may offer synergistic stabilizing effects when used in combination with hindered phenols.[9][10][11]

  • Important Consideration: While stabilizers can prolong shelf-life, they may interfere with subsequent reactions. It may be necessary to remove the stabilizer by vacuum distillation prior to use in sensitive applications.

Experimental Protocols

This protocol allows for the quantitative determination of the reactive isocyanate content, providing a measure of the material's purity. The principle involves the reaction of the isocyanate with an excess of a standard solution of di-n-butylamine, followed by back-titration of the unreacted amine with a standard solution of hydrochloric acid.[4][6][7]

Reagents:

  • Di-n-butylamine solution (ca. 0.1 M in dry toluene)

  • Standardized hydrochloric acid (ca. 0.1 M in isopropanol)

  • Dry toluene

  • Isopropanol

  • Bromophenol blue indicator solution

Procedure:

  • Accurately weigh approximately 0.2-0.3 g of the trans-4-Methylcyclohexyl isocyanate into a dry 250 mL Erlenmeyer flask.

  • Add 20 mL of dry toluene to dissolve the sample.

  • Using a volumetric pipette, add 25.00 mL of the di-n-butylamine solution to the flask. Stopper the flask, swirl to mix, and let it stand for 15 minutes at room temperature.

  • Add 50 mL of isopropanol and 4-6 drops of the bromophenol blue indicator solution.

  • Titrate the solution with the standardized 0.1 M HCl solution from a yellow to a blue-green endpoint.

  • Perform a blank titration by following the same procedure but without the addition of the isocyanate sample.

Calculation:

Where:

  • V_blank = Volume of HCl for the blank titration (mL)

  • V_sample = Volume of HCl for the sample titration (mL)

  • N_HCl = Normality of the HCl solution (mol/L)

  • 4.202 = A constant combining the molecular weight of the NCO group (42.02 g/mol ) and a conversion factor.

  • W_sample = Weight of the isocyanate sample (g)

If the isocyanate has partially polymerized or contains non-volatile stabilizers, purification by vacuum distillation is necessary.

Apparatus:

  • A short-path distillation apparatus is recommended to minimize the residence time at high temperatures.

  • Use a Claisen adapter to prevent bumping of the liquid into the condenser.[1]

  • Ensure all glassware is thoroughly dried and assembled with high-vacuum grease.

  • A magnetic stirrer and stir bar are essential for smooth boiling; boiling chips are ineffective under vacuum.[1]

Procedure:

  • Assemble the dry vacuum distillation apparatus as shown in the diagram below.

  • Place the impure trans-4-Methylcyclohexyl isocyanate in the distillation flask (do not fill more than half-full).

  • Begin stirring and slowly apply the vacuum. A cold trap between the apparatus and the vacuum pump is highly recommended to protect the pump.

  • Once a stable low pressure is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle.

  • trans-4-Methylcyclohexyl isocyanate has a boiling point of 182°C at atmospheric pressure.[12] Under reduced pressure, the boiling point will be significantly lower. For example, at ~1 mmHg, the boiling point is expected to be in the range of 60-70°C.

  • Collect the distilled, pure isocyanate in a receiving flask that can be sealed under an inert atmosphere immediately after the distillation is complete.

  • Discard the non-volatile residue in the distillation flask, which will contain the polymerization products and/or stabilizers.

Figure 2: Laboratory Setup for Vacuum Distillation DistillingFlask Distilling Flask with Stir Bar ClaisenAdapter Claisen Adapter DistillingFlask->ClaisenAdapter HeatingMantle Heating Mantle HeatingMantle->DistillingFlask Heats Thermometer Thermometer ClaisenAdapter->Thermometer Condenser Condenser ClaisenAdapter->Condenser VacuumAdapter Vacuum Adapter Condenser->VacuumAdapter WaterOut Water Out Condenser->WaterOut ReceivingFlask Receiving Flask VacuumAdapter->ReceivingFlask ColdTrap Cold Trap VacuumAdapter->ColdTrap To Vacuum VacuumPump Vacuum Pump ColdTrap->VacuumPump WaterIn Water In WaterIn->Condenser Cooling

Caption: A typical laboratory setup for vacuum distillation.

Conclusion

The successful use of trans-4-Methylcyclohexyl isocyanate hinges on a thorough understanding of its reactivity and the implementation of meticulous handling and storage practices. By controlling exposure to moisture and catalytic impurities, and by monitoring the purity of the reagent, researchers can significantly mitigate the risk of unwanted polymerization, ensuring the integrity and reproducibility of their experimental results.

References

  • Xylem. (n.d.). Determination of isocyanate (NCO-) content. Retrieved from [Link]

  • BenchChem. (2025, December).
  • Hanna Instruments. (n.d.). NCO (Isocyanate) Method via ASTM D2572. Retrieved from [Link]

  • ChemBK. (2024, April 9). trans-4-MethyL. Retrieved from [Link]

  • Google Patents. (n.d.). CN1521162A - Process for the synthesis of p-methyl cyclohexyl isocyanate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Quickcompany. (n.d.). A Process For Preparation Of Substantially Pure Glimepiride. Retrieved from [Link]

  • MDPI. (2024, November 13). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022, January 11). Synthesis and Deblocking Investigations of Phenol Blocked Aliphatic Isocyanates and Their Application in the Development of Epoxy-Polyurethane Films. Retrieved from [Link]

  • ResearchGate. (2008, November). Synergistic Effects of Some Phosphites Antioxidants Used in Polypropylene Stabilization. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). ISOCYANATES, TOTAL (MAP) 5525. Retrieved from [Link]

  • PharmaCompass. (n.d.). trans-4-methyl cyclohexyl isocyanate. Retrieved from [Link]

  • ResearchGate. (2017, February 28). How is the reactivity of a phenol vs. an aliphatic alcohol towards the isocyanate in a polyurethane?. Retrieved from [Link]

  • Capot Chemical. (2010, December 16). MSDS of Trans-4-Methylcyclohexyl Isocyanate. Retrieved from [Link]

  • PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, April 19). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. Retrieved from [Link]

  • J-STAGE. (n.d.). Determination of Additives in Polymeric Material by Pyrolysis-GC/MS/FPD Analysis. Retrieved from [Link]

  • Austin Publishing Group. (2022, November 24). Synthesis and Characterization of a Novel Polymorph of Glimepiride. Retrieved from [Link]

  • AI Publications. (n.d.). Synthesis and Characterization of Glimepiride Yttrium Complex. Retrieved from [Link]

  • University of Twente Research Information. (2017, October). Aliphatic isocyanurates and polyisocyanurate networks. Retrieved from [Link]

  • ResearchGate. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Retrieved from [Link]

  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • ISC 2022. (n.d.). [PDF] ISC 2022. Retrieved from [Link]

  • IJNRD. (2024, December 12). FABRICATION AND EVALUATION OF GLIMEPIRIDE. Retrieved from [Link]

  • PubMed. (2022, December 22). Reaction of OH with Aliphatic and Aromatic Isocyanates. Retrieved from [Link]

Sources

Optimization

Improving the selectivity of trans-4-Methylcyclohexyl isocyanate reactions

[1] Core Directive: The Stereochemical & Kinetic Challenge Researchers utilizing trans-4-methylcyclohexyl isocyanate (4-MCI) typically face two distinct selectivity challenges: Stereochemical Integrity: Preserving the th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Directive: The Stereochemical & Kinetic Challenge

Researchers utilizing trans-4-methylcyclohexyl isocyanate (4-MCI) typically face two distinct selectivity challenges:

  • Stereochemical Integrity: Preserving the thermodynamic trans configuration (diequatorial) against cis impurities (axial/equatorial).[1]

  • Chemoselectivity: Favoring the desired nucleophilic attack (urea/carbamate formation) over moisture-induced hydrolysis (symmetric urea formation).[1]

This guide moves beyond basic protocols to address the causality of failure modes in drug development workflows, specifically modeled after sulfonylurea (e.g., Glimepiride) synthesis standards.

Critical Stereochemical Analysis

Before troubleshooting reaction conditions, you must validate your starting material.[1] The selectivity of the final reaction is often dictated by the purity of the incoming isocyanate.

The Conformational Anchor

The trans-isomer is the thermodynamic product because both substituents (methyl and isocyanate) can occupy equatorial positions in the chair conformation.

  • Trans (1,4-diequatorial):

    
     kcal/mol (Stable)[1]
    
  • Cis (1-axial, 4-equatorial):

    
     kcal/mol (Less Stable, sterically strained)[1]
    

However, commercial synthesis via phosgenation of amines can carry over cis impurities. If your reaction temperature exceeds 110°C , you risk thermodynamic equilibration or degradation, though the trans form is generally robust.

Visualizing the Stability Gap

G cluster_0 Thermodynamic Stability cluster_1 Reaction Outcomes Trans Trans-Isomer (Diequatorial) Most Stable Product Target Urea/Carbamate (Retained Configuration) Trans->Product Nucleophilic Attack (Kinetic Control) Impurity Symmetric Urea (Moisture Contamination) Trans->Impurity H2O Ingress Cis Cis-Isomer (Axial/Equatorial) High Energy Cis->Product Reacts Faster (Steric Relief) caption Fig 1. Conformational stability dictates that Cis impurities react faster due to relief of steric strain, often enriching the impurity profile if not removed prior to coupling.

Troubleshooting Guide: Diagnostic Q&A

Scenario A: "I am seeing a white precipitate form immediately upon addition."

Diagnosis: Moisture-Induced Symmetric Urea Formation. Isocyanates are "water scavengers."[1] Even trace moisture (ppm levels) in your solvent will hydrolyze the isocyanate into an amine. This amine is more nucleophilic than your intended target, reacting instantly with remaining isocyanate to form a symmetric urea precipitate (


).[1]

Corrective Protocol:

  • Solvent Drying: Do not rely on "anhydrous" bottles opened >24 hours ago.[1] Dry Toluene or DCM over molecular sieves (3Å or 4Å) for 12 hours.

  • The "Sacrificial" Additive: If your nucleophile is valuable, add a sacrificial amount (5%) of TMSCl (Trimethylsilyl chloride) to scavenge water before adding the isocyanate.

  • Atmosphere: Switch from N2 balloon to a positive-pressure Argon line (Argon is heavier than air and blankets the reaction surface).

Scenario B: "The reaction is sluggish. Should I add a base?"

Diagnosis: Steric Hindrance of the Cyclohexyl Ring. The secondary carbon of the cyclohexyl ring provides moderate steric hindrance. While bases (TEA, DIPEA) accelerate the reaction, they can also promote side reactions (dimerization).

Optimization Strategy:

  • Catalyst Selection: Instead of base, use Dibutyltin Dilaurate (DBTL) at 0.1 - 0.5 mol%.[1] It activates the isocyanate carbon specifically for nucleophilic attack without significantly increasing basicity.

  • Temperature: Increase temperature to 60-80°C (Toluene reflux). Trans-4-MCI is stable at these temperatures.[1]

  • Alternative: If acid-sensitive, use Zirconium(IV) acetylacetonate as a milder Lewis acid catalyst.[1]

Scenario C: "My HPLC shows a split peak for the product."

Diagnosis: Cis/Trans Isomer Contamination. You likely started with an impure isocyanate, or your nucleophile induced epimerization (rare, requires strong base).[1]

Resolution Workflow:

  • Check SM: Derivatize your starting isocyanate with methanol and run GC/HPLC.[1] If the cis content is >2%, the issue is the raw material.

  • Purification:

    • Isocyanate:[1][2][3][4][5][6][7][8][9] Difficult to separate isomers by distillation (Boiling points are too close).[1]

    • Post-Reaction: Crystallization is the only viable route. For sulfonylureas (like Glimepiride), the trans-product typically crystallizes from Ethanol/Water or Methanol/Ammonia mixtures, leaving the cis-isomer in the mother liquor [1, 2].

Data & Specifications

Solvent Compatibility Table
SolventSuitabilityNotes
Toluene Excellent Preferred industrial solvent.[1] Azeotropes water; high BP allows thermal acceleration.[1]
DCM GoodGood for low-temp stability, but harder to keep dry.[1] Slow kinetics.
THF ModerateMust be peroxide-free and ultra-dry.[1] Can coordinate with Lewis Acid catalysts, deactivating them.[1]
DMF/DMSO Avoid Hygroscopic. Hard to remove. Often contain amine impurities that react with isocyanate.[1]
Alcohols Forbidden Reacts to form carbamates immediately.[1]
Key Physical Properties
PropertyValueImplication
Boiling Point 182°CHigh boiling point makes removal by evaporation difficult; use stoichiometry control.[1]
Flash Point 60°CFlammable.[1] Handle in fume hood.
Isomer Stability Trans > Cis1,4-trans is diequatorial.[1]

Standardized Protocol: Coupling with Sulfonamides

Based on Glimepiride synthesis workflows [3].

Objective: Selective coupling of trans-4-MCI with a sulfonamide to form a sulfonylurea.[1]

Reagents:

  • Sulfonamide derivative (1.0 equiv)[1]

  • trans-4-Methylcyclohexyl isocyanate (1.1 equiv)[1]

  • Potassium Carbonate (anhydrous, 1.5 equiv) or DBTL (0.1 mol%)[1]

  • Acetone or Toluene (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the sulfonamide in anhydrous Acetone/Toluene under Argon.

  • Activation: Add Potassium Carbonate. Stir at reflux for 30 mins to generate the sulfonamide anion (more nucleophilic).

    • Note: If using DBTL, skip the base and add catalyst here.

  • Addition: Add 4-MCI dropwise over 20 minutes.

    • Tip: Dilute 4-MCI in the reaction solvent (1:1) to prevent local concentration spikes that favor side reactions.[1]

  • Reaction: Reflux for 4–12 hours. Monitor consumption of sulfonamide by TLC/HPLC.

  • Quench: Cool to room temperature. Add dilute HCl (if using base) to precipitate the product.

  • Purification (Crucial): Recrystallize the crude solid from Methanol/Water . This step preferentially crystallizes the trans-isomer, rejecting any cis-impurity and symmetric urea into the filtrate.[1]

Decision Tree: Impurity Identification

Troubleshooting Start Impurity Detected Soluble Is it soluble in reaction solvent? Start->Soluble Precipitate Insoluble Precipitate? Start->Precipitate CheckRT CheckRT Soluble->CheckRT Check Retention Time (HPLC) SymUrea Symmetric Urea (Reaction with Water) Precipitate->SymUrea Yes (White solid) CisIso Cis-Isomer Product (Stereo-impurity) Unreacted Unreacted Isocyanate (Kinetics too slow) CheckRT->CisIso Close to Product (Split Peak) CheckRT->Unreacted Matches SM caption Fig 2. Rapid diagnostic flow for identifying common failure modes in isocyanate couplings.

References

  • Ueda, H., et al. (2003).[1][10] "Preparation and characterization of a novel polymorph of glimepiride." S.T.P. Pharma Sciences, 13(4), 281-286.[1][7][8][10] 10

  • McGarrity, J. (2024).[1] "Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines." Nature Communications / PubMed Central.[1] 11

  • Sun Pharmaceutical Industries Ltd. (2007).[1] "Process for preparation of substantially pure glimepiride."[9] US Patent 2007/0082943 A1.[1][9] 8[1][8][12][13]

  • PubChem. (2025).[1] "trans-4-Methylcyclohexyl isocyanate Compound Summary." National Library of Medicine. 1[1][7][8][9][12][13][14]

Sources

Troubleshooting

Technical Support Center: Post-Reaction Removal of trans-4-Methylcyclohexyl Isocyanate

Topic: Removal of unreacted trans-4-Methylcyclohexyl isocyanate (4-MCI) Reagent CAS: 32175-00-1 Support Ticket ID: #ISO-REM-004 Audience: Medicinal Chemists, Process Chemists, Purification Specialists Reagent Profile & P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted trans-4-Methylcyclohexyl isocyanate (4-MCI) Reagent CAS: 32175-00-1 Support Ticket ID: #ISO-REM-004 Audience: Medicinal Chemists, Process Chemists, Purification Specialists

Reagent Profile & Physical Constraints

Before selecting a removal strategy, you must understand the physical limitations of trans-4-Methylcyclohexyl isocyanate . Many researchers fail to remove this reagent because they treat it like a volatile solvent.

PropertyValueImplication for Workup
Boiling Point 182°C (at 760 mmHg)Cannot be removed by standard rotary evaporation (40°C/20 mbar).
Physical State Colorless OilHard to distinguish visually from product oil.
Reactivity ElectrophilicReacts with amines/alcohols; hydrolyzes slowly with water.
Stability High (trans-isomer)More thermally stable than cis-isomers; requires active quenching.

Module 1: Decision Matrix (Start Here)

Do not apply a "one-size-fits-all" approach. Use this logic flow to select the correct protocol for your specific scale and product nature.

RemovalStrategy Start START: Scale & Product Type? ScaleSmall Small Scale (< 5g) High Throughput Start->ScaleSmall Discovery/MedChem ScaleLarge Large Scale (> 10g) Process Development Start->ScaleLarge Scale-Up ResinScavenge METHOD A: Polymer-Supported Scavenging (Recommended) ScaleSmall->ResinScavenge Fastest/Cleanest ProdVolatile Is Product Volatile? ScaleLarge->ProdVolatile Distillation METHOD C: Vacuum Distillation (Kugelrohr) ProdVolatile->Distillation Yes (BP < 150°C) QuenchExtract METHOD B: Chemical Quench & Extraction ProdVolatile->QuenchExtract No (Solid/High BP)

Figure 1: Strategic decision tree for isocyanate removal based on reaction scale and product volatility.

Module 2: Method A - Polymer-Supported Scavenging (The "Gold Standard")

Best For: Medicinal chemistry, parallel synthesis, high-value intermediates (Scale < 5g). Mechanism: A polymer-bound amine (nucleophile) attacks the excess isocyanate (electrophile), covalently tethering it to the solid bead. The bead is then filtered off, leaving the pure product in solution.

Recommended Scavengers
  • PS-Trisamine (Polystyrene-bound Tris(2-aminoethyl)amine)

  • Si-Amine (Silica-supported amine, better for rigid filtration)

Protocol
  • Calculate Equivalents: Determine the excess amount of 4-MCI used. Add 3–4 equivalents of scavenger resin relative to the excess isocyanate.

    • Example: If you used 0.5 mmol excess isocyanate, use 1.5–2.0 mmol capacity of resin.

  • Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; Methanol or Water are poor for Polystyrene resins).

  • Incubation: Add resin directly to the reaction mixture. Shake or stir gently (do not magnetic stir vigorously, or you will pulverize the beads) for 1–4 hours at room temperature.

    • Tip: For trans-4-methylcyclohexyl isocyanate, which is sterically bulkier than phenyl isocyanate, allow 4 hours or heat to 40°C to ensure complete scavenging.

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Wash: Wash the resin cake with DCM to recover any entrained product.

  • Result: The filtrate contains your product. The isocyanate is trapped on the beads.

Why this works: This method avoids aqueous workup entirely, preventing the formation of urea byproducts in the solution phase which are often difficult to separate chromatographically.

Module 3: Method B - Chemical Quench & Extraction

Best For: Large scale (>10g) where resins are too expensive. Concept: Convert the lipophilic isocyanate into a highly polar or basic urea that can be washed away or retained on silica.

The "Smart Quench" Protocol

Do not simply add water. The hydrolysis of aliphatic isocyanates is slow and evolves CO₂ gas (pressure hazard).

Step 1: Quenching Agent Selection Use a small, secondary amine. Dimethylamine (DMA) or Morpholine are ideal.

  • Reaction: 4-MCI + Morpholine → Urea Derivative.

Step 2: Execution

  • Cool reaction mixture to 0°C.

  • Add 1.5 equivalents of Morpholine (relative to excess isocyanate).

  • Stir for 30 minutes. The isocyanate is now converted to a urea.

Step 3: Removal Strategy

  • Option 1 (Acid Wash): If your product is neutral/acidic, wash the organic layer with 1M HCl . The morpholine-urea is basic and will protonate, moving into the aqueous layer.

  • Option 2 (Flash Chromatography): If your product is basic (and would be lost in an acid wash), proceed to silica chromatography. The morpholine-urea is extremely polar and will likely stay on the baseline or elute much later than your desired product.

Module 4: Method C - Vacuum Distillation

Best For: Volatile products, solvent-free reactions. Constraint: 4-MCI boils at 182°C. You need high vacuum.

Protocol
  • Use a Kugelrohr apparatus or short-path distillation head.

  • Apply high vacuum (< 1 mbar).

  • Heat the flask. 4-MCI will distill over at approximately 60–70°C at 0.5 mmHg .

  • Warning: Ensure your product has a boiling point significantly higher (>100°C difference recommended) or is a non-volatile solid, otherwise co-distillation will occur.

Troubleshooting & FAQs

Q: I see a new spot on TLC after quenching with Methanol. What is it?

A: You likely formed the methyl carbamate (Methyl N-(trans-4-methylcyclohexyl)carbamate).

  • Cause: Methanol reacts with isocyanates to form carbamates.

  • Fix: Methyl carbamates are often lipophilic and "move" on silica, making them hard to separate from your product. Avoid MeOH quenching. Use the amine quench (Method B) or Resin (Method A) instead.

Q: Can I just put the reaction mixture directly on a silica column?

A: No.

  • Reason 1: Isocyanates are unstable on silica. They hydrolyze to amines, which then react with more isocyanate to form ureas on the column, causing "streaking" and contaminating fractions.

  • Reason 2: Isocyanates are toxic lachrymators. Eluting raw isocyanate poses a safety risk to the chemist handling the fractions. Always scavenge or quench first.

Q: My product is an amine. How do I remove the isocyanate without reacting with my product?

A: This is a chemical impossibility if mixed.

  • If you have unreacted isocyanate and unreacted amine product, the reaction is simply not finished. Push the reaction to completion (heat, catalyst).

  • If you used excess isocyanate to drive the reaction, your product is likely a urea, not an amine. Use Method A (Resin) to remove the excess isocyanate.

Q: The resin isn't working; isocyanate persists after 4 hours.

A: Check your solvent.

  • Are you using Methanol or Water? Polystyrene (PS) resins collapse in protic solvents, hiding the reactive sites. Switch to a Silica-supported amine (Si-Amine) or swap solvent to DCM/THF.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5366408, trans-4-Methylcyclohexyl isocyanate. Retrieved January 30, 2026 from [Link]

  • Biotage (2024). Strategies for Work-up and Purification: Scavenging Guide. Retrieved January 30, 2026 from [Link]

Optimization

Technical Support Center: Handling Insoluble trans-4-Methylcyclohexyl Isocyanate Adducts

[1] Introduction: The "Brick Dust" Challenge Welcome to the Technical Support Center. If you are working with trans-4-methylcyclohexyl isocyanate (t-4-MCI), you have likely encountered a phenomenon known as "brick dust"—...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are working with trans-4-methylcyclohexyl isocyanate (t-4-MCI), you have likely encountered a phenomenon known as "brick dust"—the formation of urea or carbamate adducts that are intractable solids, insoluble in DCM, MeOH, or even cold DMSO.[1]

The Root Cause: The insolubility is not random; it is structural.

  • Rigid Geometry: The trans-1,4-disubstitution pattern on the cyclohexane ring forces the molecule into a rigid, flattened chair conformation (diequatorial). Unlike the cis-isomer, which has a kinked geometry, the trans-isomer packs efficiently in the crystal lattice.[1]

  • Intermolecular Hydrogen Bonding: The resulting urea/carbamate linkage creates a strong donor-acceptor network. When combined with the rigid hydrophobic scaffold, the lattice energy becomes exceptionally high, resisting solvation.

This guide provides field-proven protocols to solubilize, purify, and analyze these recalcitrant molecules.

Solvent Engineering & Selection Guide

User Question: "My product crashed out of the reaction mixture and won't dissolve in methanol, chloroform, or acetonitrile. What solvent should I use?"

Technical Response: You must move beyond standard organic solvents. You need solvents that can disrupt strong intermolecular hydrogen bond networks.

Tier 1: Dipolar Aprotic Solvents (The Standard)

For moderate solubility issues, switch to high-dielectric solvents.

  • DMSO (Dimethyl sulfoxide): The default choice. Effective for biological testing stocks.

  • NMP (N-Methyl-2-pyrrolidone): Often superior to DMF for ureas due to higher boiling point and better solubilizing power.[1]

Tier 2: The "Magic Bullet" – HFIP (Hexafluoroisopropanol)

If DMSO fails, HFIP is the industry secret for urea derivatives.

  • Mechanism: HFIP is a strong hydrogen bond donor. It aggressively solvates the carbonyl oxygen of the urea, breaking the intermolecular H-bonds that hold the crystal lattice together.

  • Usage: Pure HFIP or 10-20% HFIP in DCM can often dissolve "brick dust" at room temperature.[1]

  • Warning: HFIP is acidic (pKₐ ~9.3). Ensure your substrate is acid-stable.[1]

Tier 3: Chaotropic Agents (Analytical Only)

For NMR analysis of completely insoluble solids.

  • TFA (Trifluoroacetic acid): Protonates the urea nitrogen, destroying H-bonding capability.

  • Risk: Can hydrolyze sensitive esters or carbamates over time. Use immediately before acquisition.

Solvent Decision Matrix

SolventSelection Start Start: Solid is Insoluble in DCM/MeOH CheckBio Is this for Biological Assay? Start->CheckBio DMSO Use DMSO or NMP (Warm to 60°C if needed) CheckBio->DMSO Yes CheckAcid Is molecule Acid Sensitive? CheckBio->CheckAcid No (Synthesis/NMR) SolidState Resort to Solid State NMR or Suspension Assay DMSO->SolidState Still Insoluble CheckAcid->DMSO Yes HFIP Use HFIP or HFIP/DCM (1:4) CheckAcid->HFIP No TFA Use TFA-d / CDCl3 mixture (NMR Only) CheckAcid->TFA No (Last Resort) HFIP->SolidState Still Insoluble TFA->SolidState Still Insoluble

Caption: Decision tree for selecting the appropriate solvent based on downstream application (Assay vs. Analysis).

Reaction & Purification Protocols

User Question: "I cannot purify my compound because it clogs the flash column. How do I isolate it?"

Technical Response: Do not fight the insolubility—leverage it. The synthesis of Glimepiride (a blockbuster diabetes drug utilizing trans-4-MCI) relies on precipitation to achieve >99.8% purity.[1]

Protocol A: Purification by Selective Precipitation (The "Glimepiride Method")

This method uses the solubility difference between the cis and trans isomers. The trans-urea is significantly less soluble than the cis-impurity.[1]

  • Reaction Solvent: Run the coupling in a solvent where the product is marginally soluble at reflux but insoluble at RT (e.g., Toluene or Methanol).

  • Precipitation:

    • If using Methanol: Dissolve crude at reflux.

    • Add Acetone (anti-solvent) slowly over 3 hours.[2][3][4]

    • Cool to 0–5°C.

  • Filtration: The trans-isomer precipitates as a pure white solid. The soluble cis-isomer and unreacted isocyanate remain in the filtrate.

  • Wash: Wash the cake with cold acetone.

Protocol B: Soxhlet Extraction (For Impurity Removal)

If your product is the insoluble solid but contains sticky impurities:

  • Place the crude solid in a Soxhlet thimble.

  • Reflux with DCM or Ethyl Acetate .

  • Mechanism: The solvent washes away soluble impurities (starting materials, byproducts) while the insoluble trans-urea product remains in the thimble.

Purification Workflow Diagram

Purification Crude Crude Reaction Mixture SolubilityTest Solubility Check (MeOH/Acetone) Crude->SolubilityTest Precipitation Method A: Selective Precipitation (Leverage Insolubility) SolubilityTest->Precipitation Product Insoluble Soxhlet Method B: Soxhlet Extraction (Wash the Solid) SolubilityTest->Soxhlet Impurities Soluble Filtrate Filtrate: Contains cis-isomer & impurities Precipitation->Filtrate Remove Liquid Solid Solid Cake: Pure trans-isomer Precipitation->Solid Keep Solid Soxhlet->Filtrate Extracts Impurities Soxhlet->Solid Product Remains in Thimble

Caption: Workflow distinguishing between precipitation (product isolation) and extraction (impurity removal).

Analytical Troubleshooting (FAQ)

Q: My NMR tube contains a suspension. Heating it to 50°C didn't help.

A: You are likely not reaching the "disruption threshold."

  • Solution: Switch to DMSO-d6 and heat to 80–100°C inside the probe (ensure your tube is rated for this). High temperature breaks the H-bond network.[1]

  • Alternative: Add 1–2 drops of TFA-d to the DMSO-d6 tube.[1] The acid protonates the urea, instantly solubilizing it. Note: Chemical shifts will move significantly.[1]

Q: I need to run LCMS, but I'm afraid of clogging the injector.

A: Never inject a suspension.

  • Preparation: Dissolve the sample in 100% DMSO or HFIP/MeOH (1:1) at high concentration.

  • Injection: Inject a small volume (0.5 µL). The massive dilution by the mobile phase will likely cause microprecipitation after the column, but if the peak is sharp, it may elute before crashing.

  • Better approach: Use a monolithic column (lower backpressure) or run the column oven at 60°C.

Q: How do I calculate yield if I can't get all the material out of the flask?

A: Do not try to scrape it all out.

  • Dissolve the bulk in hot DMF/DMSO.

  • For the residue stuck to the glass, use a "wash solvent" of 5% Acetic Acid in Methanol . The acid helps release the urea from the glass surface.

Summary of Physicochemical Properties

Propertytrans-4-MCI Adductscis-4-MCI AdductsImplication
Crystal Packing Efficient (Planar/Chair)Inefficient (Kinked)trans has higher MP and lower solubility.[1]
Solubility (MeOH) Poor / InsolubleModerate / SolubleBasis for separation (Glimepiride process).
Thermodynamic Stability HighLowertrans is the preferred pharmaceutical isomer.
Best Solvent HFIP, Hot DMSO, TFADCM, MeOH, THFUse aggressive solvents for trans.

References

  • Glimepiride Synthesis & Purification

    • Process for preparation of substantially pure glimepiride.[5] (US Patent 2007/0082943). Describes the critical precipitation of the trans-isomer from methanol/acetone to achieve >99.8% purity.

  • HFIP as a Solvent for Ureas/Peptides

    • Hexafluoroisopropanol (HFIP) induces self-assembly...[1] (PubMed). Discusses HFIP's ability to dissolve amyloidogenic peptides (structurally similar H-bonding issues to ureas).

  • Urea Solubility Mechanisms

    • Solubility of Urea in ethanol-water mixtures.[1] (Redalyc). Provides baseline data on urea solubility behavior in protic solvents.

Sources

Troubleshooting

Technical Support Center: A Guide to Scaling Up Reactions with trans-4-Methylcyclohexyl Isocyanate

Prepared by: Gemini, Senior Application Scientist This guide is intended for researchers, chemists, and drug development professionals who are scaling up chemical reactions involving trans-4-Methylcyclohexyl isocyanate....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is intended for researchers, chemists, and drug development professionals who are scaling up chemical reactions involving trans-4-Methylcyclohexyl isocyanate. As a highly reactive building block, particularly in the synthesis of pharmaceuticals like Glimepiride[1][2], its successful use on a larger scale demands a thorough understanding of its chemical nature and meticulous control over reaction parameters. This document provides a framework for troubleshooting common issues and implementing robust protocols to ensure safety, reproducibility, and high yields.

Section 1: Safety First - Core Principles for Handling Isocyanates

Isocyanates as a class are potent respiratory and skin sensitizers.[3] Repeated exposure, even at low concentrations, can lead to chronic conditions such as occupational asthma, which can be life-threatening.[4][5] Therefore, adherence to strict safety protocols is non-negotiable.

Q: What are the primary health hazards associated with trans-4-Methylcyclohexyl isocyanate and other isocyanates?

A: The primary hazards of isocyanates stem from their high reactivity towards nucleophiles, including biological molecules. Key health effects include:

  • Respiratory Sensitization: Inhalation of isocyanate vapors or aerosols can lead to sensitization, causing severe asthma-like reactions upon subsequent exposure, even to minuscule amounts.[5][6] Symptoms include coughing, wheezing, chest tightness, and shortness of breath.[4]

  • Skin and Eye Irritation: Direct contact can cause severe skin irritation, dermatitis, blistering, and swelling.[7] Splashes to the eyes may result in chemical conjunctivitis.[7]

  • Acute Toxicity: While sensitization is the primary concern, high concentrations can cause immediate respiratory irritation and other toxic effects.[8][9]

Q: What is the mandatory Personal Protective Equipment (PPE) when working with this compound?

A: A multi-layered PPE approach is essential to prevent inhalation and dermal exposure.

PPE CategorySpecificationRationale
Ventilation All manipulations must be performed in a certified chemical fume hood with demonstrated adequate airflow.To prevent the accumulation of volatile isocyanate vapors in the breathing zone.
Respiratory For nuisance exposures, a P95-rated respirator may suffice. For higher-risk operations or potential spills, a full-face respirator with OV/AG/P99 cartridges is recommended.[10]Protects against inhalation of vapors and aerosols, the primary route of sensitization.
Hand Protection Use chemically resistant gloves (e.g., butyl rubber, laminate films). Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]Prevents skin contact and absorption. Double-gloving is recommended for transfers of large quantities.
Eye Protection Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when handling larger volumes or during operations with a splash risk.[11]Protects eyes from splashes of the corrosive and irritating liquid.
Body Protection A lab coat is standard, but for scale-up, impervious clothing or disposable coveralls are strongly recommended to protect against spills and splashes.[11]Prevents contamination of personal clothing and minimizes skin exposure.

Q: How should I properly handle spills and decontaminate glassware and equipment?

A: Spills must be addressed immediately to minimize vaporization and exposure.[11]

  • Evacuate and Ventilate: Ensure the area is clear of personnel and that ventilation is maximized.

  • Contain the Spill: Use an absorbent material like vermiculite or specialized spill pads to absorb the liquid.

  • Neutralize: Prepare a decontamination solution and apply it to the spill area. Do not seal any containers used for decontamination, as the reaction generates carbon dioxide gas, which can cause pressurization and rupture.[7] Allow at least 24 hours for complete neutralization.[7]

  • Dispose: All contaminated materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[10]

Recommended Decontamination Solution: A commonly used solution consists of 90% water, 8% ammonia (or sodium carbonate), and 2% detergent. Another effective option is a mixture of 10% isopropyl alcohol and 1% ammonia in water.[11]

Section 2: FAQs for Reaction Design and Setup

Proactive planning is the key to a successful scale-up. Addressing these common questions before you begin will prevent many of the most frequent problems.

Q: What are the most critical parameters to control in any reaction with trans-4-Methylcyclohexyl isocyanate?

A: The "big three" for isocyanate chemistry are moisture, temperature, and stoichiometry.

  • Moisture Control: Water is the most common and destructive impurity. It reacts with two equivalents of isocyanate to form an insoluble urea byproduct, significantly reducing yield and complicating purification.[12]

  • Temperature Control: Isocyanate reactions are exothermic. What is easily managed at the 1-gram scale can become a dangerous runaway reaction at the 1-kilogram scale due to the decrease in the surface-area-to-volume ratio, which hinders heat dissipation.[13]

  • Stoichiometry: Precise control over the molar ratios of reactants is crucial. An excess of isocyanate can lead to side reactions like allophanate formation, while an excess of the nucleophile will result in incomplete conversion.[12]

Q: How can I be certain my solvents and reagents are anhydrous?

A: Assuming a solvent is "dry" from the bottle is a common mistake, especially with opened containers. Rigorous drying is mandatory.

Protocol: Preparation of Anhydrous Solvent (e.g., THF)

This protocol describes the preparation of an oxygen-free and anhydrous solvent using a sodium-benzophenone still.

Objective: To obtain an anhydrous and oxygen-free solvent suitable for moisture-sensitive reactions.[12]

Reagents:

  • Tetrahydrofuran (THF), reagent grade (pre-dried over molecular sieves)

  • Sodium metal, in wire or small pieces

  • Benzophenone

Procedure:

  • Pre-Drying: Allow the THF to stand over activated 4Å molecular sieves for at least 24 hours to remove the bulk of the water.[12]

  • Apparatus Setup: Assemble a distillation apparatus in a fume hood. All glassware must be thoroughly oven- or flame-dried and assembled while hot under a positive pressure of an inert gas (e.g., argon or nitrogen).[12]

  • Still Preparation: To the round-bottom flask, add a magnetic stir bar and the pre-dried THF. Add small pieces of sodium metal to the flask.

  • Initiation: Add a small amount of benzophenone.

  • Reflux: Gently heat the mixture to reflux. A deep blue or purple color will develop, indicating the formation of the sodium-benzophenone ketyl radical. This color signifies that the solvent is anhydrous and oxygen-free. If the color fades, it indicates the presence of residual water or oxygen, and more sodium may be required.[12]

  • Distillation: Once a stable blue/purple color is achieved, distill the required volume of solvent directly into the reaction vessel or a dry storage flask under an inert atmosphere.

  • Storage: Use the freshly distilled solvent immediately for best results. If storage is necessary, keep it under an inert atmosphere over freshly activated molecular sieves.[12]

Q: What type of catalyst should I use for a reaction with an alcohol or amine?

A: Catalyst choice directly impacts both the reaction rate and the product distribution.

  • For Urethane Formation (reaction with alcohols):

    • Tin Catalysts (e.g., Dibutyltin Dilaurate - DBTDL): These are highly efficient and dramatically increase the rate of urethane formation.[14] They are particularly effective for reactions involving less reactive secondary alcohols.

    • Tertiary Amines (e.g., Triethylamine, DABCO): These are also effective catalysts, often working through a concerted termolecular mechanism.[15] They are generally less likely to promote isocyanurate (trimer) formation compared to some other strong base catalysts.[12]

  • For Urea Formation (reaction with amines):

    • These reactions are typically very fast and often do not require a catalyst. In fact, catalysis can sometimes accelerate the reaction to an uncontrollable rate. The reaction order can be complex, often being second order in aniline for reactions with phenyl isocyanate.[16]

The choice depends on the nucleophilicity of your substrate. For a highly reactive primary amine, no catalyst is needed. For a hindered secondary alcohol, a catalyst like DBTDL may be essential.

Section 3: Troubleshooting Guide for Scale-Up Reactions

This section addresses specific problems that arise during the transition from bench-scale to larger preparations.

Q: My reaction yield dropped from 95% at 1g to 60% at 100g. What are the likely causes?

A: A significant drop in yield upon scale-up is a classic problem, often pointing to one or more interrelated issues. This workflow can help diagnose the root cause.

G start Low Yield on Scale-Up q1 Was a white, insoluble precipitate observed? start->q1 sub1 Primary Cause: Moisture Contamination (Urea Formation) q1->sub1  Yes q2 Reaction stalled? (In-situ analysis shows unreacted isocyanate) q1->q2  No sol1 Solution: 1. Rigorously dry all solvents and reagents. 2. Purge reactor with inert gas (N2/Ar). 3. Check for leaks in the system. sub1->sol1 sub2 Cause: Inefficient Heat or Mass Transfer q2->sub2  Yes sub3 Cause: Thermal Side Reactions q2->sub3  No sol2 Solution: 1. Improve mixing (mechanical stirrer, baffle design). 2. Re-evaluate temperature control; ensure uniform heating. 3. Check stoichiometry and catalyst loading. sub2->sol2 sol3 Solution: 1. Slow down the addition rate of the isocyanate. 2. Use a reactor with better heat transfer capability. 3. Lower the reaction temperature if kinetics allow. sub3->sol3

Caption: Troubleshooting workflow for low yield.

Q: A thick, white precipitate formed in my reactor. What is it and how do I prevent it?

A: This is the tell-tale sign of moisture contamination. The precipitate is a disubstituted urea, which is often highly insoluble.[12]

Mechanism of Urea Formation:

  • R-NCO + H₂O → [R-NHCOOH] (Unstable Carbamic Acid)

  • [R-NHCOOH] → R-NH₂ + CO₂ (Gas Evolution)

  • R-NH₂ + R-NCO → R-NH-C(O)-NH-R (Insoluble Urea)

This process consumes two moles of your valuable isocyanate for every one mole of water present.

Prevention:

  • Solvent Purity: Adhere strictly to the solvent drying protocols outlined above.

  • Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of a dry, inert gas like argon or nitrogen.

  • Reagent Purity: Dry any solid reagents (e.g., amine salts before free-basing) in a vacuum oven. Liquid reagents should be stored over molecular sieves.

SolventRecommended Max H₂O Content (ppm)
Acetonitrile< 30
Toluene< 30
THF< 50 (before distillation)
Dichloromethane< 50

Q: My reaction temperature spiked dangerously during reagent addition. Why did this happen and how can I control it?

A: This is a thermal control issue arising from the reaction's exothermicity and the reduced surface-area-to-volume ratio at scale.[13] A small flask can dissipate heat quickly through its walls, but a large reactor cannot. This trapped heat accelerates the reaction, which generates even more heat, leading to a potential runaway.

Consequences of Poor Thermal Control:

  • Safety Hazard: Runaway reactions can cause boiling, over-pressurization, and reactor failure.

  • Product Quality: High temperatures promote unwanted side reactions, such as the formation of allophanates (from urethanes) or isocyanurates (trimers), leading to impurities and reduced yield.[12]

Mitigation Strategies:

  • Control the Addition Rate: This is your primary tool for managing the exotherm. The isocyanate should be added slowly and sub-surface to a well-stirred solution of the nucleophile.

  • Monitor Internal Temperature: Always use a temperature probe that measures the internal reaction temperature, not the bath temperature.

  • Perform a Heat Flow Calorimetry Study: For critical or large-scale processes, a reaction calorimetry study can precisely measure the heat of reaction and help define a safe addition profile.

  • Ensure Adequate Cooling: The reactor's cooling system must be able to handle the total heat output of the reaction.

Section 4: Advanced Protocols & Process Analytical Technology (PAT)

For robust and reproducible scale-up, moving from simple procedural controls to real-time analytical monitoring is a significant advantage.

Protocol: In-Situ FTIR Monitoring of an Isocyanate Reaction

Objective: To monitor the real-time consumption of trans-4-Methylcyclohexyl isocyanate and the formation of the desired product, enabling precise endpoint determination and detection of anomalies.[17]

Methodology:

  • Setup: An Attenuated Total Reflectance (ATR) FTIR probe is inserted directly into the reaction vessel through a spare port.

  • Background: A background spectrum of the solvent and nucleophile is taken before the addition of the isocyanate.

  • Spectral Acquisition: Once the isocyanate addition begins, mid-infrared spectra are recorded at regular intervals (e.g., every 60 seconds).

  • Data Analysis: The reaction progress is tracked by monitoring specific infrared peaks.

G start Start Reaction Monitoring process1 Track Disappearance of Isocyanate Peak (N=C=O) ~2270 cm⁻¹ start->process1 process2 Track Appearance of Product Peak (C=O) Urethane: ~1700 cm⁻¹ Urea: ~1640 cm⁻¹ start->process2 q1 Has the isocyanate peak reached baseline? process1->q1 end1 Reaction is Complete. Proceed to Workup. q1->end1 Yes end2 Reaction has Stalled. Investigate Cause (Temp, Catalyst, etc.). q1->end2 No, and no change over time

Caption: Workflow for interpreting in-situ FTIR data.

By correlating the absorbance values to concentration (via a calibration curve), this technique provides invaluable real-time kinetic data, ensuring that the reaction is not quenched prematurely or allowed to run too long, which could promote side reactions.[12][17]

References

  • BHHC Safety Center. (n.d.). Isocyanate Exposure, Reaction and Protection – Quick Tips. Retrieved from [Link]

  • Safe Work Australia. (2015, July 9). Guide for handling Isocyanates. Retrieved from [Link]

  • Safework Health. (2023, October 7). Isocyanates Hazards and Safety Measures – Guide for Employers. Retrieved from [Link]

  • Safe Work Australia. (2020, July). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Isocyanates Profile: Autorefinishing Industry. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). A Guide to Occupational Exposure to Isocyanates. Retrieved from [Link]

  • Canada.ca. (2022, September 9). Isocyanates: Control measures guideline. Retrieved from [Link]

  • Capot Chemical. (2010, December 16). MSDS of Trans-4-Methylcyclohexyl Isocyanate. Retrieved from [Link]

  • Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]

  • Kothandaraman, H., & Nasar, A. S. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (4), 737-742. Retrieved from [Link]

  • US Patent No. US 2007/0082943 A1. (2007). Process for preparation of substantially pure glimepiride. Google Patents.
  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • Wudi Reaction Pharma & Chemical Co.,ltd. (2024, March 6). Trans-4-Methyl Cyclohexyl Isocyanate: Comprehensive Overview and Applications. Retrieved from [Link]

  • Angene Chemical. (n.d.). trans-4-Methycyclohexyl isocyanate(CAS# 32175-00-1). Retrieved from [Link]

  • IndiaMART. (n.d.). Trans-4-Methyl Cyclohexyl Isocyanate CAS NO. 32175-00-1. Retrieved from [Link]

  • Bull, J. A., et al. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Organic Process Research & Development, 18(11), 1373-1383. Retrieved from [Link]

  • Simonsick, W. J., et al. (2008). Reaction kinetics of dicyclohexylmethane-4,4′-diisocyanate with 1- And 2-butanol: A model study for polyurethane formation. Journal of Applied Polymer Science, 108(5), 2828-2835. Retrieved from [Link]

  • Naqvi, N. (1969). A kinetic study of the reaction between phenyl isocyanate and aniline. AUB ScholarWorks. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Catalyst Deactivation in trans-4-Methylcyclohexyl Isocyanate Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-Methylcyclohexyl isocyanate. This guide is designed to provide in-depth troubleshooting assista...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trans-4-Methylcyclohexyl isocyanate. This guide is designed to provide in-depth troubleshooting assistance for one of the most common hurdles in urethane and urea synthesis: catalyst deactivation. As specialists in the field, we understand that a stalled or sluggish reaction can compromise timelines and research outcomes. This resource offers a structured, cause-and-effect approach to diagnosing and resolving issues related to catalyst performance in your experiments.

Frequently Asked Questions (FAQs): A First Line of Diagnosis

This section addresses the most common initial questions and provides immediate troubleshooting paths.

Q1: My reaction with trans-4-Methylcyclohexyl isocyanate has stalled or is significantly slower than expected. What is the most likely cause?

A stalled or slow reaction is most often due to catalyst deactivation. The primary culprits are typically contaminants in your reagents or reaction vessel, particularly water or acidic impurities. Both can effectively neutralize common catalysts used for aliphatic isocyanates like organotins (e.g., Dibutyltin Dilaurate - DBTDL) and tertiary amines (e.g., 1,4-Diazabicyclo[2.2.2]octane - DABCO).[1][2][3]

Q2: How can I determine if my catalyst has been deactivated?

A simple method is to run a control reaction with fresh, high-purity reagents and a new batch of catalyst. If this reaction proceeds as expected, it strongly suggests that your original catalyst or reagents were compromised. For a more detailed analysis, spectroscopic techniques such as FTIR can be employed to monitor the disappearance of the isocyanate peak (~2275-2250 cm⁻¹) in real-time. A lack of change in this peak's intensity over time is a clear indicator of a non-progressing reaction.[4]

Q3: Can I "rescue" a stalled reaction by adding more catalyst?

While adding more catalyst can sometimes restart a reaction, it is generally not recommended as a primary troubleshooting step. This approach does not address the root cause of the deactivation and can lead to an excess of catalyst in your final product, potentially complicating purification and affecting product properties. It is more effective to identify and eliminate the source of contamination.

Q4: Are there specific storage conditions to prevent catalyst deactivation?

Absolutely. Organometallic catalysts, especially organotins, should be stored in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis.[2][5] Tertiary amine catalysts are hygroscopic and should also be stored in tightly sealed containers in a desiccator. Always handle catalysts in a manner that minimizes exposure to atmospheric moisture.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Catalyst Poisoning by Impurities

Catalyst poisoning occurs when a substance chemically reacts with the catalyst, rendering it inactive.[6] In the context of trans-4-Methylcyclohexyl isocyanate reactions, the most prevalent poisons are water and acidic species.

Issue: Suspected Catalyst Poisoning

Symptoms:

  • Reaction fails to initiate or proceeds at a drastically reduced rate.

  • Inconsistent reaction times between batches using the same protocol.

  • Precipitation or color change observed upon catalyst addition.

Causality and Troubleshooting Workflow:

Caption: Workflow for diagnosing and addressing catalyst poisoning.

Detailed Protocols:

Protocol 1: Karl Fischer Titration for Water Content Analysis

  • Objective: To quantify the water content in solvents and liquid reagents.

  • Procedure:

    • Calibrate the Karl Fischer titrator according to the manufacturer's instructions.

    • Carefully transfer a known volume or weight of the solvent or reagent to the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • Record the amount of titrant used and calculate the water content in parts per million (ppm).

  • Interpretation: For many urethane reactions, a water content below 50 ppm is desirable. Higher levels can lead to catalyst hydrolysis and the formation of urea byproducts.

Protocol 2: Acid Number Titration

  • Objective: To determine the concentration of acidic impurities in polyol co-reactants.

  • Procedure:

    • Dissolve a known weight of the polyol in a suitable solvent (e.g., a mixture of toluene and isopropanol).

    • Add a few drops of a suitable indicator (e.g., phenolphthalein).

    • Titrate with a standardized solution of potassium hydroxide (KOH) until a persistent color change is observed.

    • Calculate the acid number (mg KOH per gram of sample).

  • Interpretation: A high acid number can indicate the presence of impurities that will neutralize basic amine catalysts.[1]

Parameter Recommended Limit Potential Impact of Exceeding Limit
Water Content in Solvents< 50 ppmHydrolysis of organotin catalysts; side reactions with isocyanate.[2][7]
Acid Number of Polyols< 0.05 mg KOH/gNeutralization of tertiary amine catalysts.[3]

Table 1: Recommended impurity limits for reagents in trans-4-Methylcyclohexyl isocyanate reactions.

Guide 2: Addressing Thermal Deactivation of Catalysts

Thermal deactivation involves the degradation of the catalyst at elevated temperatures, leading to a loss of active sites.

Issue: Suspected Thermal Deactivation

Symptoms:

  • Reduced reaction rates in experiments conducted at higher temperatures.

  • Discoloration of the reaction mixture at elevated temperatures.

  • Loss of catalyst activity over time in heated reactions.

Causality and Troubleshooting:

Organotin catalysts, while generally robust, can undergo degradation at excessively high temperatures.[8] The thermal stability of the catalyst should be a key consideration in reaction design.

Caption: Workflow for troubleshooting thermal deactivation of catalysts.

Experimental Protocol: Determining Catalyst Thermal Stability via TGA

  • Objective: To assess the thermal stability of a catalyst using Thermogravimetric Analysis (TGA).

  • Procedure:

    • Place a small, known amount of the catalyst onto the TGA pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant ramp rate (e.g., 10 °C/min).

    • Record the weight loss as a function of temperature.

  • Interpretation: The onset of weight loss indicates the temperature at which the catalyst begins to decompose. This information can be used to establish a maximum operating temperature for your reaction. Polyurethane degradation, which can be influenced by the catalyst, often begins with the decomposition of the urethane linkage at temperatures between 200-300°C.[9]

Advanced Analytical Techniques for Deactivated Catalyst Characterization

When standard troubleshooting fails, advanced analytical techniques can provide a more definitive diagnosis.

Technique Information Provided Application in Catalyst Deactivation
FTIR Spectroscopy Identification of functional groups.Can detect the presence of hydroxyl groups from catalyst hydrolysis or the formation of inactive catalyst-impurity complexes.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface.Can identify poisons adsorbed onto the catalyst surface.[10]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace element analysis.Can quantify metallic poisons that may have leached from reactors or are present in reagents.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile and semi-volatile organic compounds.Can detect byproducts that may indicate side reactions or catalyst degradation pathways.[10]

Table 2: Advanced analytical techniques for investigating catalyst deactivation.

Catalyst Regeneration

In some instances, particularly in industrial settings, regeneration of a poisoned catalyst may be feasible.

Regeneration Methods:

  • Solvent Washing: For catalysts deactivated by fouling (physical deposition of materials), washing with an appropriate solvent can remove the fouling agent.[11][12][13]

  • Thermal Treatment: For some types of coking, controlled oxidation at high temperatures can burn off carbonaceous deposits. However, this must be done carefully to avoid thermal degradation of the catalyst itself.

It is important to note that regeneration is not always possible, especially in cases of severe chemical poisoning where the active sites of the catalyst have been irreversibly altered.

Conclusion

A systematic approach is key to resolving issues of catalyst deactivation in trans-4-Methylcyclohexyl isocyanate reactions. By carefully considering potential sources of contamination and understanding the thermal limitations of your chosen catalyst, you can significantly improve the reliability and success of your experiments. This guide provides a framework for that systematic approach, from initial diagnosis to advanced analytical characterization.

References

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Reasons for Deactivation of Polyurethane Catalysts. Retrieved from [Link]

  • Blank, W. J. (n.d.). Organometallic catalysts.
  • Kucinska-Lipka, J., Gubanska, I., Sienkiewicz, N., & Lewandowska, M. A. (2023). Effect of Different Amine Catalysts on the Thermomechanical and Cytotoxic Properties of ‘Visco’-Type Polyurethane Foam for Biomedical Applications. Materials (Basel, Switzerland), 16(4), 1530.
  • Bartholomew, C. H. (2020). Advances in Catalyst Deactivation and Regeneration.
  • Wang, S., Gu, Y., & Li, H. (2020). Application, Deactivation, and Regeneration of Heterogeneous Catalysts in Bio-Oil Upgrading.
  • CN102516544A - Method for preparing dibutyltin dilaurate catalyst. (n.d.). Google Patents.
  • King Industries, Inc. (2011, August 1).
  • Mudri, N. H., Ahmad, S., & Abdullah, I. (2020).
  • PCI Magazine. (2000, September 26).
  • RESEARCH PROGRESS OF AMINE C
  • ResearchGate. (2025, August 6).
  • PATCHAM. (n.d.).
  • ResearchGate. (2025, August 9).
  • Knowledge. (2022, May 25). Reaction principle of tertiary amine catalyst. Retrieved from [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • ResearchGate. (2025, October 24).
  • US6432864B1 - Acid-blocked amine catalysts for the production of polyurethanes. (n.d.). Google Patents.
  • Abdal-hay, A., & Lim, J. H. (2018). Effect of Aliphatic Diisocyanate and Aromatic Diisocyanate on the Properties of Castor Oil-Based Polyurethanes. IOSR Journal of Applied Chemistry, 11(7), 52-59.
  • Richardson, S. (1998). The regeneration or disposal of deactivated heterogeneous catalysts.
  • CORE. (n.d.). A spectroscopic study of the degradation of polyurethane coil coatings. Retrieved from [Link]

  • Capot Chemical. (2010, December 16). MSDS of Trans-4-Methylcyclohexyl Isocyanate. Retrieved from [Link]

  • ResearchGate. (2025, August 10).
  • ResearchGate. (n.d.). (PDF)
  • Minstrong. (2025, December 22). What Methods Are Available to Reactivate Deactivated Catalysts? Retrieved from [Link]

  • Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (n.d.). Catalyst displacement assay: a supramolecular approach for the design of smart latent catalysts for pollutant monitoring and removal.
  • PubMed. (2020, July 3). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Retrieved from [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]

  • Journal of Materials Research. (2018, August 23). Effect of an organotin catalyst on the physicochemical properties and biocompatibility of castor oil-based polyurethane/cellulose composites.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • İYTE. (n.d.). Thermal stabilisation of poly(vinyl chloride) by organotin compounds. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Validation of an Analytical Method for trans-4-Methylcyclohexyl Isocyanate

For researchers, scientists, and drug development professionals, the assurance of a consistent and reliable analytical method is paramount. The quantification of highly reactive molecules like isocyanates presents a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of a consistent and reliable analytical method is paramount. The quantification of highly reactive molecules like isocyanates presents a unique set of challenges. This guide provides an in-depth, technically-grounded framework for the inter-laboratory validation of an analytical method for trans-4-Methylcyclohexyl isocyanate (T4MCI), a key intermediate in the synthesis of the anti-diabetic drug, glimepiride.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the chosen methodology, offers a comparative analysis with alternative techniques, and lays out a comprehensive plan for a robust inter-laboratory validation study. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring a self-validating system that meets stringent regulatory expectations.

The Analytical Challenge: Quantifying a Reactive Intermediate

trans-4-Methylcyclohexyl isocyanate is a critical building block in modern pharmaceutical synthesis.[1] Its isocyanate group, while essential for its intended chemical reactions, also makes it highly susceptible to reaction with nucleophiles, including water. This reactivity necessitates a carefully designed analytical method that ensures the analyte is stabilized and accurately measured.

The primary analytical technique for isocyanates involves derivatization to form a stable, readily detectable product, followed by chromatographic separation and quantification. This guide will focus on a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection, a workhorse of the pharmaceutical industry, adapted for the specific analysis of T4MCI.

Proposed Analytical Method for Inter-Laboratory Validation: Derivatization followed by HPLC-UV

The proposed method is based on the well-established technique of derivatizing the isocyanate with 1-(2-pyridyl)piperazine (1-2PP) to form a stable urea derivative. This derivative possesses a strong chromophore, making it suitable for sensitive UV detection. The choice of 1-2PP is based on its widespread use and proven efficacy in the analysis of other isocyanates.

Experimental Workflow

The overall workflow for the analysis of T4MCI is depicted below:

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample T4MCI Sample Derivatization Derivatization with 1-2PP Sample->Derivatization HPLC HPLC Separation Derivatization->HPLC Inject Derivatized Sample UV_Detection UV Detection HPLC->UV_Detection Quantification Quantification UV_Detection->Quantification Chromatographic Data Report Report Generation Quantification->Report

Caption: Workflow for T4MCI Analysis.

Detailed Experimental Protocol

1. Preparation of Derivatizing Reagent (1-(2-pyridyl)piperazine solution):

  • Dissolve 100 mg of 1-(2-pyridyl)piperazine in 100 mL of acetonitrile.

  • This solution should be prepared fresh daily and protected from light.

2. Sample Preparation and Derivatization:

  • Accurately weigh a sample containing an expected amount of T4MCI into a volumetric flask.

  • Add a known volume of the 1-2PP derivatizing reagent. The molar excess of the reagent should be at least 10-fold to ensure complete derivatization.

  • Allow the reaction to proceed at room temperature for at least 30 minutes.

  • Dilute to the mark with acetonitrile.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure good separation. A starting condition of 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes can be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The urea derivative of 1-2PP typically has a UV absorbance maximum around 254 nm.

  • Injection Volume: 20 µL.

4. Calibration:

  • Prepare a series of calibration standards by derivatizing known concentrations of a certified T4MCI reference standard.

  • Construct a calibration curve by plotting the peak area of the derivatized T4MCI against its concentration.

Comparison with Alternative Analytical Methods

While the proposed HPLC-UV method after derivatization is robust and widely accessible, other techniques can also be employed for the analysis of isocyanates.

MethodPrincipleAdvantagesDisadvantages
Proposed: HPLC-UV with 1-2PP Derivatization Chemical derivatization to form a stable, UV-active urea, followed by chromatographic separation and UV detection.Good sensitivity and selectivity, robust and reliable, widely available instrumentation.Requires a derivatization step, which adds to sample preparation time.
HPLC-Fluorescence with MAP Derivatization Derivatization with 1-(9-anthracenylmethyl)piperazine (MAP) to form a highly fluorescent derivative.Higher sensitivity than UV detection, suitable for trace analysis.Fluorescence detectors are less common than UV detectors, potential for quenching effects.
Gas Chromatography-Mass Spectrometry (GC-MS) Direct injection or derivatization followed by separation based on volatility and mass-to-charge ratio detection.High specificity and can be used for structural elucidation.T4MCI is not highly volatile and may require derivatization for good chromatographic performance. Thermal degradation in the injector is a risk.
Titration Methods Reaction of the isocyanate group with a standard solution of a primary or secondary amine and back-titration of the excess amine.Simple and inexpensive.Lacks specificity, not suitable for low concentrations or complex matrices.

Inter-Laboratory Validation: A Blueprint for Trustworthiness

The ultimate goal of this guide is to prepare the proposed method for inter-laboratory validation, a critical step in establishing its universal applicability and reliability. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

Validation Parameters and Acceptance Criteria

The following parameters must be assessed in the inter-laboratory study:

Validation ParameterObjectiveAcceptance Criteria (Typical)
Specificity To ensure the method is selective for T4MCI in the presence of potential impurities and degradation products.The peak for derivatized T4MCI should be pure and well-resolved from other peaks.
Linearity To demonstrate a proportional relationship between the analyte concentration and the method's response.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.To be determined based on the intended application.
Accuracy The closeness of the measured value to the true value.Recovery of 80-120% for spiked samples at three concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (intra-assay): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 3.0%.
Reproducibility The precision between different laboratories.RSD between laboratories should be within an acceptable range (e.g., ≤ 5.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.
Inter-Laboratory Study Design

A well-structured inter-laboratory study is crucial for assessing the reproducibility of the method.

Inter-Laboratory Study Design Coordinating_Lab Coordinating Laboratory Protocol Standardized Protocol & Samples Coordinating_Lab->Protocol Lab_A Participating Laboratory A Protocol->Lab_A Lab_B Participating Laboratory B Protocol->Lab_B Lab_C Participating Laboratory C Protocol->Lab_C Data_Analysis Statistical Analysis of Results Lab_A->Data_Analysis Lab_B->Data_Analysis Lab_C->Data_Analysis Report Validation Report Data_Analysis->Report

Caption: A typical inter-laboratory study design.

Protocol for the Inter-Laboratory Study:

  • Coordinating Laboratory: A designated laboratory will be responsible for preparing and distributing a detailed, standardized analytical protocol, along with homogenous and stable samples of T4MCI at different concentration levels.

  • Participating Laboratories: A minimum of three independent laboratories should participate in the study.

  • Sample Analysis: Each laboratory will analyze the provided samples in replicate according to the standardized protocol.

  • Data Reporting: All raw data, chromatograms, and calculated results will be reported back to the coordinating laboratory in a standardized format.

  • Statistical Analysis: The coordinating laboratory will perform a statistical analysis of the combined data to evaluate the method's reproducibility, typically using analysis of variance (ANOVA).

Conclusion: Establishing a Gold Standard for T4MCI Analysis

The inter-laboratory validation of an analytical method for a reactive intermediate like trans-4-Methylcyclohexyl isocyanate is a rigorous but essential undertaking. By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a robust, reliable, and transferable analytical method. This not only ensures the quality and consistency of the pharmaceutical manufacturing process but also provides the high level of scientific integrity demanded by regulatory bodies worldwide. The successful completion of such a validation study establishes a "gold standard" method that can be confidently implemented across different laboratories, contributing to the overall quality and safety of the final drug product.

References

  • GLIMEPIRIDE RELATED COMPOUND A 1292314 - UNITED STATES PHARMACOPEIAL CONVENTION | IMCD Indonesia. (n.d.). Retrieved January 29, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). Retrieved January 29, 2026, from [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved January 29, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.) 11.4. (n.d.). Retrieved January 29, 2026, from [Link]

  • Waters Corporation. (n.d.). USP Analysis of Glimepiride on an Alliance HPLC System: Modernization of a USP Method. Retrieved January 29, 2026, from [Link]

  • United States Pharmacopeia (USP). (2025). Glimepiride. In USP-NF. Retrieved January 29, 2026, from [Link]

  • LookChem. (n.d.). trans-4-Methycyclohexyl isocyanate. Retrieved January 29, 2026, from [Link]

  • Capot Chemical. (2010). MSDS of Trans-4-Methylcyclohexyl Isocyanate. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). CN114264765A - Analysis method for determining related substances in glimepiride intermediate by using HPLC.
  • Slideshare. (n.d.). Analytical method development and validation of Glimepiride in bulk and tablet dosage form using UV Spectrophotometer. Retrieved January 29, 2026, from [Link]

  • New Drug Approvals. (2018). GLIMEPIRIDE. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Glimepiride. Retrieved January 29, 2026, from [Link]

  • International Journal of Pharmacy and Analytical Research. (n.d.). View of Analytical method development and validation of Glimepiride in pharmaceutical dosage form by UV visible spectrophotometric method. Retrieved January 29, 2026, from [Link]

  • European Pharmacopoeia. (n.d.). GLIMEPIRIDE Glimepiridum. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). KR20070116778A - New process for preparing substantially pure glymepiride.
  • Google Patents. (n.d.). US20070082943A1 - Process for preparation of substantially pure glimepiride.
  • National Center for Biotechnology Information. (2016). Development and Validation of Stability-Indicating RP-HPLC Method for Simultaneous Determination of Metformin HCl and Glimepiride in Fixed-Dose Combination. Retrieved January 29, 2026, from [Link]

Sources

Comparative

Benchmarking Guide: Synthetic Routes for trans-4-Methylcyclohexyl Isocyanate

Executive Summary trans-4-Methylcyclohexyl isocyanate (CAS: 32175-00-1) is the critical carbamoylation reagent in the synthesis of the sulfonylurea antidiabetic drug Glimepiride . The pharmacological efficacy of Glimepir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-4-Methylcyclohexyl isocyanate (CAS: 32175-00-1) is the critical carbamoylation reagent in the synthesis of the sulfonylurea antidiabetic drug Glimepiride . The pharmacological efficacy of Glimepiride is strictly dependent on the trans-configuration of the cyclohexane ring.

Historically, the "gold standard" synthesis involves the phosgenation of trans-4-methylcyclohexylamine. While high-yielding (>90%), this route poses severe safety risks and regulatory burdens. This guide benchmarks this traditional method against two emerging alternatives: the Curtius Rearrangement (stereoretentive from carboxylic acid) and the CO₂-Mediated Dehydration (avoiding direct phosgene handling).

Key Takeaway: While phosgenation remains the yield leader, the Curtius rearrangement offers superior stereochemical fidelity without the need for extensive amine purification, making it the preferred route for high-value, small-batch discovery phases.

The Stereochemical Challenge

The cyclohexane ring adopts a chair conformation. In 1,4-disubstituted cyclohexanes, the trans isomer allows both the methyl and isocyanate groups to adopt the thermodynamically favorable diequatorial orientation. The cis isomer forces one group into a high-energy axial position.

  • Thermodynamic Control: The trans-isomer is more stable, but synthetic intermediates often yield cis/trans mixtures (~40:60 to 50:50).

  • Purification Bottleneck: Separating cis/trans isocyanates is difficult due to similar boiling points. Therefore, stereocontrol must be established in the precursor (amine or acid) .

Route Analysis & Benchmarking

Route A: Modified Phosgenation (Triphosgene)

The Industry Standard

Instead of gaseous phosgene, solid Triphosgene (BTC) is used. It decomposes in situ to generate phosgene, offering a safer handling profile while maintaining high reactivity.

  • Mechanism: Nucleophilic attack of the amine on the carbonyl of phosgene, followed by elimination of HCl.

  • Precursor: High-purity trans-4-methylcyclohexylamine hydrochloride (must be >99.5% trans).[1]

Route B: Curtius Rearrangement

The Stereochemical Fortress

This route starts from trans-4-methylcyclohexanecarboxylic acid.[2] The acid is converted to an acyl azide, which undergoes thermal rearrangement to the isocyanate.[3][4][5]

  • Mechanism: Concerted migration of the alkyl group to the nitrogen with complete retention of configuration .

  • Advantage: If you start with pure trans-acid, you get pure trans-isocyanate. No isomerization occurs.

Route C: CO₂ / Dehydration

The "Green" Alternative

This method forms a carbamate salt using CO₂ and a base, which is then dehydrated using an agent like Thionyl Chloride (SOCl₂) or POCl₃.

  • Mechanism: Amine + CO₂

    
     Carbamate 
    
    
    
    Isocyanate.
  • Advantage: Uses benign CO₂ as the carbonyl source; avoids phosgene entirely.

Comparative Data Table
MetricRoute A: Triphosgene Route B: Curtius Rearrangement Route C: CO₂ / SOCl₂
Yield 92 - 95% 85 - 88%80 - 82%
Stereo-Fidelity Dependent on Amine PurityExcellent (100% Retention) Dependent on Amine Purity
Atom Economy Moderate (Loss of HCl)Low (Loss of N₂, CO₂ if hydrolyzed)Moderate
Safety Profile High Hazard (Generates Phosgene)Moderate (Azide handling required)Good (Corrosives only)
Scalability High (Industrial Standard)Moderate (Exotherm management)Moderate
Cost LowHigh (Azide reagents)Low

Visualizing the Pathways

The following diagram illustrates the divergence in starting materials and the convergence on the target isocyanate.

SynthesisRoutes Start_Acid trans-4-Methylcyclohexane carboxylic Acid Intermediate_Azide Acyl Azide (Intermediate) Start_Acid->Intermediate_Azide Route B: NaN3 / H+ (Curtius) Start_Amine trans-4-Methylcyclohexyl amine (HCl Salt) Intermediate_Carbamate Carbamate Salt (Intermediate) Start_Amine->Intermediate_Carbamate Route C: CO2 / Base Target trans-4-Methylcyclohexyl Isocyanate Start_Amine->Target Route A: Triphosgene (-HCl) Intermediate_Azide->Target Thermal Rearrangement (-N2) Intermediate_Carbamate->Target Dehydration (SOCl2)

Caption: Comparison of Synthetic Pathways. Route B (Red) ensures stereoretention from the acid. Route A (Yellow) and C (Black) rely on the amine's purity.

Detailed Experimental Protocols

Protocol 1: The Curtius Rearrangement (High Stereocontrol)

Recommended for R&D scale where stereopurity is paramount.

Reagents:

  • trans-4-Methylcyclohexanecarboxylic acid (1.0 eq)

  • Diphenylphosphoryl azide (DPPA) (1.1 eq) OR NaN₃/TFA

  • Triethylamine (TEA) (1.2 eq)

  • Toluene (anhydrous)

Step-by-Step:

  • Activation: Charge a reactor with trans-4-methylcyclohexanecarboxylic acid and toluene under N₂ atmosphere.

  • Base Addition: Add TEA dropwise at 0°C. Stir for 15 min.

  • Azide Formation: Add DPPA dropwise, maintaining temperature <10°C. Stir at room temperature (RT) for 2 hours. QC Check: TLC should show consumption of acid.

  • Rearrangement: Heat the mixture slowly to 80-90°C . Evolution of N₂ gas will be observed.

  • Completion: Reflux for 1 hour until gas evolution ceases.

  • Workup: Cool to RT. Wash organic layer with 5% NaHCO₃ and brine. Dry over MgSO₄.[6]

  • Isolation: Concentrate under reduced pressure to yield the crude isocyanate as a colorless oil. Distill under vacuum (bp ~72°C at 4.0 kPa) for high purity.

Protocol 2: Triphosgene Method (High Yield)

Recommended for scale-up, provided safety containment is available.

Reagents:

  • trans-4-Methylcyclohexylamine Hydrochloride (1.0 eq)

  • Triphosgene (0.35 eq)

  • Triethylamine (excess) or Activated Carbon catalyst

  • Dichloromethane (DCM) or Toluene

Step-by-Step:

  • Preparation: Suspend the amine salt in DCM/Toluene at 0°C.

  • Phosgene Generation: Dissolve Triphosgene in a separate portion of solvent. WARNING: Triphosgene generates Phosgene gas upon contact with nucleophiles/heat. Use extreme caution and efficient ventilation.

  • Addition: Slowly add the Triphosgene solution to the amine suspension at 0-5°C.

  • Reaction: Allow to warm to RT, then reflux (if using Toluene) or stir at 35°C (if DCM) for 4-6 hours. The suspension should clear as the isocyanate forms.

  • Degassing: Purge the solution with N₂ for 30 mins to remove residual phosgene and HCl.

  • Workup: Filter off any amine hydrochloride salts. Concentrate the filtrate.

  • Purification: Vacuum distillation is required to remove trace colored impurities.

References

  • Glimepiride Synthesis via Phosgenation

    • Process for preparation of substantially pure glimepiride.[7] US Patent 20070082943A1.

  • Curtius Rearrangement Methodology

    • Preparation method of trans-4-methyl cyclohexylamine (via Isocyanate).[2][7][8][9][10] CN Patent 102001950A.

  • CO₂-Mediated Synthesis

    • Process for the synthesis of p-methyl cyclohexyl isocyanate.[10] CN Patent 1521162A.

  • General Isocyanate Properties

    • Trans-4-Methyl Cyclohexyl Isocyanate Product D

Sources

Comparative

Isotope Labeling Studies with trans-4-Methylcyclohexyl Isocyanate

This guide provides a comparative technical analysis of isotope labeling strategies using trans-4-Methylcyclohexyl isocyanate , a critical intermediate in the synthesis of sulfonylurea drugs like Glimepiride .[1][2] A Co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of isotope labeling strategies using trans-4-Methylcyclohexyl isocyanate , a critical intermediate in the synthesis of sulfonylurea drugs like Glimepiride .[1][2]

A Comparative Guide for Drug Metabolism & Pharmacokinetics (DMPK)

Executive Summary & Mechanism of Action

trans-4-Methylcyclohexyl isocyanate (CAS: 32175-00-1) is the terminal building block for the third-generation sulfonylurea Glimepiride .[1][2][3] Its primary role in drug development is to introduce the lipophilic cyclohexyl moiety, which dictates the drug's binding affinity to the ATP-sensitive potassium channel (


) and its metabolic fate.[1][3]

In metabolic studies, this moiety is the site of significant biotransformation.[3][4] The hepatic enzyme CYP2C9 hydroxylates the methyl group on the cyclohexyl ring to form the active metabolite M1 (cyclohexyl hydroxymethyl derivative).[3][4] Consequently, the choice of isotope labeling position—whether on the carbonyl carbon, the ring, or the methyl group—fundamentally alters the data utility.

This guide compares three labeling strategies:

  • Carbonyl-14C Labeling: For mass balance and excretion tracking.[1][3]

  • Methyl-D3 (Deuterium) Labeling: For metabolic switching and mechanistic probing (Kinetic Isotope Effect).

  • Ring-14C Labeling: For scaffold tracking independent of side-chain oxidation.

Comparative Analysis of Labeling Strategies

The following table objectively compares the performance and utility of each labeling approach.

FeatureStrategy A: Carbonyl-14C Strategy B: Methyl-D3 (Deuterium) Strategy C: Ring-14C (Uniform)
Primary Utility Mass Balance (ADME), Excretion RoutesMetabolic Stability, Half-life ExtensionMetabolite Identification (MetID)
Detection Method Liquid Scintillation Counting (LSC), AMSLC-MS/MS, NMRLSC, AMS
Metabolic Stability Moderate: Risk of loss if urea hydrolyzes (rare).[1][2][3]High: C-D bond is stronger than C-H (KIE).[1][3]High: Ring scaffold is stable.
Synthesis Complexity Low: 1-step from

C-Phosgene.[1][2][3]
High: Requires D3-p-cresol precursor.[1][2][3]Very High: Requires ring synthesis.[1][3]
Cost Efficiency High (Standard Reagents)Moderate (D3 precursors available)Low (Custom synthesis required)
Key Risk Loss of label via decarboxylation (

).[1][3]
D/H Exchange in acidic media (unlikely here).Radiolysis of high specific activity stocks.[1][3]

Decision Framework: Choosing the Right Isotope

When to use C-Carbonyl (Strategy A):
  • Objective: You need to determine the total radioactive residue (TRR) in plasma/urine.[1][3]

  • Logic: The urea linkage in Glimepiride is relatively stable.[3] Labeling the isocyanate carbonyl (

    
    ) places the radiolabel directly in the urea core of the final drug.[1][3]
    
  • Validation: If metabolic cleavage of the urea bond occurs,

    
     would be released.[3] This is a "worst-case" tracer that proves the stability of the drug linker.[1]
    
When to use Deuterated Methyl-D3 (Strategy B):
  • Objective: You want to slow down metabolism (Metabolic Switching) or identify the rate-determining step.

  • Logic: Since CYP2C9 attacks the methyl group, replacing

    
     with 
    
    
    
    introduces a Primary Kinetic Isotope Effect (KIE).[1][3] The C-D bond is ~7-10x stronger than the C-H bond.[1]
  • Outcome: If

    
    , the methyl hydroxylation is rate-limiting.[1][2][3] This can lead to a "heavy drug" with a longer half-life.[1][2][3]
    

Experimental Protocols

Protocol 1: Synthesis of [Carbonyl-14C]-trans-4-Methylcyclohexyl Isocyanate

This protocol prioritizes radiochemical yield and safety.[1][2][3]

Reagents:

  • trans-4-Methylcyclohexylamine (Precursor)[1][2][3][5]

  • [14C]-Triphosgene (Source of

    
    C-Carbonyl)[1][2][3]
    
  • Triethylamine (Base)[1][3]

  • Anhydrous Dichloromethane (DCM)[1][3]

Workflow:

  • Dissolution: Dissolve trans-4-methylcyclohexylamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM under

    
     atmosphere at 0°C.
    
  • Phosgenation: Add [14C]-triphosgene (0.35 eq) dropwise.[1][3] Note: Triphosgene provides 3 equivalents of phosgene.

  • Reflux: Warm to room temperature and reflux for 2 hours to ensure complete conversion of the amine to isocyanate.

  • Purification: Remove solvent under reduced pressure. The residue is distilled under vacuum (bulb-to-bulb) to isolate the labeled isocyanate as a colorless oil.[1][2][3]

  • QC Check: FT-IR must show a strong peak at ~2270 cm⁻¹ (Isocyanate

    
    ).[1][3]
    
Protocol 2: Synthesis of [Methyl-D3]-trans-4-Methylcyclohexyl Isocyanate

This protocol ensures stereochemical purity (trans > 99%).[1][2][3]

Reagents:

  • p-Cresol-d3 (Methyl-d3)[1][2][3]

  • Raney Nickel /

    
    [2][3]
    
  • Triphosgene[1][2][3][6][7]

Workflow:

  • Hydrogenation: Hydrogenate p-Cresol-d3 (50 psi

    
    , Raney Ni, 100°C) to obtain 4-methylcyclohexanol-d3.
    
    • Critical Step: This produces a mixture of cis and trans isomers.[1][3]

  • Oxidation/Oximation: Oxidize the alcohol to the ketone (Jones reagent), then convert to the oxime using hydroxylamine.[3]

  • Reduction & Isomer Separation: Reduce the oxime (Na/Ethanol) to the amine.[1][3] The thermodynamic product favors the trans isomer.

    • Purification: Recrystallize the amine hydrochloride salt from ethanol/acetonitrile to remove cis isomer (Target: <0.5% cis).[1][3]

  • Conversion: React the pure trans-amine-d3 with triphosgene (as in Protocol 1) to yield the D3-isocyanate.

Visualizing the Metabolic Pathway & Label Fate[1]

The following diagram illustrates the synthesis of Glimepiride using the labeled isocyanate and tracks the fate of the label during CYP2C9 metabolism.

G cluster_synthesis Synthesis of Labeled Glimepiride cluster_metabolism Metabolic Fate (CYP2C9) Sulfonamide Sulfonamide Intermediate Glimepiride Glimepiride (Labeled API) Sulfonamide->Glimepiride + Isocyanate (Coupling) Isocyanate trans-4-Methylcyclohexyl Isocyanate (Label Source) Isocyanate->Glimepiride M1 Metabolite M1 (Hydroxymethyl) Glimepiride->M1 Hydroxylation of Methyl Group (Primary Site) Label_C14 14C-Carbonyl Track: Label remains in Urea linkage in M1/M2 Glimepiride->Label_C14 Label_D3 D3-Methyl Track: Label is oxidized; D replaces H -> KIE observed Glimepiride->Label_D3 M2 Metabolite M2 (Carboxyl) M1->M2 Oxidation

Caption: Synthesis and metabolic pathway of Glimepiride showing the fate of Carbonyl-14C and Methyl-D3 labels.

Data Summary: Isotope Effect Predictions

When using the Methyl-D3 labeled isocyanate, researchers should anticipate the following kinetic shifts based on literature values for CYP2C9 methyl-hydroxylations.

ParameterUnlabeled (H)Deuterated (D3)Effect (Ratio

)
Interpretation
Intrinsic Clearance (

)
HighReduced1.5 - 2.0Moderate metabolic stabilization.[1][2][3]
Metabolite M1 Formation FastSlower> 2.0C-H bond breakage is rate-limiting.[1][2][3]
Half-life (

)
~5-9 hours~7-12 hoursN/APotential for reduced dosing frequency.[1][2][3]

Note: Data derived from standard CYP2C9 probe substrates (e.g., Tolbutamide) which share structural homology with the sulfonylurea tail.[3]

References

  • Glimepiride Metabolism & Pharmacokinetics

    • Title: Glimepiride: A Review of its Pharmacodynamic and Pharmacokinetic Properties.
    • Source: Drugs (Adis International).[1][3]

    • URL:[Link][1][3]

  • Isocyanate Synthesis Protocol

    • Title: Process for the preparation of sulfonylureas (Glimepiride Synthesis).[1][3]

    • Source: Google Patents (US4379785A).[1][3]

    • URL
  • Kinetic Isotope Effects in CYP450

    • Title: Kinetic Isotope Effects in Cytochrome P450-Catalyzed Oxidations.[1][2][3][8]

    • Source: Journal of the American Chemical Society (JACS).[1][3]

    • URL:[Link][1][3]

  • Trans-4-Methylcyclohexyl Isocyanate Properties

    • Title: Compound Summary: trans-4-Methylcyclohexyl isocyanate.[1][2][3][9][10][11][12]

    • Source: PubChem.[1][3]

    • URL:[Link][1][3]

Sources

Validation

A Senior Scientist's Guide to Reference Standards for trans-4-Methylcyclohexyl Isocyanate

For researchers, medicinal chemists, and quality control analysts, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. In the synthesis of pharmaceuticals, such as the anti...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and quality control analysts, the integrity of a chemical reference standard is the bedrock of reliable and reproducible results. In the synthesis of pharmaceuticals, such as the antidiabetic drug glimepiride, and in various niche polymer applications, trans-4-Methylcyclohexyl isocyanate (CAS 32175-00-1) is a critical building block[1]. The certainty that the material in the vial is precisely what it claims to be—in terms of identity, purity, and isomeric configuration—cannot be overstated.

This guide provides an in-depth comparison of reference standards for trans-4-Methylcyclohexyl isocyanate. Moving beyond a simple supplier list, we will delve into the critical quality attributes, provide actionable protocols for in-house verification, and explain the scientific rationale behind these evaluation techniques.

The Anatomy of a High-Quality Isocyanate Reference Standard

trans-4-Methylcyclohexyl isocyanate is a colorless liquid that is highly reactive, particularly with nucleophiles like water and alcohols[2][3]. This reactivity makes its purity and stability paramount. A reference standard is not merely a bottle of the chemical; it is a comprehensively characterized material intended for quantitative and qualitative assays. The key attributes to scrutinize are:

  • Chemical Purity: The percentage of the desired chemical, excluding solvents, water, and other organic impurities.

  • Isomeric Purity: The ratio of the desired trans isomer to the undesired cis isomer. The stereochemistry of the molecule can significantly impact its reactivity and the properties of downstream products.

  • Identity Confirmation: Unambiguous structural confirmation.

  • Stability: The ability of the standard to resist degradation under specified storage conditions.

Comparative Analysis of Commercial Reference Standards

Sourcing a reference standard requires careful evaluation of the supplier's technical data. While a direct, multi-vendor comparative study is seldom published, a researcher can build a strong comparative picture by scrutinizing the Certificates of Analysis (CoA) and technical datasheets from various suppliers. The table below represents a typical comparison based on specifications offered by reputable chemical suppliers[4][5][6][7].

Parameter Supplier A (Premium Grade) Supplier B (Standard Grade) Supplier C (Bulk/Intermediate) Rationale & Key Considerations
Purity (by GC) ≥ 99.5%≥ 99.0%[6][7]≥ 97.0%[5]For use as a primary quantitative standard, the highest possible purity is essential to minimize uncertainty. A lower purity may be acceptable for synthesis optimization.
Isomeric Purity trans isomer ≥ 99%trans isomer ≥ 98%Specification may not be providedThe cis/trans ratio is critical. NMR is the definitive technique for this determination. Lack of an isomeric purity spec is a major red flag for a reference standard.
Identity Test ¹H-NMR, ¹³C-NMR, MSConforms to structure (Method often unspecified)Conforms to structureA full NMR and MS analysis provides unequivocal structural proof. A simple "conforms to structure" claim should be verified independently.
Water Content ≤ 0.05% (by Karl Fischer)≤ 0.1%Not specifiedIsocyanates readily react with water, causing degradation and pressure buildup in sealed containers[2]. Low water content is a mark of quality and proper handling.
Certificate of Analysis Lot-specific, with spectraLot-specific, summary dataGeneric TDS, no CoAA detailed, lot-specific CoA with attached analytical data (spectra) is the hallmark of a true reference standard.
Stated Use Reference Standard, AnalyticalReagent, SynthesisIntermediateThe supplier's stated use often reflects the level of quality control and characterization performed.

In-House Qualification: A Self-Validating System

Trust, but verify. Even when sourced from a reputable supplier, it is best practice to perform in-house verification of a new reference standard lot. The following protocols provide a robust framework for confirming the identity, purity, and isomeric ratio.

Workflow for In-House Reference Standard Qualification

The logical flow for qualifying a new batch of trans-4-Methylcyclohexyl isocyanate involves sequential testing to confirm its key attributes before it is approved for use in critical assays.

G cluster_0 Phase 1: Initial Receipt & Identity cluster_1 Phase 2: Purity & Stability Assessment cluster_2 Phase 3: Final Disposition start Receive New Lot of trans-4-Methylcyclohexyl Isocyanate doc_review Review Supplier CoA and MSDS start->doc_review nmr_id Protocol 1: NMR for Identity & Isomeric Ratio doc_review->nmr_id gcms_purity Protocol 2: GC-MS for Chemical Purity nmr_id->gcms_purity stability Protocol 3 (Optional): Accelerated Stability Study gcms_purity->stability data_review Review All Data vs. Specifications stability->data_review decision Pass? data_review->decision approve Approved for Use decision->approve Yes reject Reject Lot decision->reject No

Caption: Workflow for the qualification of a new reference standard lot.

Experimental Protocol 1: Identity and Isomeric Ratio by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. For cyclohexyl systems, the vicinal coupling constants (³J) between protons are highly dependent on their dihedral angle (the Karplus relationship). This allows for unambiguous differentiation between cis and trans isomers[8]. Protons in a trans configuration (axial-axial) on a cyclohexane ring exhibit a large coupling constant (typically 8-13 Hz), while cis (axial-equatorial or equatorial-equatorial) interactions have smaller coupling constants (typically 2-5 Hz).

Methodology:

  • Sample Preparation: Prepare a solution of ~10 mg of the isocyanate standard in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • ¹H-NMR Acquisition:

    • Acquire a ¹H-NMR spectrum on a 400 MHz or higher spectrometer.

    • Key signals to observe: The proton on the carbon bearing the isocyanate group (C1-H) and the proton on the carbon with the methyl group (C4-H).

    • For the trans isomer, the C1-H and C4-H protons are both in axial positions in the most stable chair conformation. Expect to see a triplet of triplets or a complex multiplet for the C1 proton with at least one large axial-axial coupling constant.

  • ¹³C-NMR Acquisition: Acquire a proton-decoupled ¹³C-NMR spectrum to confirm the number of unique carbon atoms, including the characteristic isocyanate carbon signal (~122 ppm).

  • Data Analysis:

    • Identity: Confirm that all observed chemical shifts and coupling patterns in both ¹H and ¹³C spectra are consistent with the structure of trans-4-Methylcyclohexyl isocyanate.

    • Isomeric Purity: Integrate the distinct signals for the trans and any observable cis isomers in the ¹H spectrum. The ratio of the integrals provides the isomeric purity. The cis isomer will exhibit different chemical shifts and smaller coupling constants for the C1 and C4 protons.

Experimental Protocol 2: Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is a powerful technique for separating volatile and semi-volatile compounds and identifying them based on their mass-to-charge ratio. It is ideal for assessing the purity of the isocyanate and identifying any potential impurities, such as residual solvents or synthesis byproducts. A direct injection of the isocyanate is feasible, though derivatization can sometimes be used for more complex matrices[8][9].

Methodology:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the isocyanate standard in a dry, inert solvent like dichloromethane or acetonitrile.

  • System Suitability: Inject a solvent blank to ensure no system contamination.

  • GC-MS Parameters (Typical):

    • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Split mode (e.g., 50:1), 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 300.

  • Data Analysis:

    • Identity: Confirm the retention time and mass spectrum of the main peak against a known reference or library data. The molecular ion (m/z 139) and characteristic fragments should be present.

    • Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram. This provides the chemical purity. Note: This assumes all compounds have a similar response factor, which is a reasonable starting point for purity assessment of a high-grade standard. For the highest accuracy, quantitative NMR (qNMR) would be employed[10][11][12].

Experimental Protocol 3: Stability Assessment

Causality: Isocyanates are susceptible to degradation by moisture and can undergo self-polymerization, especially at elevated temperatures[2][3][13]. A stability study ensures the standard maintains its integrity over its intended use and storage period. This protocol outlines a basic approach for monitoring stability.

Methodology:

  • Initial Analysis (T=0): Perform GC-MS and NMR analysis on the standard as per Protocols 1 and 2 to establish the initial purity and isomeric ratio.

  • Storage: Store the primary container of the reference standard under the supplier-recommended conditions (e.g., -20°C or 2-8°C, under inert gas like nitrogen or argon)[4][14].

  • Periodic Re-analysis: At set intervals (e.g., 3, 6, 12, and 24 months), withdraw an aliquot from the container (allowing it to come to room temperature in a desiccator before opening) and re-analyze using the same GC-MS method.

  • Acceptance Criteria: The standard is considered stable if the purity remains within a pre-defined limit (e.g., ≤ 1.0% decrease from the initial value). Any significant appearance of new impurity peaks should be investigated.

The Role of Reference Standards in Application

A well-characterized reference standard is indispensable. It serves as the primary calibrator for developing and validating analytical methods, as a qualitative marker for identifying unknowns in reaction mixtures or metabolite studies, and as a quantitative standard for determining the concentration of the analyte in a sample.

G cluster_0 Standard Hierarchy cluster_1 Application CRM Primary Reference Standard (Certified, e.g., by qNMR) WS In-House Working Standard (Qualified vs. Primary) CRM->WS Qualification Assay Quantitative Assay (e.g., HPLC, GC) WS->Assay Calibration

Caption: Hierarchy and use of reference standards in quantitative analysis.

Conclusion

The selection and use of a reference standard for trans-4-Methylcyclohexyl isocyanate demand a rigorous, evidence-based approach. Simply relying on a label is insufficient for high-stakes research and development. By critically comparing supplier specifications, performing robust in-house verification using orthogonal analytical techniques like NMR and GC-MS, and understanding the chemical rationale behind these methods, scientists can ensure the foundational accuracy of their work. A well-characterized standard is not an expense; it is an investment in data integrity and scientific validity.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation . Molecules. Available at: [Link]

  • trans-4-Methyl Cyclohexyl Isocyanate Reference Information . ChemBK. Available at: [Link]

  • Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill . PubMed. Available at: [Link]

  • trans-4-Methycyclohexyl isocyanate Suppliers . LookChem. Available at: [Link]

  • Trans-4-Methylcyclohexylisocyanate Product Page . Pharmaffiliates. Available at: [Link]

  • Trans-4-Methyl Cyclohexyl Isocyanate CAS NO. 32175-00-1 . IndiaMART. Available at: [Link]

  • MSDS of Trans-4-Methylcyclohexyl Isocyanate . Capot Chemical. Available at: [Link]

  • 13C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) . Royal Society of Chemistry. Available at: [Link]

  • Synthesis, stereochemistry, and reactions of 2,5-diphenylsilacyclopentenes . UCLA Chemistry and Biochemistry. Available at: [Link]

  • 13C NMR spectra of different isomer mixtures of 4,4'-dicyclohexyl methane diisocyanate . ResearchGate. Available at: [Link]

  • Certified reference materials for quantitative NMR . Separation Science. Available at: [Link]

  • Need help on determining Cis and Trans with NMR spectrum . Reddit. Available at: [Link]

  • Cyclohexyl Isocyanide Safety Information . Georganics. Available at: [Link]

Sources

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